molecular formula C24H36Cl2N2O2 B1666245 AZD9056 hydrochloride CAS No. 345303-91-5

AZD9056 hydrochloride

Numéro de catalogue: B1666245
Numéro CAS: 345303-91-5
Poids moléculaire: 455.5 g/mol
Clé InChI: LZBBHFRRZLDHLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD9056 hydrochloride is a novel, potent, selective, orally bioavailable p2x7 receptor antagonist

Propriétés

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35ClN2O2.ClH/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24;/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBBHFRRZLDHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345303-91-5
Record name AZD-9056 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345303915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-9056 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZ6S167ZM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD9056 Hydrochloride: A Technical Guide to its Mechanism of Action as a P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and pain. This technical guide provides a detailed overview of the mechanism of action of AZD9056, supported by quantitative data and comprehensive experimental protocols. The core mechanism involves the direct blockade of the P2X7 receptor, leading to the inhibition of downstream signaling pathways responsible for the release of pro-inflammatory cytokines and the expression of matrix-degrading enzymes. This document is intended to serve as a resource for researchers in the fields of pharmacology, immunology, and drug development who are investigating the therapeutic potential of P2X7 receptor modulation.

Core Mechanism of Action: Selective P2X7 Receptor Antagonism

AZD9056 is an orally active and selective inhibitor of the P2X7 purinergic receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP), a molecule that is released during cellular stress and inflammation. Upon activation by ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux triggers a cascade of downstream signaling events, most notably the activation of the NLRP3 inflammasome and the subsequent processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

AZD9056 exerts its pharmacological effects by directly binding to the P2X7 receptor and preventing its activation by ATP. This antagonistic action blocks the initial influx of ions, thereby inhibiting the entire downstream signaling cascade. The consequences of this blockade are a significant reduction in the release of key inflammatory mediators.

Downstream Signaling Pathways Modulated by AZD9056

The antagonism of the P2X7 receptor by AZD9056 leads to the modulation of several critical inflammatory pathways:

  • Inhibition of Inflammasome Activation and Cytokine Release: By preventing P2X7 receptor activation, AZD9056 inhibits the assembly and activation of the NLRP3 inflammasome. This, in turn, blocks the cleavage of pro-caspase-1 to its active form, caspase-1, which is essential for the maturation and secretion of IL-1β and IL-18. Furthermore, AZD9056 has been shown to reverse the upregulated expression of other pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α)[1].

  • Modulation of the NF-κB Signaling Pathway: The P2X7 receptor has been linked to the activation of the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammatory gene expression. Studies have demonstrated that AZD9056 can inhibit the activation of the NF-κB pathway in osteoarthritis models. This is evidenced by the reduced phosphorylation of key signaling proteins such as IκB kinase (IKK)α, IKKβ, inhibitor of NF-κB (IκB)α, and the NF-κB p65 subunit[1].

  • Reduction of Matrix Metalloproteinase (MMP) Expression: In the context of osteoarthritis, AZD9056 has been shown to reverse the increased expression of matrix metalloproteinase-13 (MMP-13)[1]. MMP-13 is a key enzyme responsible for the degradation of type II collagen, the primary structural component of articular cartilage.

  • Decrease in Pain and Inflammatory Mediators: Treatment with AZD9056 has been observed to reduce the levels of other important mediators of pain and inflammation, such as substance P (SP) and prostaglandin E2 (PGE2), in cartilage tissues[1].

Caption: P2X7 signaling and AZD9056 inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro systems. The following tables summarize the available data on its potency and selectivity.

Table 1: In Vitro Inhibitory Potency of AZD9056

Assay TypeCell LineSpeciesAgonistIC₅₀Reference
P2X7 Receptor BlockadeHEK-hP2X7HumanNot Specified11.2 nM[2]
P2X7 Receptor InhibitionMouse Microglia BV2MouseNot Specified1-3 µM[2]
BCRP Transport InhibitionNot SpecifiedNot SpecifiedMethotrexate92 µM[2]

Table 2: Inhibition of Cytokine Release by AZD9056

CytokineCell TypeSpeciesAgonistpIC₅₀ (mean ± SEM)Reference
IL-1βPeripheral Blood MonocytesHumanBzATP (300 µM)7.9 ± 0.1
IL-18Peripheral Blood MonocytesHumanBzATP (300 µM)8.0 ± 0.1
IL-1βWhole BloodHumanATP (3 mM)7.2 ± 0.1
IL-1βRA Synovial CellsHumanBzATP (1 mM)8.4 ± 0.2

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of AZD9056's mechanism of action.

In Vitro P2X7 Receptor Functional Assays

This assay measures the ability of AZD9056 to inhibit agonist-induced intracellular calcium mobilization in cells expressing the P2X7 receptor.

  • Cell Culture: HEK293 cells stably expressing the human P2X7 receptor are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer like Hank's Balanced Salt Solution (HBSS).

    • Wash the cultured cells with buffer and incubate them with the dye loading solution for 45-60 minutes at 37°C.

    • Gently wash the cells to remove any extracellular dye.

  • Assay Procedure:

    • Add serial dilutions of AZD9056 or a vehicle control to the wells containing the dye-loaded cells and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding a P2X7 receptor agonist, such as ATP (typically 1-5 mM) or BzATP (typically 10-100 µM).

    • Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. The inhibitory effect of AZD9056 is calculated as a percentage of the response seen with the agonist alone. IC₅₀ values are determined by plotting the percent inhibition against the log concentration of AZD9056.

This assay assesses the formation of the large pore associated with prolonged P2X7 receptor activation, which allows the entry of larger molecules like the fluorescent dye YO-PRO-1.

  • Cell Culture: Cells expressing the P2X7 receptor are seeded in 96-well plates.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer.

    • Add serial dilutions of AZD9056 or a vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Prepare a solution containing a P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye.

    • Add the agonist/dye solution to the wells.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

    • Measure the fluorescence (excitation ~491 nm, emission ~509 nm) using a microplate reader.

  • Data Analysis: The increase in fluorescence indicates the uptake of YO-PRO-1 through the P2X7 pore. The inhibitory effect of AZD9056 is quantified, and IC₅₀ values are calculated.

In Vitro Cytokine Release Assay from Human Monocytes

This protocol details the measurement of IL-1β and IL-18 release from primary human monocytes.

In Vitro Cytokine Release Assay Workflow start Isolate Human Peripheral Blood Monocytes culture Culture Monocytes start->culture prime Prime with LPS (e.g., 1 µg/mL for 3-4 hours) culture->prime wash1 Wash cells with PBS prime->wash1 treat Pre-incubate with varying concentrations of AZD9056 (30-60 minutes) wash1->treat stimulate Stimulate with P2X7 Agonist (e.g., BzATP, 30-60 minutes) treat->stimulate collect Collect Supernatant stimulate->collect quantify Quantify IL-1β and IL-18 using ELISA collect->quantify analyze Calculate % Inhibition and determine IC₅₀ quantify->analyze end Data Analysis Complete analyze->end

Caption: Workflow for in vitro cytokine release assay.
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation. Further purify monocytes by adherence or magnetic cell sorting.

  • Cell Culture and Priming:

    • Culture the isolated monocytes in a suitable medium (e.g., RPMI-1640) with fetal bovine serum.

    • To induce the expression of pro-IL-1β and pro-IL-18, prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.

  • Antagonist Treatment:

    • Wash the cells with phosphate-buffered saline (PBS) to remove the LPS.

    • Pre-incubate the cells with various concentrations of AZD9056 for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as BzATP (e.g., 300 µM), for 30-60 minutes.

  • Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatants.

  • Cytokine Quantification: Measure the concentrations of IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of AZD9056 compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Model of Osteoarthritis

The monosodium iodoacetate (MIA)-induced model of osteoarthritis in rats is commonly used to evaluate the efficacy of potential therapeutic agents.

In Vivo Osteoarthritis Experimental Workflow start Select Wistar Rats acclimatize Acclimatization Period start->acclimatize induce_oa Induce Osteoarthritis: Intra-articular injection of MIA acclimatize->induce_oa grouping Randomize into Treatment Groups (Vehicle, AZD9056, etc.) induce_oa->grouping treatment Administer Treatment (e.g., daily oral gavage of AZD9056) grouping->treatment assess Assess Pain and Inflammation (e.g., paw withdrawal threshold, joint swelling) treatment->assess Throughout study period sacrifice Euthanize Animals and Collect Knee Joints assess->sacrifice At study endpoint analysis Histological and Biochemical Analysis of Cartilage Tissue sacrifice->analysis end Data Interpretation analysis->end

Caption: Workflow for in vivo osteoarthritis experiment.
  • Animal Model: Use male Wistar rats.

  • Induction of Osteoarthritis:

    • Anesthetize the rats.

    • Administer a single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 1-2 mg in 50 µL of sterile saline) into the knee joint.

  • Treatment: Following MIA injection, administer AZD9056 or a vehicle control (e.g., daily by oral gavage). The specific dose would be determined in dose-ranging studies.

  • Assessment of Pain and Inflammation: Monitor pain-related behaviors (e.g., paw withdrawal threshold to a mechanical stimulus) and joint swelling at regular intervals.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect the knee joints for further analysis.

Analysis of Downstream Signaling Pathways
  • Tissue Preparation: Isolate cartilage tissue from the knee joints of the experimental animals. Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKKα/β, phospho-IκBα, phospho-p65, and their total protein counterparts) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

  • Tissue Processing:

    • Fix the collected knee joints in 10% neutral buffered formalin.

    • Decalcify the joints, and then embed them in paraffin.

    • Cut thin sections of the joint tissue and mount them on slides.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to unmask the antigenic sites.

    • Block endogenous peroxidase activity and non-specific binding sites.

    • Incubate the sections with a primary antibody against MMP-13 overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Develop the color using a chromogen such as diaminobenzidine (DAB).

    • Counterstain the sections with hematoxylin.

  • Microscopic Analysis: Examine the stained sections under a microscope to assess the expression and localization of MMP-13 in the cartilage. The intensity and distribution of the staining can be semi-quantitatively scored.

Conclusion

This compound is a selective antagonist of the P2X7 receptor that effectively blocks the downstream signaling pathways integral to the inflammatory response. Its mechanism of action, characterized by the inhibition of inflammasome activation, cytokine release, and the NF-κB pathway, has been elucidated through a variety of in vitro and in vivo experimental models. The detailed protocols provided in this guide offer a framework for the continued investigation of P2X7 receptor antagonists and their therapeutic potential in inflammatory and pain-related diseases.

References

AZD9056 Hydrochloride: A Technical Overview of its P2X7 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the P2X7 receptor antagonist activity of AZD9056 hydrochloride. The document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction to AZD9056 and the P2X7 Receptor

AZD9056 is a potent and selective, orally bioavailable antagonist of the P2X7 receptor.[1] The P2X7 receptor is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory processes.[2] Unlike other P2X receptors, the P2X7 receptor is activated by high concentrations of extracellular ATP, which are often present in the microenvironment of inflamed or damaged tissues.[3] This activation leads to a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺, which in turn triggers the assembly of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] Given its central role in inflammation, the P2X7 receptor has been a target of significant interest for the development of novel anti-inflammatory therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro potency of AZD9056 in various assays and cell types.

Table 1: In Vitro Potency of AZD9056 against the P2X7 Receptor

SpeciesCell Line/SystemAssay TypeAgonistIC50Reference
HumanHEK293 cells expressing hP2X7IL-1β releaseBzATP~12.6 nM (pIC50 7.9±0.1)[4]
HumanIsolated peripheral blood monocytesIL-18 releaseBzATP~10 nM (pIC50 8.0±0.1)[4]
HumanWhole bloodIL-1β releaseATP~63.1 nM (pIC50 7.2±0.1)[4]
HumanRheumatoid Arthritis Synovial CellsIL-1β releaseBzATP~4.0 nM (pIC50 8.4±0.2)[4]
RatOsteoarthritis Cartilage TissueInhibition of inflammatory markersMIA-inducedNot specified

BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent, synthetic agonist of the P2X7 receptor. MIA (monosodium iodoacetate) is used to induce osteoarthritis in animal models.

Table 2: Selectivity Profile of AZD9056

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the P2X7 receptor antagonist activity of AZD9056.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the influx of calcium into cells following P2X7 receptor activation.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺)

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • This compound

Protocol:

  • Cell Seeding: Seed HEK293-hP2X7 cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.

    • Remove the cell culture medium and wash the cells gently with assay buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with assay buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of AZD9056 in assay buffer to the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Add the AZD9056 dilutions or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a stock solution of the P2X7 agonist (e.g., 1-5 mM ATP or 10-100 µM BzATP) in assay buffer.

    • Using a fluorescence plate reader equipped with an automated dispenser, record a baseline fluorescence reading for 10-20 seconds.

    • Inject the agonist solution into each well to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) in response to the agonist and normalize it to the baseline fluorescence (F₀) to get the response ratio (ΔF/F₀).

    • Determine the IC₅₀ value for AZD9056 by plotting the percentage inhibition of the calcium response against the concentration of the antagonist and fitting the data to a four-parameter logistic equation.

Yo-Pro-1 Dye Uptake Assay

This assay measures the formation of the large, non-selective pore characteristic of prolonged P2X7 receptor activation, which allows the passage of larger molecules like the fluorescent dye Yo-Pro-1.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7 or macrophage cell lines)

  • 96-well microplates

  • Yo-Pro-1 iodide solution

  • Assay buffer (e.g., PBS without Ca²⁺ and Mg²⁺)

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • This compound

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate and culture overnight.

  • Compound Incubation:

    • Prepare serial dilutions of AZD9056 in assay buffer.

    • Remove the culture medium and add the AZD9056 dilutions or vehicle control to the wells. Incubate for a specified period (e.g., 15-30 minutes).

  • Agonist and Dye Addition:

    • Prepare a solution containing both the P2X7 agonist and Yo-Pro-1 dye in assay buffer.

    • Add this solution to the wells to initiate receptor activation and dye uptake.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~491 nm, Emission: ~509 nm).

  • Data Analysis:

    • Calculate the rate of increase in fluorescence as a measure of P2X7 pore formation.

    • Determine the IC₅₀ value for AZD9056 by plotting the percentage inhibition of dye uptake against the antagonist concentration.

Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Panx1 Pannexin-1 P2X7R->Panx1 Pore Formation Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves proIL1b pro-IL-1β NFkB NF-κB Pathway Activation proIL1b_synthesis pro-IL-1β Synthesis NFkB->proIL1b_synthesis

Caption: Simplified P2X7 receptor signaling pathway leading to inflammasome activation.

Experimental Workflow for High-Throughput Screening of P2X7 Antagonists

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up cell_plating 1. Cell Plating (e.g., HEK293-hP2X7) dye_loading 2. Dye Loading (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition 3. Compound Addition (Library Compounds & Controls) dye_loading->compound_addition agonist_addition 4. Agonist Addition (e.g., ATP or BzATP) compound_addition->agonist_addition readout 5. Fluorescence Readout (Kinetic Measurement) agonist_addition->readout data_processing 6. Data Processing (% Inhibition Calculation) readout->data_processing hit_identification 7. Hit Identification (Activity Threshold) data_processing->hit_identification dose_response 8. Dose-Response & IC50 (Confirmation of Hits) hit_identification->dose_response selectivity 9. Selectivity & Off-Target (Secondary Assays) dose_response->selectivity

Caption: High-throughput screening workflow for identifying P2X7 receptor antagonists.

Logical Relationship of AZD9056's Mechanism and Therapeutic Rationale

Therapeutic_Rationale cluster_mechanism Molecular Mechanism cluster_cellular Cellular Effect cluster_physiological Physiological Rationale cluster_clinical Clinical Outcome AZD9056 AZD9056 P2X7R_inhibition P2X7 Receptor Inhibition AZD9056->P2X7R_inhibition downstream_inhibition Inhibition of Downstream Signaling (Ca²⁺ influx, K⁺ efflux, NLRP3 activation) P2X7R_inhibition->downstream_inhibition cytokine_reduction Reduced IL-1β & IL-18 Release (from immune cells) downstream_inhibition->cytokine_reduction inflammation_reduction Reduction of Pro-inflammatory Milieu cytokine_reduction->inflammation_reduction therapeutic_effect Potential Therapeutic Effect in Inflammatory Diseases inflammation_reduction->therapeutic_effect ra_outcome Rheumatoid Arthritis: No significant efficacy in Phase IIb [9] therapeutic_effect->ra_outcome Hypothesized vs. Observed cd_outcome Crohn's Disease: Potential for symptom improvement but no change in inflammatory biomarkers [1] therapeutic_effect->cd_outcome Hypothesized vs. Observed

Caption: Logical flow from AZD9056's mechanism to its clinical investigation.

Clinical Development and Future Directions

AZD9056 has been evaluated in clinical trials for inflammatory conditions, including rheumatoid arthritis (RA) and Crohn's disease. In a Phase IIb study in patients with RA, AZD9056 did not demonstrate a statistically significant effect on the primary endpoint (ACR20 response) compared to placebo at 6 months, despite being well-tolerated.[5] A Phase IIa study in patients with moderately to severely active Crohn's disease suggested that AZD9056 had the potential to improve symptoms, particularly pain and general well-being, but did not lead to a decrease in inflammatory biomarkers such as C-reactive protein and fecal calprotectin.[6]

These clinical findings suggest that while P2X7 receptor antagonism with AZD9056 can modulate certain pathways, its efficacy as a monotherapy for complex inflammatory diseases like RA and Crohn's disease may be limited. The disconnect between the potent in vitro anti-inflammatory activity and the clinical outcomes highlights the complexity of these diseases and the potential for redundant inflammatory pathways. Future research may explore the utility of P2X7 receptor antagonists in other indications or in combination with other therapeutic agents. A more complete understanding of the selectivity profile of AZD9056 would also be beneficial for interpreting its biological and clinical effects.

References

AZD9056 Hydrochloride: A Deep Dive into its Role in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. A key player in this intricate process is the P2X7 receptor, an ATP-gated ion channel predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS). Overactivation of the P2X7 receptor by high extracellular ATP concentrations, a hallmark of cellular stress and injury, triggers a cascade of inflammatory events, including the activation of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β). AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, and as such, represents a promising therapeutic agent for mitigating neuroinflammation. This technical guide provides a comprehensive overview of the mechanism of action of AZD9056, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: P2X7 Receptor Antagonism

AZD9056 exerts its anti-neuroinflammatory effects by specifically blocking the P2X7 receptor. In pathological conditions within the CNS, damaged or stressed cells release high concentrations of ATP into the extracellular space. This ATP binds to the P2X7 receptor on microglia, initiating a cascade of downstream signaling events.

The activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux is a critical trigger for the assembly of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-IL-1β into its mature, active form. The mature IL-1β is then released from the microglia, propagating the inflammatory response and contributing to neuronal damage.

By binding to the P2X7 receptor, AZD9056 prevents the initial ATP-mediated channel opening, thereby inhibiting the entire downstream signaling cascade that leads to IL-1β production and release. This targeted intervention at a key control point of the neuroinflammatory process underscores the therapeutic potential of AZD9056.

Quantitative Data on AZD9056 Efficacy

The potency of AZD9056 in inhibiting the P2X7 receptor has been quantified in various in vitro assays. These studies provide crucial data for understanding its therapeutic window and for designing further preclinical and clinical investigations.

Parameter Cell Type Assay Agonist Value Reference
pIC₅₀ Human peripheral blood monocytesIL-1β releaseBzATP7.2[1]
IC₅₀ Mouse microglia BV2 cellsPatch-clamp (inhibition of membrane currents)BzATP (100 µmol/L)1-3 µmol/L[2]
IC₅₀ HEK-hP2X7 cellsYoPro1 dye uptakeATP (250 µmol/L)11.2 nmol/L[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP (Damage Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates AZD9056 AZD9056 AZD9056->P2X7R Blocks Ion_Flux Ca²⁺ Influx / K⁺ Efflux P2X7R->Ion_Flux MAPK MAPK Activation (p38, ERK, JNK) P2X7R->MAPK NFkB NF-κB Activation P2X7R->NFkB NLRP3_Inflammasome NLRP3 Inflammasome Assembly Ion_Flux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves pro-form pro_IL1B pro-IL-1β pro_IL1B->IL1B Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression Gene_Expression->pro_IL1B

P2X7 Receptor Signaling Pathway in Neuroinflammation.

In_Vitro_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture Microglia or Monocytic Cell Line Prime_Cells Prime with LPS (e.g., 1 µg/mL, 4h) Culture_Cells->Prime_Cells Add_AZD9056 Add varying concentrations of AZD9056 (pre-incubation) Prime_Cells->Add_AZD9056 Add_Agonist Stimulate with P2X7 Agonist (e.g., BzATP) Add_AZD9056->Add_Agonist Collect_Supernatant Collect Supernatant Add_Agonist->Collect_Supernatant ELISA Measure IL-1β concentration (ELISA) Collect_Supernatant->ELISA Data_Analysis Calculate % Inhibition ELISA->Data_Analysis

In Vitro Experimental Workflow for AZD9056.

In_Vivo_Workflow cluster_model Model Induction cluster_treatment Treatment Groups cluster_assessment Assessment Induce_Neuroinflammation Induce Neuroinflammation in Mice (e.g., LPS injection) Vehicle_Group Administer Vehicle Induce_Neuroinflammation->Vehicle_Group AZD9056_Group Administer AZD9056 Induce_Neuroinflammation->AZD9056_Group Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Vehicle_Group->Behavioral_Tests AZD9056_Group->Behavioral_Tests Tissue_Collection Collect Brain Tissue and CSF Behavioral_Tests->Tissue_Collection Cytokine_Analysis Analyze Cytokine Levels (ELISA, Western Blot) Tissue_Collection->Cytokine_Analysis IHC Immunohistochemistry (e.g., Iba1 for microglia) Tissue_Collection->IHC

In Vivo Experimental Workflow for AZD9056.

Detailed Experimental Protocols

In Vitro Inhibition of IL-1β Release from Microglia

This protocol details the methodology for assessing the inhibitory effect of AZD9056 on P2X7 receptor-mediated IL-1β release from cultured microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • DMEM/F-12 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Mouse IL-1β ELISA kit

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture BV-2 cells in T-75 flasks until they reach 80-90% confluency.

  • Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Priming: Replace the culture medium with fresh medium containing 1 µg/mL of LPS and incubate for 4 hours to induce the expression of pro-IL-1β.

  • Antagonist Treatment: Wash the cells twice with warm PBS. Pre-incubate the cells with varying concentrations of AZD9056 (e.g., 0.1 nM to 10 µM) in serum-free medium for 30 minutes. Include a vehicle control (DMSO).

  • Agonist Stimulation: Add BzATP to a final concentration of 100 µM to each well (except for the negative control wells) and incubate for 1 hour.

  • Supernatant Collection: Centrifuge the plates at 500 x g for 5 minutes. Carefully collect the supernatants and store them at -80°C until analysis.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the IL-1β concentrations to the total protein content of the corresponding cell lysates. Calculate the percentage inhibition of IL-1β release for each concentration of AZD9056 compared to the vehicle-treated, BzATP-stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Assessment in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of AZD9056 in a mouse model of acute neuroinflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Equipment for behavioral testing (e.g., Morris water maze)

  • Tools for tissue collection and processing

  • ELISA kits for murine TNF-α and IL-1β

  • Antibodies for immunohistochemistry (e.g., anti-Iba1)

Procedure:

  • Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups: (1) Saline + Vehicle, (2) LPS + Vehicle, (3) LPS + AZD9056 (low dose), (4) LPS + AZD9056 (high dose).

  • Drug Administration: Administer AZD9056 or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before LPS challenge. The specific dose and timing should be based on pharmacokinetic data.

  • Induction of Neuroinflammation: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg) to the LPS-treated groups. Administer sterile saline to the control group.

  • Behavioral Assessment: At a specified time point after LPS injection (e.g., 24 hours), conduct behavioral tests to assess cognitive function, such as the Morris water maze or passive avoidance test.

  • Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue and cerebrospinal fluid (CSF). For cytokine analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, perfuse the mice with saline followed by 4% paraformaldehyde.

  • Cytokine Analysis: Homogenize the brain tissue and measure the levels of TNF-α and IL-1β using ELISA kits.

  • Immunohistochemistry: Section the fixed brain tissue and perform immunohistochemical staining for microglial activation markers, such as Iba1. Quantify the number and morphology of activated microglia in specific brain regions.

  • Data Analysis: Analyze the behavioral data, cytokine levels, and immunohistochemical results using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of AZD9056 on LPS-induced neuroinflammation and its behavioral consequences.

Pharmacokinetics and Brain Penetration

For a CNS-targeting drug, the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is paramount. While specific data for AZD9056 in neuroinflammation models is limited in the public domain, studies on other brain-penetrant P2X7 antagonists provide valuable insights. For instance, the P2X7 antagonist JNJ-54175446 has been shown to efficiently cross the BBB with a brain-to-plasma ratio of approximately 1.1 in rats[1]. This indicates that the compound distributes relatively evenly between the brain and the systemic circulation. Achieving adequate brain exposure is a critical factor for the in vivo efficacy of any P2X7 antagonist targeting neuroinflammation.

Conclusion and Future Directions

This compound is a potent and selective P2X7 receptor antagonist with a clear mechanism of action in the context of neuroinflammation. By blocking the P2X7 receptor, it inhibits the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine IL-1β from microglia. The quantitative data from in vitro studies confirm its high potency.

While the preclinical data in neuroinflammation models are still emerging, the established role of the P2X7 receptor in a multitude of neurological disorders makes AZD9056 a compelling candidate for further investigation. Future research should focus on:

  • In-depth in vivo studies: Conducting comprehensive preclinical studies in various animal models of neurodegenerative and neuroinflammatory diseases to establish the efficacy of AZD9056 in reducing neuroinflammation, preventing neuronal damage, and improving cognitive and motor functions.

  • CNS Pharmacokinetics: Thoroughly characterizing the pharmacokinetic profile of AZD9056 in the CNS, including its brain-to-plasma ratio and distribution in different brain regions, to optimize dosing strategies.

  • Biomarker Development: Identifying and validating biomarkers that can track the engagement of the P2X7 receptor and the downstream effects of AZD9056 in both preclinical models and human subjects.

The targeted approach of inhibiting the P2X7 receptor with molecules like AZD9056 holds significant promise for the development of novel therapies to combat the devastating impact of neuroinflammation in a wide range of neurological disorders.

References

Preclinical Profile of AZD9056 Hydrochloride in Pain Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a selective, orally active antagonist of the P2X7 receptor, a key player in inflammation and pain signaling pathways. Preclinical research has explored its potential as an analgesic agent, primarily in models of inflammatory pain, such as osteoarthritis. This document provides an in-depth technical guide to the preclinical studies of AZD9056 in pain models, detailing its mechanism of action, experimental protocols, and available efficacy data.

Mechanism of Action: P2X7 Receptor Antagonism

AZD9056 exerts its effects by blocking the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells like macrophages and microglia.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during tissue injury and inflammation, triggers a cascade of downstream events. These include the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[1][2][3] By inhibiting the P2X7 receptor, AZD9056 is believed to disrupt this inflammatory cascade, thereby reducing neuroinflammation and alleviating pain. A key signaling pathway implicated in this process is the nuclear factor-kappa B (NF-κB) pathway, which is modulated by AZD9056.[1]

Preclinical Efficacy in Pain Models

Preclinical studies have demonstrated the pain-relieving effects of AZD9056 in a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis, a widely used model for assessing osteoarthritic pain.[1] In this model, treatment with AZD9056 has been shown to produce pain-relieving and anti-inflammatory effects.[1]

Quantitative Data from Preclinical Pain Models

While specific dose-response data for AZD9056 in preclinical pain models is not extensively published in publicly available literature, the following table summarizes the qualitative findings and the typical quantitative parameters assessed in such studies.

Animal ModelPain Assessment MethodKey Findings with AZD9056
MIA-Induced Osteoarthritis (Rat)Mechanical Allodynia (von Frey Filaments)Reversal of MIA-induced reduction in paw withdrawal threshold (pain-relieving effect).[1]
Weight-Bearing DeficitImprovement in weight distribution on the affected limb.
Biomarker Analysis (Cartilage Tissue)Reversal of MIA-induced upregulation of IL-1β, IL-6, TNF-α, MMP-13, Substance P, and PGE2.[1]

Experimental Protocols

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats

This model is a well-established method for inducing joint degeneration and pain behaviors that mimic human osteoarthritis.

Experimental Workflow:

G cluster_0 Induction Phase cluster_1 Pain Development Phase (e.g., 14-28 days) cluster_2 Treatment Phase cluster_3 Assessment Phase Induction Intra-articular injection of MIA (e.g., 2-3 mg in 50 µL saline) into the rat knee joint Pain_Dev Development of mechanical allodynia and weight-bearing deficit Induction->Pain_Dev leads to Treatment Administration of this compound (route and dose as per study design) Pain_Dev->Treatment followed by Assessment Measurement of: - Mechanical Allodynia (von Frey) - Weight-Bearing Deficit - Biomarker levels Treatment->Assessment effects measured by

Workflow for MIA-Induced Osteoarthritis Pain Model.

Detailed Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[1]

  • Induction of Osteoarthritis:

    • Animals are anesthetized.

    • A single intra-articular injection of monosodium iodoacetate (MIA) (typically 2-3 mg) dissolved in a small volume of sterile saline (e.g., 50 µL) is administered into the knee joint cavity.[1]

  • Development of Pain: Pain-related behaviors, such as mechanical allodynia and altered weight bearing, typically develop over a period of 14 to 28 days.[1]

  • Drug Administration: this compound is administered according to the specific study protocol (e.g., oral gavage).

  • Pain Assessment:

    • Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A decrease in the force required to elicit a withdrawal response indicates allodynia.

    • Weight-Bearing Deficit: The distribution of weight between the hind limbs is assessed using an incapacitance tester. Animals with joint pain will put less weight on the affected limb.

Signaling Pathways

The analgesic and anti-inflammatory effects of AZD9056 are mediated through the blockade of the P2X7 receptor and subsequent inhibition of downstream signaling pathways. The NF-κB pathway is a critical component of this mechanism.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events & Cellular Response ATP Extracellular ATP (released upon tissue injury) P2X7R P2X7 Receptor ATP->P2X7R activates IKK IKKα/β Activation P2X7R->IKK leads to AZD9056 AZD9056 AZD9056->P2X7R inhibits NFkB_Activation NF-κB Pathway Activation IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_p65 NF-κB p65 Nuclear Translocation IkB->NFkB_p65 releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB_p65->Gene_Transcription induces Cytokine_Release Release of: IL-1β, IL-6, TNF-α, MMP-13, PGE2 Gene_Transcription->Cytokine_Release results in Pain_Inflammation Pain & Inflammation Cytokine_Release->Pain_Inflammation causes

P2X7R-NF-κB Signaling Pathway in Pain and Inflammation.

Conclusion

Preclinical studies indicate that this compound, through its selective antagonism of the P2X7 receptor, demonstrates analgesic and anti-inflammatory properties in a rat model of osteoarthritis. Its mechanism of action involves the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators. While qualitative evidence of its efficacy in pain models exists, further research providing detailed quantitative dose-response data would be beneficial for a more complete understanding of its therapeutic potential. The experimental models and methodologies outlined in this document provide a framework for the continued investigation of AZD9056 and other P2X7 receptor antagonists in the context of pain management.

References

AZD9056 Hydrochloride: A Technical Guide to Indirect NLRP3 Inflammasome Inhibition via P2X7 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory diseases. Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target. AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel that acts as a crucial upstream activator of the NLRP3 inflammasome. This technical guide provides an in-depth overview of AZD9056's mechanism of action, its inhibitory effects on the NLRP3 inflammasome pathway, and detailed experimental protocols for its evaluation.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)[1][2]. Its activation leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms[2][3]. This process can also induce a form of inflammatory cell death known as pyroptosis[3].

Canonical activation of the NLRP3 inflammasome is a two-step process[4][5]:

  • Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression[4][5].

  • Activation (Signal 2): A second stimulus, such as extracellular ATP, crystalline substances, or pore-forming toxins, triggers the assembly of the NLRP3 inflammasome complex[1][6]. A common downstream event for many NLRP3 activators is the efflux of potassium ions (K+) from the cell[6][7].

This compound: Mechanism of Action

AZD9056 is a selective and orally active antagonist of the P2X7 receptor[8][9]. The P2X7 receptor is an ATP-gated cation channel predominantly expressed on immune cells[10]. High concentrations of extracellular ATP, often released from damaged or dying cells, act as a DAMP and bind to the P2X7 receptor[10][11]. This binding opens the channel, leading to an influx of Ca2+ and Na+ and, crucially, an efflux of K+[10]. This K+ efflux is a potent trigger for the activation of the NLRP3 inflammasome[6][7].

By blocking the P2X7 receptor, AZD9056 prevents ATP-induced K+ efflux, thereby inhibiting the activation of the NLRP3 inflammasome and the subsequent release of IL-1β and IL-18[11][12]. This makes AZD9056 an indirect inhibitor of the NLRP3 inflammasome.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound.

ParameterValueCell Type/SystemAssay ConditionsReference
IC50 (P2X7 Receptor) 11.2 nMHEK-hP2X7 cell lineNot specified[8]
IC50 (P2X7 Receptor) 1-3 µMMouse microglia BV2 cellsNot specified[8]
EndpointEffect of AZD9056Cell TypeStimulationReference
IL-1β Release Concentration-dependent inhibitionLPS-primed human monocytesBzATP (ATP analog)[12][13]
IL-18 Release Concentration-dependent inhibitionLPS-primed human monocytesBzATP (ATP analog)[12][13]
Clinical Efficacy (Rheumatoid Arthritis) 65% of patients at 400 mg/day showed ACR20 response (Phase IIa)HumanN/A[1][14]
Clinical Efficacy (Rheumatoid Arthritis) No statistically significant effect on ACR20 criteria (Phase IIb)HumanN/A[1][14]

Signaling Pathways and Experimental Workflows

Canonical NLRP3 Inflammasome Activation Pathway

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive provides pro_IL1b pro-IL-1β Transcription->pro_IL1b provides ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux NLRP3_active Active NLRP3 Oligomerization K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 autocleavage IL1b Mature IL-1β Casp1->IL1b cleaves IL18 Mature IL-18 Casp1->IL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis pro_IL1b->IL1b pro_IL18 pro-IL-18 pro_IL18->IL18

Caption: Canonical NLRP3 inflammasome activation pathway.

Mechanism of this compound Inhibition

AZD9056_Inhibition_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux AZD9056 AZD9056 hydrochloride AZD9056->P2X7R inhibits NLRP3_activation NLRP3 Inflammasome Activation K_efflux->NLRP3_activation Cytokine_release IL-1β & IL-18 Release NLRP3_activation->Cytokine_release

Caption: Inhibition of NLRP3 activation by AZD9056.

Experimental Workflow for In Vitro NLRP3 Inhibition Assay

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., THP-1 monocytes, PBMCs, or BMDMs) start->cell_culture priming 2. Priming (Signal 1) (e.g., LPS for 3-4 hours) cell_culture->priming inhibitor 3. Inhibitor Treatment (Varying concentrations of AZD9056 or vehicle) priming->inhibitor activation 4. Activation (Signal 2) (e.g., ATP or Nigericin for 30-60 minutes) inhibitor->activation collection 5. Supernatant and Cell Lysate Collection activation->collection analysis 6. Downstream Analysis collection->analysis elisa ELISA for IL-1β and IL-18 analysis->elisa western_blot Western Blot for cleaved Caspase-1 analysis->western_blot ldh_assay LDH Assay for Pyroptosis analysis->ldh_assay end End elisa->end western_blot->end ldh_assay->end

Caption: In vitro NLRP3 inhibition assay workflow.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a method to assess the inhibitory effect of AZD9056 on P2X7-mediated NLRP3 inflammasome activation in human THP-1 monocytes.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound

  • DMSO (vehicle control)

  • ELISA kits for human IL-1β and IL-18

  • Antibodies for Western blotting (anti-caspase-1)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • To differentiate into macrophage-like cells, seed cells in a 96-well plate and treat with 50-100 ng/mL PMA for 48-72 hours.

    • Wash the cells to remove PMA and allow them to rest for 24 hours before the experiment[15].

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β[15].

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the primed cells with varying concentrations of AZD9056 (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) for 1 hour[15].

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding 1-5 mM ATP for 30-60 minutes[8].

  • Sample Collection:

    • Collect the cell culture supernatants for cytokine and LDH analysis.

    • Lyse the remaining cells to prepare protein extracts for Western blotting.

  • Data Analysis:

    • Cytokine Measurement: Quantify the levels of secreted IL-1β and IL-18 in the supernatants using ELISA[16][17].

    • Caspase-1 Cleavage: Analyze the cell lysates by Western blotting using an antibody that detects both pro-caspase-1 and the cleaved (active) p20 subunit[16].

    • Pyroptosis Assessment: Measure LDH release in the supernatants using a commercial kit as an indicator of pyroptosis[18].

Conclusion

This compound represents a valuable research tool for investigating the role of the P2X7 receptor in NLRP3 inflammasome-driven inflammation. Its mechanism as an indirect inhibitor of NLRP3 activation highlights the importance of upstream signaling events in the inflammatory cascade. While clinical trials in rheumatoid arthritis have yielded mixed results, the preclinical data strongly support its ability to inhibit IL-1β and IL-18 release, making it a relevant compound for studying inflammatory diseases where the P2X7-NLRP3 axis plays a significant role. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting this pathway.

References

AZD9056 Hydrochloride: A Technical Guide for Immunology and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD9056 hydrochloride is a potent and selective, orally active antagonist of the P2X7 receptor, a key player in the inflammatory cascade.[1] This document provides an in-depth technical overview of AZD9056, consolidating available data on its mechanism of action, preclinical and clinical findings, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug development exploring the therapeutic potential of P2X7 receptor modulation.

Introduction

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), a molecule released during cellular stress and damage, thus acting as a danger signal.[2] P2X7R is predominantly expressed on immune cells, such as macrophages and monocytes, and its activation is intricately linked to the assembly and activation of the NLRP3 inflammasome.[3][4] This multi-protein complex is crucial for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), potent mediators of inflammation.[4][5] Consequently, the P2X7R-NLRP3 inflammasome axis has emerged as a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases.[6][7] AZD9056 was developed to specifically target this pathway and has been investigated in various inflammatory conditions.[2]

Mechanism of Action

This compound is a selective antagonist of the P2X7 purinergic receptor.[8] By binding to the P2X7R, AZD9056 blocks the downstream signaling cascade initiated by extracellular ATP. This inhibition prevents the conformational changes in the receptor that lead to the formation of a non-selective cation channel. The subsequent influx of Ca²⁺ and efflux of K⁺, which are critical for the activation of the NLRP3 inflammasome, are thereby prevented.[5] As a result, the autocatalytic cleavage of pro-caspase-1 to active caspase-1 is inhibited, which in turn blocks the processing and release of mature IL-1β and IL-18.[5][9] Furthermore, downstream signaling pathways, including the activation of nuclear factor-κB (NF-κB), which is involved in the transcription of pro-inflammatory cytokines, are also attenuated.[10]

Signaling Pathway

The following diagram illustrates the central role of the P2X7 receptor in inflammation and the point of intervention for AZD9056.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Flux NFkB NF-κB Activation P2X7R->NFkB AZD9056 AZD9056 AZD9056->P2X7R Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Inflammasome Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3_Inflammasome->Caspase1 Cytokines Pro-IL-1β -> IL-1β Pro-IL-18 -> IL-18 Caspase1->Cytokines Inflammation Inflammation Cytokines->Inflammation Secretion NFkB->Cytokines Transcription of pro-inflammatory cytokines

P2X7 Receptor Signaling and AZD9056 Inhibition.

Data Presentation

In Vitro Potency
Cell Line/SystemAgonistMeasured EffectIC50/pIC50Reference
HEK-hP2X7 cellsATPP2X7 receptor antagonism11.2 nM[3]
Mouse Microglia (BV2)ATPInhibitory effect1-3 µM[3]
Human Peripheral Blood MonocytesBzATPIL-1β release inhibitionpIC50: 7.9 ± 0.1[11]
Human Peripheral Blood MonocytesBzATPIL-18 release inhibitionpIC50: 8.0 ± 0.1[11]
Human BloodATPIL-1β release inhibitionpIC50: 7.2 ± 0.1[11]
Human RA Synovial CellsBzATPIL-1β release inhibitionpIC50: 8.4 ± 0.2[11]
Preclinical Pharmacokinetics

Publicly available literature does not provide a comprehensive table of pharmacokinetic parameters for AZD9056 in preclinical models. Studies in rats have been conducted, but specific Cmax, Tmax, AUC, and half-life values are not consistently reported in the reviewed sources.

Human Pharmacokinetics

A Phase I study in healthy volunteers provided some pharmacokinetic data for AZD9056.

FormulationDoseTmax (median)t½ (geometric mean)Absolute Bioavailability (mean)
Oral Tablet200 mg3 hours16 hours62%
IV Infusion25 mg2 hours18 hoursN/A

Data compiled from a Phase I study.[1]

Clinical Efficacy
Study PhaseTreatment GroupPrimary Endpoint (ACR20 Response)Key Secondary EndpointsReference
Phase IIaAZD9056 (400 mg/day)65%Significant reduction in swollen and tender joint count. No effect on acute-phase response.[3][12]
Placebo27%[3][12]
Phase IIbAZD9056 (50, 100, 200, 400 mg/day)No statistically significant effect relative to placebo at 6 months.No significant effect on secondary endpoints.[3][12]
Placebo[3][12]
Study PhaseTreatment GroupPrimary Endpoint (Change in CDAI from baseline at day 28)Key Secondary EndpointsReference
Phase IIaAZD9056 (200 mg/day)Drop from 311 to 242 (p=0.049 vs placebo)Numerically higher remission and response rates vs placebo. Significant improvement in SF-36 Mental Component Score. No decrease in CRP or fecal calprotectin.[13][14]
PlaceboDrop from 262 to 239[13][14]

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol describes a general method to assess the inhibitory effect of a compound like AZD9056 on NLRP3 inflammasome activation in the human monocytic cell line THP-1.

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL.

    • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours to allow for differentiation.

  • Priming:

    • Prime the differentiated THP-1 cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to each well.

    • Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • After the priming step, add the desired concentrations of AZD9056 to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • Activation:

    • Add an NLRP3 activator, such as Nigericin (5-20 µM) or ATP (1-5 mM), to all wells except for the negative control wells.

    • Incubate for 1-2 hours (for Nigericin) or 30-60 minutes (for ATP) at 37°C.

  • Endpoint Measurement:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine measurement.

    • Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Cell viability and pyroptosis can be assessed using an LDH cytotoxicity assay on the supernatant.

Rat Streptococcal Cell Wall (SCW)-Induced Arthritis Model

This protocol outlines a general procedure for inducing arthritis in rats using streptococcal cell walls to evaluate the efficacy of anti-inflammatory compounds like AZD9056.

  • Preparation of SCW:

    • Prepare an aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (PG-PS) polymers.

  • Induction of Arthritis:

    • Use female Lewis rats, which are highly susceptible to this model.

    • Administer a single intraperitoneal (i.p.) injection of the sterile aqueous suspension of SCW PG-PS (typically 25 µ g/gram of body weight).

  • Phases of Arthritis:

    • Acute Phase: Observe the development of an acute inflammatory response, characterized by joint swelling and redness, typically within 48 hours.

    • Chronic Phase: A chronic phase of arthritis develops 10 to 21 days after the initial injection and can persist for months.

  • Treatment Protocol:

    • Administer this compound or vehicle control orally at desired doses and frequencies, starting at a predetermined time point relative to SCW injection (e.g., prophylactically or therapeutically).

  • Assessment of Arthritis:

    • Clinical Scoring: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint deformity.

    • Joint Measurement: Use calipers to measure the diameter of the ankle or knee joints at regular intervals.

    • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of an immunology and inflammation drug candidate like AZD9056.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_Binding Target Binding Assays (e.g., P2X7R binding) Cell_Based_Assays Cell-Based Functional Assays (e.g., IL-1β release from monocytes) Target_Binding->Cell_Based_Assays Lead Compound Selectivity_Panel Selectivity & Off-Target Screening Cell_Based_Assays->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Rodent models) Selectivity_Panel->PK_Studies Candidate Selection Efficacy_Models Disease Models of Inflammation (e.g., Rat SCW Arthritis) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology & Safety Pharmacology Efficacy_Models->Toxicity_Studies Phase_I Phase I Clinical Trials (Safety & PK in healthy volunteers) Toxicity_Studies->Phase_I IND Submission Phase_II Phase II Clinical Trials (Proof-of-concept in patients) Phase_I->Phase_II

Preclinical to Clinical Development Workflow.
Logical Relationship of NLRP3 Inflammasome Activation

This diagram illustrates the key steps and logical flow of NLRP3 inflammasome activation, a central process modulated by AZD9056.

NLRP3_Activation_Logic Signal1 Signal 1: Priming (e.g., LPS via TLR4) NFkB_Activation NF-κB Activation Signal1->NFkB_Activation NLRP3_ProIL1B_Upregulation Upregulation of NLRP3 and pro-IL-1β NFkB_Activation->NLRP3_ProIL1B_Upregulation NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_ProIL1B_Upregulation->NLRP3_Assembly Provides components Signal2 Signal 2: Activation (e.g., ATP via P2X7R) Ion_Flux K⁺ Efflux Signal2->Ion_Flux Ion_Flux->NLRP3_Assembly Caspase1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase1_Activation IL1B_Secretion Mature IL-1β Secretion Caspase1_Activation->IL1B_Secretion

Logical Steps of NLRP3 Inflammasome Activation.

Conclusion

The data and protocols presented in this guide provide a solid foundation for further investigation of AZD9056 and the broader role of P2X7R in other inflammatory and autoimmune conditions. The detailed methodologies and summarized data are intended to facilitate the design of new experiments and aid in the interpretation of future research findings in this area. The complex role of the P2X7 receptor in different inflammatory milieu warrants continued exploration to fully elucidate its therapeutic potential.

References

AZD9056 Hydrochloride: A Deep Dive into its Impact on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes. Its mechanism of action, centered on the modulation of the NLRP3 inflammasome and NF-κB signaling pathways, has positioned it as a compound of interest for its potential to regulate the release of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the effects of AZD9056 on cytokine release, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Core Mechanism of Action: P2X7 Receptor Antagonism

AZD9056 exerts its anti-inflammatory effects by blocking the P2X7 receptor.[1] This receptor is predominantly expressed on immune cells such as macrophages and monocytes.[2] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream events that lead to the production and release of mature pro-inflammatory cytokines.[2][3]

The primary pathway influenced by P2X7 receptor activation is the assembly of the NLRP3 inflammasome, a multi-protein complex.[4] This process initiates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are subsequently released from the cell.[2][3] By inhibiting the P2X7 receptor, AZD9056 effectively curtails this inflammatory cascade.

Furthermore, the P2X7 receptor has been linked to the activation of the NF-κB signaling pathway.[5] This pathway is crucial for the transcriptional upregulation of various pro-inflammatory genes, including those encoding cytokines like IL-6 and TNF-α. AZD9056's antagonism of the P2X7 receptor can therefore also lead to a reduction in the expression of these cytokines.[5]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of AZD9056 on cytokine release have been quantified in various preclinical studies. The following tables summarize the key findings.

CompoundCell TypeAgonistPotency (IC50 / pIC50)Reference
AZD9056Human peripheral blood monocytesBzATPpIC₅₀ = 7.2[6]
AZD9056HEK-hP2X7 cell line-IC₅₀ = 11.2 nM[1]
AZD9056Mouse microglia BV2 cells-IC₅₀ = 1-3 μM[1]
Table 1: In Vitro Inhibitory Potency of AZD9056.
CytokineStudy ContextEffect of AZD9056Reference
IL-1βRat model of osteoarthritisReversed upregulated expression[5]
IL-6Rat model of osteoarthritisReversed upregulated expression[5]
TNF-αRat model of osteoarthritisReversed upregulated expression[5]
Table 2: In Vivo Effects of AZD9056 on Cytokine Expression.

Signaling Pathway Visualizations

To elucidate the mechanisms of action of AZD9056, the following diagrams illustrate the key signaling pathways involved.

P2X7_NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux AZD9056 AZD9056 AZD9056->P2X7R Inhibits NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation K_efflux->NLRP3 Activates

Caption: P2X7R-NLRP3 Inflammasome Pathway and AZD9056 Inhibition.

P2X7_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IKK IKK Complex P2X7R->IKK Activates AZD9056 AZD9056 AZD9056->P2X7R Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active DNA DNA NFkB_active->DNA Translocates & Binds Cytokine_mRNA Cytokine mRNA (IL-6, TNF-α) DNA->Cytokine_mRNA Transcription

Caption: P2X7R-NF-κB Signaling Pathway and AZD9056 Inhibition.

Experimental Protocols

In Vitro Cytokine Release Assay

This protocol outlines a general method for assessing the inhibitory effect of AZD9056 on cytokine release from monocytic cells.

1. Cell Culture and Priming:

  • Culture human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) under standard conditions.

  • For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).

  • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[6]

2. Antagonist Treatment:

  • Wash the cells with phosphate-buffered saline (PBS) to remove the LPS-containing medium.

  • Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.[6]

3. P2X7 Receptor Stimulation:

  • Stimulate the cells with a P2X7 receptor agonist, such as benzoylbenzoyl-ATP (BzATP), to induce cytokine release.

4. Sample Collection and Analysis:

  • Collect the cell culture supernatants at specified time points.

  • Quantify the concentration of released cytokines (e.g., IL-1β, IL-18, IL-6, TNF-α) using a validated enzyme-linked immunosorbent assay (ELISA) kit or a multiplex cytokine assay.

  • For intracellular cytokine analysis, cell lysates can be prepared and analyzed by Western blot.

experimental_workflow A 1. Cell Culture (e.g., THP-1 monocytes) B 2. Priming with LPS (Induces pro-IL-1β expression) A->B C 3. Pre-incubation with AZD9056 B->C D 4. Stimulation with P2X7 Agonist (e.g., BzATP) C->D E 5. Supernatant Collection D->E F 6. Cytokine Quantification (ELISA or Multiplex Assay) E->F

Caption: General Workflow for In Vitro Cytokine Release Assay.

Clinical Insights

Clinical trials of AZD9056 have been conducted, primarily in patients with rheumatoid arthritis. In a phase IIa study, a significant reduction in the number of swollen and tender joints was observed in patients treated with AZD9056 compared to placebo; however, no effect on the acute-phase response was noted.[7] A subsequent, larger phase IIb study did not demonstrate a clinically or statistically significant effect of AZD9056 on the signs and symptoms of rheumatoid arthritis.[7] More recently, a phase 2 trial in hidradenitis suppurativa showed no significant effect on clinical disease activity but did indicate a restoration of cytokine production in peripheral blood mononuclear cells.[8]

Conclusion

This compound is a well-characterized antagonist of the P2X7 receptor that demonstrates clear inhibitory effects on the release of pro-inflammatory cytokines in preclinical models. Its mechanism of action through the modulation of the NLRP3 inflammasome and NF-κB signaling pathways provides a strong rationale for its anti-inflammatory potential. While clinical trial results in rheumatoid arthritis have been inconclusive, ongoing research continues to explore the therapeutic utility of P2X7 receptor antagonism in various inflammatory conditions. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working in this area.

References

Methodological & Application

Application Notes and Protocols for AZD9056 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a selective and orally active antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammation and pain-causing diseases.[1] Extracellular ATP, often released during cellular stress or damage, activates the P2X7 receptor, triggering a cascade of downstream signaling events. This includes the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[2][3][4][5] Consequently, the inhibition of the P2X7 receptor by agents like AZD9056 presents a promising therapeutic strategy for a variety of inflammatory conditions. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound.

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that results in the maturation and release of inflammatory cytokines. The following diagram illustrates the key steps in this pathway.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux AZD9056 AZD9056 AZD9056->P2X7R Inhibits NLRP3_inflammasome NLRP3 Inflammasome Activation K_efflux->NLRP3_inflammasome Caspase1 Caspase-1 Activation NLRP3_inflammasome->Caspase1 pro_IL1B Pro-IL-1β Caspase1->pro_IL1B Cleaves IL1B Mature IL-1β (Released) pro_IL1B->IL1B

Caption: P2X7 receptor signaling pathway leading to IL-1β release.

Quantitative Data

The inhibitory potency of this compound has been determined in various in vitro systems. The following table summarizes the reported IC50 values.

CompoundCell TypeAgonistAssayIC50 / pIC50Reference
AZD9056HEK-hP2X7ATP or BzATPCell Viability11.2 nM[1]
AZD9056Mouse Microglia BV2Not SpecifiedNot Specified1-3 µM[1]
AZD9056Human peripheral blood monocytesBzATP (300 µM)IL-1β ReleasepIC50: 7.9 ± 0.1[2]
AZD9056Human peripheral blood monocytesBzATP (300 µM)IL-18 ReleasepIC50: 8.0 ± 0.1[2]
AZD9056Human bloodATP (3 mM)IL-1β ReleasepIC50: 7.2 ± 0.1[2]
AZD9056Human RA synovial cellsBzATP (1 mM)IL-1β ReleasepIC50: 8.4 ± 0.2[2]

Experimental Protocols

In Vitro IL-1β and IL-18 Release Assay from Monocytes/Macrophages

This protocol describes a common in vitro method to quantify the inhibitory effect of AZD9056 on cytokine release from cultured monocytes or macrophages.[6]

Experimental Workflow

IL1B_Assay_Workflow cluster_workflow Experimental Workflow start Start cell_culture Culture Monocytic Cells (e.g., THP-1 or PBMCs) start->cell_culture lps_priming Prime cells with LPS (e.g., 1 µg/mL for 3-4 hours) cell_culture->lps_priming wash Wash cells with PBS lps_priming->wash antagonist_treatment Pre-incubate with AZD9056 (varying concentrations for 30-60 min) wash->antagonist_treatment agonist_stimulation Stimulate with P2X7 agonist (e.g., ATP or BzATP for 30-60 min) antagonist_treatment->agonist_stimulation supernatant_collection Collect Supernatant agonist_stimulation->supernatant_collection elisa Quantify IL-1β/IL-18 using ELISA supernatant_collection->elisa data_analysis Data Analysis (% inhibition) elisa->data_analysis end End data_analysis->end

Caption: General workflow for the in vitro cytokine release assay.

Materials:

  • Monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for human IL-1β and IL-18

Procedure:

  • Cell Culture and Priming:

    • Culture monocytic cells to the desired density. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).[6]

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and pro-IL-18.[6]

  • Antagonist Treatment:

    • Wash the cells with PBS to remove the LPS-containing medium.[6]

    • Pre-incubate the cells with varying concentrations of AZD9056 for 30-60 minutes.[6]

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[6]

  • Supernatant Collection:

    • Centrifuge the cell plates to pellet the cells.

    • Carefully collect the supernatants for cytokine analysis.[6]

  • Cytokine Quantification:

    • Quantify the concentration of IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each AZD9056 concentration compared to the vehicle control.

Cell Viability Assay

This protocol is used to assess the effect of AZD9056 on cell viability in the presence of a P2X7 receptor agonist.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor (HEK–hP2X7)

  • Parental HEK293 cells

  • Cell culture medium

  • This compound

  • ATP or BzATP

  • CellTiter-Blue® Cell Viability Assay reagent

Procedure:

  • Cell Seeding:

    • Seed HEK–hP2X7 and parental HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibition Experiment:

    • Add AZD9056 to the cells at concentrations up to 10 µmol/L and incubate for 5 minutes prior to the addition of the agonist.[1]

  • Agonist Addition:

    • Add ATP (2.5 mM) or BzATP (0.25 mM) to the wells.[1]

  • Incubation:

    • Incubate the plate for 30 minutes at 37°C.[1]

  • Cell Viability Measurement:

    • Add 20 µL of prewarmed CellTiter-Blue® reagent to each well.[1]

    • Incubate for 1 hour at 37°C.[1]

    • Measure the fluorescence signals according to the manufacturer's instructions.

Note: Final DMSO concentrations in experiments should not exceed 1.0% (v/v).[1] A cytotoxicity assay is recommended to ensure that the observed inhibition of cytokine release is not due to cell death.[7]

References

Application Notes and Protocols for In Vivo Administration of AZD9056 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and immune responses.[1] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers the assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18.[2][3] By blocking this pathway, AZD9056 has demonstrated potential therapeutic effects in various preclinical models of inflammatory diseases.[1][4] These application notes provide detailed protocols for the in vivo administration of this compound in mice, along with data presentation guidelines and visualizations to aid in experimental design and execution.

Mechanism of Action

AZD9056 is an orally active, selective inhibitor of the P2X7 receptor.[1] In vitro studies have shown that AZD9056 blocks P2X7 receptors with a high degree of selectivity.[1] Specifically, it has an IC50 of 1-3 μM in mouse microglia BV2 cells.[1] The primary mechanism of action involves the prevention of ATP-induced activation of the P2X7 receptor, which in turn inhibits the downstream signaling cascade that leads to the maturation and release of pro-inflammatory cytokines.[3][5]

Data Presentation

The following tables summarize key quantitative data for this compound. Note: Specific in vivo pharmacokinetic and efficacy data for AZD9056 in mice is limited in publicly available literature. The data presented is a combination of in vitro mouse cell line data, in vivo rat data, and in vivo data from other P2X7 antagonists in mice, and should be used as a reference for experimental design.

Table 1: In Vitro and In Vivo Activity of this compound

ParameterSpecies/Cell LineValueReference
IC50 Mouse Microglia BV2 Cells1-3 µM[1]
Effect Rat (Osteoarthritis Model)Pain-relieving and anti-inflammatory[4]
Effect Rat (Osteoarthritis Model)Reversal of MIA-induced increase in IL-1β, IL-6, TNF-α, MMP-13, Substance P, and PGE2 in cartilage[4]

Table 2: Pharmacokinetic Parameters of P2X7 Antagonists (Reference)

No specific pharmacokinetic data for AZD9056 in mice was found in the searched literature. The following data for other P2X7 antagonists is provided for reference.

CompoundSpeciesAdministration RouteDoseCmaxTmaxHalf-lifeOral BioavailabilityReference
JNJ-54175446MouseOral30 mg/kg---Brain-penetrant[6]
AFC-5128MouseOral30 mg/kg---Brain-penetrant[6]
JNJ-54471300Mouse-----Significant brain penetration[7]

Table 3: In Vivo Efficacy of P2X7 Antagonists in Mouse Models (Reference)

No specific quantitative in vivo efficacy data for AZD9056 in mice was found in the searched literature. The following data for other P2X7 antagonists is provided for reference.

CompoundMouse ModelAdministrationDosing RegimenEffectReference
A-847227Zymosan-induced peritonitisi.p.20 µmol/kg63% reduction in IL-1β release[8]
JNJ-54175446Traumatic Brain InjuryOral30 mg/kg for 7 daysReduced long-lasting brain hyperexcitability and cortical contusion volume[6]
JNJ-54471300Repeated Social Defeat--Reduced accumulation of CD45+ cells in the brain[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol is adapted from a commercially available formulation recommendation and is suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Vortex thoroughly to ensure a homogenous solution.

  • This compound Solution Preparation:

    • Weigh the required amount of this compound powder.

    • First, dissolve the this compound in the DMSO portion of the vehicle.

    • Sequentially add the PEG300, Tween-80, and Saline while vortexing continuously.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

    • The final solution should be clear. Prepare fresh on the day of dosing.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • Syringes (1 mL)

  • Mouse scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the precise volume of the drug solution to be administered.

    • The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

  • Dosing:

    • Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be in a straight line with the body.

    • Carefully insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

    • Advance the needle gently until it reaches the stomach. Do not force the needle if resistance is met.

    • Slowly administer the solution.

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 3: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound solution (ensure sterility and appropriate vehicle for i.p. injection; the oral formulation may not be suitable. A simpler vehicle such as saline with a low percentage of a solubilizing agent like DMSO or Cremophor EL may be preferable, but tolerability should be assessed).

  • Sterile syringes (1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the injection volume.

    • The typical volume for i.p. injection in mice is 10 mL/kg.

  • Injection:

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Gently restrain the mouse, exposing the lower abdominal quadrants.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Visualizations

Signaling Pathway of P2X7 Receptor Antagonism by AZD9056

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (e.g., from cell damage) P2X7 P2X7 Receptor ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Activation P2X7->NLRP3 Initiates AZD9056 AZD9056 AZD9056->P2X7 Blocks Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b Mature IL-1β Release ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 receptor signaling pathway and inhibition by AZD9056.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_prep Preparation cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Animal_Acclimation Animal Acclimation (e.g., 1 week) Induce_Model Induce Disease Model (e.g., LPS challenge, collagen-induced arthritis) Animal_Acclimation->Induce_Model Drug_Prep Prepare AZD9056 and Vehicle Dosing Administer Treatment (e.g., daily oral gavage) Drug_Prep->Dosing Group_Assignment Randomize into Groups (Vehicle, AZD9056 doses) Induce_Model->Group_Assignment Group_Assignment->Dosing Monitor Monitor Clinical Signs (e.g., weight, swelling) Dosing->Monitor Collection Sample Collection (Blood, Tissues) Dosing->Collection Monitor->Collection Analysis Biomarker Analysis (e.g., Cytokine ELISA) Collection->Analysis

Caption: General experimental workflow for an in vivo efficacy study.

Logical Relationship of AZD9056 Action

Logical_Relationship AZD9056 AZD9056 Administration P2X7_Inhibition P2X7 Receptor Inhibition AZD9056->P2X7_Inhibition Inflammasome_Block NLRP3 Inflammasome Blockade P2X7_Inhibition->Inflammasome_Block Cytokine_Reduction Reduced Pro-inflammatory Cytokine Release (IL-1β, IL-18) Inflammasome_Block->Cytokine_Reduction Therapeutic_Effect Therapeutic Effect (e.g., Anti-inflammatory, Analgesic) Cytokine_Reduction->Therapeutic_Effect

Caption: Logical flow of AZD9056's therapeutic action.

References

Application Notes and Protocols for AZD9056 Hydrochloride in Rat Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a potent and selective antagonist of the human P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammation and pain pathways.[1][2] The P2X7 receptor is activated by extracellular ATP, which is often released during tissue damage and inflammation, leading to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18.[3] Due to its role in modulating the inflammatory response, the P2X7 receptor is a therapeutic target for inflammatory conditions like rheumatoid arthritis. This document provides detailed application notes and protocols for the use of P2X7 antagonists in rat models of arthritis, with a focus on the available preclinical data.

Species Specificity of AZD9056

It is critical to note that AZD9056 exhibits high specificity for the human P2X7 receptor. Consequently, for studies in rat models of rheumatoid arthritis, a synthologue inhibitor of the rat P2X7 receptor, AZ11657312, has been effectively utilized.[4] While AZD9056 has been used in a rat model of osteoarthritis, the specific dosage from the available literature is not provided.[5][6] Therefore, the following protocols will primarily detail the use of the rat-specific P2X7 antagonist, AZ11657312, in a well-established rat model of inflammatory arthritis.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies using a rat-specific P2X7 antagonist in an arthritis model.

Table 1: Dosage of P2X7 Antagonist in Rat Arthritis Model

CompoundAnimal ModelArthritis InductionDoses AdministeredRoute of AdministrationDosing Regimen
AZ11657312RatStreptococcal Cell Wall (SCW) Induced10, 30, and 60 mg/kgOralProphylactic, starting 1 day before induction until termination on day 3 or 6 post-induction

Table 2: Efficacy of P2X7 Antagonist in Rat SCW-Induced Arthritis Model

Dose of AZ11657312Effect on Ankle SwellingEffect on Histological Indices
10 mg/kgNot specifiedNot significant
30 mg/kgSignificant reductionSignificant improvement
60 mg/kgSignificant reductionSignificant improvement

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by P2X7 receptor antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome AZD9056 AZD9056 / AZ11657312 (Antagonist) AZD9056->P2X7R Blocks Caspase1 Caspase-1 Activation Inflammasome->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves ProIL18 Pro-IL-18 Caspase1->ProIL18 Cleaves IL1b Mature IL-1β (Pro-inflammatory Cytokine) ProIL1b->IL1b Inflammation Inflammation Joint Destruction IL1b->Inflammation IL18 Mature IL-18 (Pro-inflammatory Cytokine) ProIL18->IL18 IL18->Inflammation

P2X7 receptor signaling pathway in inflammation.

Experimental Protocols

1. Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats

This model mimics many features of human rheumatoid arthritis.[7]

  • Animals: Lewis rats are commonly used as they are susceptible to the induction of SCW arthritis.[1]

  • Induction Agent: A sterile aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (SCW PG-PS) polymers.

  • Procedure:

    • Prepare an aqueous suspension of SCW PG-PS.

    • Inject the suspension intraperitoneally into the rats.[7][8]

    • The resulting arthritis is typically biphasic, with an acute phase developing within 48 hours, followed by a chronic phase that appears 10 to 21 days later and can persist for months.[7]

  • Assessment of Arthritis:

    • Ankle Swelling: Measure the diameter of the ankles daily using calipers.

    • Histological Analysis: At the end of the study, collect synovial tissues for histological assessment of inflammation and joint erosion.

    • Radiological Analysis: X-rays can be used to assess bone and cartilage damage.

    • Pain Assessment: Mechanical hyperalgesia can be measured to assess pain responses.

2. Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This model is used to study osteoarthritis-like cartilage degradation and pain.[5]

  • Animals: Wistar or Sprague-Dawley rats are commonly used.[5][9]

  • Induction Agent: Monosodium iodoacetate (MIA), a metabolic inhibitor that induces chondrocyte death.[5]

  • Procedure:

    • Anesthetize the rats.

    • Administer a single intra-articular injection of MIA into the knee joint.[5]

  • Assessment of Osteoarthritis:

    • Pain Behavior: Assess pain through various methods such as measuring hind limb weight-bearing or response to mechanical stimuli.

    • Histopathology: At the end of the study, collect the knee joints for histological analysis of cartilage degradation.

    • Biomarker Analysis: Measure biomarkers of cartilage degradation in plasma or urine.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a P2X7 antagonist in a rat arthritis model.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Selection Select Rat Strain (e.g., Lewis rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Induction Induce Arthritis (e.g., SCW injection) Acclimatization->Induction Grouping Randomize into Groups (Vehicle, Drug Doses) Induction->Grouping Dosing Administer AZ11657312 (e.g., 10, 30, 60 mg/kg, oral) Grouping->Dosing Clinical_Signs Monitor Clinical Signs (Ankle Swelling, Body Weight) Dosing->Clinical_Signs Pain Assess Pain Behavior Dosing->Pain Termination Euthanize and Collect Tissues Clinical_Signs->Termination Pain->Termination Histo Histopathology of Joints Termination->Histo Biomarkers Biomarker Analysis Termination->Biomarkers Analysis Statistical Analysis Histo->Analysis Biomarkers->Analysis Results Interpret Results Analysis->Results

Workflow for P2X7 antagonist efficacy testing.

Conclusion

The available preclinical data supports the therapeutic potential of P2X7 receptor antagonism in inflammatory arthritis. Due to the species specificity of AZD9056, the use of a rat-specific synthologue like AZ11657312 is necessary for studies in rat models of rheumatoid arthritis. The protocols and data presented here provide a framework for researchers to design and execute studies to further evaluate the efficacy of P2X7 antagonists in relevant preclinical models.

References

Application Notes and Protocols for Utilizing AZD9056 Hydrochloride in a CellTiter-Blue™ Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and pain.[1][2][3] The P2X7 receptor is expressed on various immune cells and plays a crucial role in the processing and release of pro-inflammatory cytokines, such as IL-1β.[4] By blocking the P2X7 receptor, AZD9056 can inhibit downstream signaling pathways, including the NF-κB and MAPK pathways, thereby reducing inflammation.[4][5]

The CellTiter-Blue™ Cell Viability Assay is a robust, fluorescence-based method for assessing cell viability.[6][7][8] The assay utilizes the redox dye resazurin, which is reduced by metabolically active cells to the highly fluorescent compound resorufin.[9][10] The amount of resorufin produced is directly proportional to the number of viable cells, providing a reliable measure of cell health. This application note provides a detailed protocol for utilizing this compound in conjunction with the CellTiter-Blue™ assay to determine its effect on the viability of various cell types.

Principle of the Assay

The CellTiter-Blue™ assay is based on the ability of viable, metabolically active cells to reduce resazurin into the fluorescent product resorufin.[6][9] Non-viable cells lose this metabolic capacity and thus do not generate a fluorescent signal.[6][8] This allows for the quantification of viable cells by measuring the fluorescence of resorufin.

Materials and Methods

Materials:

  • This compound (powder or stock solution)

  • CellTiter-Blue™ Cell Viability Assay kit

  • Appropriate cell line (e.g., HEK293 expressing P2X7, BV2 microglia, or other relevant cell lines)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black or white assay plates

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence at an excitation of 560 nm and an emission of 590 nm

  • Humidified incubator at 37°C with 5% CO2

  • Dimethyl sulfoxide (DMSO), sterile

Experimental Protocols

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

  • Note: The final DMSO concentration in the cell culture wells should not exceed 1% (v/v) to avoid solvent-induced cytotoxicity.[1][11]

2. Cell Seeding:

  • Harvest and count the cells.

  • Seed the cells into a 96-well plate at a predetermined optimal density. The optimal seeding density will vary depending on the cell line and should be determined empirically.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

3. Treatment with this compound:

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test could be from 0.01 µM to 100 µM.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of AZD9056 used.

    • Untreated Control: Cells treated with culture medium only.

    • Positive Control (Optional): A known cytotoxic agent to ensure the assay is working correctly.

  • Remove the old medium from the wells and add 100 µL of the prepared AZD9056 dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

4. CellTiter-Blue™ Assay Protocol:

  • Thaw the CellTiter-Blue™ Reagent and bring it to room temperature, protected from light.[7]

  • After the treatment period, add 20 µL of CellTiter-Blue™ Reagent directly to each well of the 96-well plate.[10]

  • Gently mix the contents of the plate by shaking for 10 seconds.[10]

  • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[9][10] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Dose-Response Data for this compound

AZD9056 Conc. (µM)Raw Fluorescence (RFU) - Replicate 1Raw Fluorescence (RFU) - Replicate 2Raw Fluorescence (RFU) - Replicate 3Average RFU% Viability
0 (Vehicle)4500455044504500100.0
0.1445044004500445098.9
1430043504250430095.6
10410041504050410091.1
100380038503750380084.4

% Viability = (Average RFU of Treated / Average RFU of Vehicle) x 100

Table 2: Summary of IC50 Values for this compound

Cell LineTreatment Duration (hours)IC50 (µM)
HEK-hP2X748> 100
BV2 Microglia48> 100

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare & Seed Cells treat_cells Treat Cells with AZD9056 prep_cells->treat_cells prep_azd Prepare AZD9056 Dilutions prep_azd->treat_cells add_ctb Add CellTiter-Blue™ Reagent treat_cells->add_ctb incubate Incubate (1-4 hours) add_ctb->incubate read_plate Read Fluorescence incubate->read_plate analyze_data Calculate % Viability & IC50 read_plate->analyze_data

Caption: Workflow for assessing cell viability with AZD9056 using CellTiter-Blue™.

Diagram 2: AZD9056 Signaling Pathway

signaling_pathway cluster_membrane cluster_downstream extracellular Extracellular Space intracellular Intracellular Space atp ATP p2x7 P2X7 Receptor atp->p2x7 Activates nfkb NF-κB Pathway p2x7->nfkb Activates mapk MAPK Pathway p2x7->mapk Activates azd9056 AZD9056 azd9056->p2x7 Inhibits inflammation Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) nfkb->inflammation Upregulates mapk->inflammation Upregulates

Caption: AZD9056 inhibits the P2X7 receptor, blocking downstream inflammatory pathways.

References

Application Notes and Protocols for AZD9056 Hydrochloride in IL-1β Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages and microglia.[1] The activation of the P2X7 receptor by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells, is a critical step in the inflammatory cascade.[1] This activation triggers the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1.[1][2] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, biologically active form (IL-1β), which is subsequently released from the cell, driving inflammatory responses.[3][4] Given its role in modulating this key inflammatory pathway, AZD9056 is a valuable tool for studying inflammation and a potential therapeutic agent for inflammatory diseases.[5][6]

These application notes provide a detailed protocol for an in vitro IL-1β release assay to determine the inhibitory activity of this compound.

P2X7 Signaling Pathway Leading to IL-1β Release

The activation of the P2X7 receptor by ATP initiates a signaling cascade culminating in the secretion of mature IL-1β. This process involves the recruitment and assembly of the NLRP3 inflammasome complex, which facilitates the auto-catalytic cleavage and activation of pro-caspase-1. Activated caspase-1 then proteolytically cleaves pro-IL-1β, generating the mature 17 kDa cytokine for secretion.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7R P2X7 Receptor ATP->P2X7R Activates AZD9056 AZD9056 HCl (Antagonist) AZD9056->P2X7R Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Assembly P2X7R->NLRP3_Inflammasome Triggers Pro_Casp1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Secretion IL-1β Secretion IL1b->Secretion IL1b_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: Culture Monocytic Cells (e.g., THP-1) diff Differentiate THP-1 cells with PMA (Optional, for macrophage-like phenotype) start->diff prime Prime cells with LPS (e.g., 1 µg/mL, 3-4 hours) diff->prime wash Wash cells with PBS prime->wash preincubate Pre-incubate with varying concentrations of AZD9056 HCl (30-60 minutes) wash->preincubate stimulate Stimulate with P2X7 agonist (e.g., BzATP, 30-60 minutes) preincubate->stimulate collect Collect supernatant stimulate->collect quantify Quantify IL-1β concentration using ELISA collect->quantify analyze Data Analysis: Calculate % inhibition and IC50 quantify->analyze

References

Application Notes and Protocols for the Oral Gavage Formulation of AZD9056 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and immune responses.[1] Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines such as IL-1β and TNF-α.[2][3] Consequently, AZD9056 has been investigated as a potential therapeutic agent for various inflammatory conditions, including rheumatoid arthritis and osteoarthritis.[2][4] This document provides detailed application notes and protocols for the formulation of this compound for oral gavage administration in preclinical research settings.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for the development of a stable and bioavailable oral formulation.

PropertyValueSource
Molecular FormulaC₂₄H₃₅ClN₂O₂·HClMedChemExpress
Molecular Weight455.46 g/mol MedChemExpress
AppearanceCrystalline solidMedChemExpress
Solubility (in vitro)DMSO: ≥ 50 mg/mL (109.78 mM)MedChemExpress
Water: 1.67 mg/mL (3.67 mM) (with ultrasonic and warming to 60°C)MedChemExpress

Recommended Formulations for Oral Gavage

Due to its limited aqueous solubility, this compound requires a suitable vehicle for effective oral administration in preclinical models. The following are recommended formulations that can be adapted based on the specific requirements of the study.

Formulation Data
Formulation ComponentCompositionAchievable ConcentrationRemarksSource
Vehicle 1: Suspension in Corn Oil 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.49 mM)A simple suspension for initial in vivo studies. Ensure homogeneity before each administration.MedChemExpress
Vehicle 2: Aqueous Solution with Co-solvents 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.49 mM)Forms a clear solution, which can improve dose uniformity.MedChemExpress
Vehicle 3: Cyclodextrin-based Solution 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.49 mM)Sulfobutylether-β-cyclodextrin (SBE-β-CD) can enhance the aqueous solubility of poorly soluble compounds.MedChemExpress

Experimental Protocols

Preparation of this compound Formulation (Vehicle 2 Example)

This protocol describes the preparation of a 10 mL solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh 25 mg of this compound powder and place it in a 15 mL sterile conical tube.

  • Initial Solubilization: Add 1 mL of DMSO to the conical tube containing the this compound. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Addition of Co-solvents: In a separate 50 mL sterile conical tube, prepare the vehicle mixture by adding 4 mL of PEG300 and 0.5 mL of Tween-80.

  • Combining Components: Transfer the AZD9056/DMSO solution from the 15 mL tube to the 50 mL tube containing the PEG300 and Tween-80 mixture.

  • Final Volume Adjustment: Add 4.5 mL of sterile saline to the 50 mL tube.

  • Homogenization: Cap the tube tightly and vortex the solution for at least 2 minutes to ensure a homogenous and clear solution.

  • Storage: Store the final formulation at 4°C and protect from light. It is recommended to prepare the formulation fresh or within 24 hours of use.

Oral Gavage Administration in Rodents

This protocol provides a general guideline for the oral administration of the prepared this compound formulation to rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental conditions. Fasting overnight is often recommended to ensure an empty stomach for consistent absorption, but this should be determined based on the study design.

  • Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the formulation. For example, for a 10 mg/kg dose in a 200g rat using a 2.5 mg/mL formulation:

    • Dose (mg) = 10 mg/kg * 0.2 kg = 2 mg

    • Volume (mL) = 2 mg / 2.5 mg/mL = 0.8 mL

  • Administration:

    • Gently restrain the animal.

    • Draw the calculated volume of the formulation into the syringe fitted with the gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. Avoid entering the trachea.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals as required by the study protocol.

Signaling Pathway

AZD9056 acts as a selective antagonist of the P2X7 receptor. The activation of this receptor by extracellular ATP, often released during cellular stress or injury, initiates a complex signaling cascade. A key downstream consequence is the activation of the NF-κB pathway, a critical regulator of inflammation.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IKK IKK Complex P2X7R->IKK Activates AZD9056 AZD9056 AZD9056->P2X7R Inhibits IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_active Active NF-κB NFkB_p65->NFkB_p65_active Activation nucleus Nucleus NFkB_p65_active->nucleus Translocation cytokine_gene Pro-inflammatory Cytokine Genes NFkB_p65_active->cytokine_gene Induces Transcription cytokines IL-1β, TNF-α cytokine_gene->cytokines Translation

Caption: P2X7 Receptor Signaling Pathway and Inhibition by AZD9056.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an oral formulation of this compound in a preclinical model of disease.

experimental_workflow start Start formulation Prepare AZD9056 Formulation start->formulation animal_model Induce Disease Model (e.g., Osteoarthritis in Rats) formulation->animal_model randomization Randomize Animals into Treatment Groups animal_model->randomization dosing Oral Gavage Administration (Vehicle or AZD9056) randomization->dosing monitoring Monitor Disease Progression (e.g., Pain, Inflammation) dosing->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: In Vivo Efficacy Study Workflow.

References

Application Notes and Protocols for AZD9056 Hydrochloride in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] The P2X7 receptor is predominantly expressed on immune cells and is a key player in inflammatory processes.[3][4] Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of downstream signaling events.[4][5] This includes the influx of Ca²⁺ and Na⁺, efflux of K⁺, and the formation of a large, non-selective membrane pore.[1][6] A critical consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[4][7][8][9]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary cell culture experiments to investigate P2X7R-mediated signaling and inflammatory responses.

Data Presentation: In Vitro Efficacy of AZD9056

The following tables summarize the quantitative data on the inhibitory activity of AZD9056 in various cell-based assays.

Cell TypeSpeciesAssayAgonistIC₅₀ / pIC₅₀Reference
HEK-hP2X7 CellsHumanP2X7R Blockade-11.2 nM[1]
Mouse Microglia BV2 CellsMouseInhibitory Effect-1-3 µM[1]
Human Peripheral Blood MonocytesHumanIL-1β ReleaseBzATPpIC₅₀ = 7.2[7]
Mouse Microglia BV2 CellsMouseBzATP-induced CurrentsBzATP1-3 µmol/L[8]

Note: IC₅₀ is the half-maximal inhibitory concentration. pIC₅₀ is the negative logarithm of the IC₅₀ value.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The diagram below illustrates the key events following receptor activation and the point of inhibition by AZD9056.

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux MAPK MAPK Activation (p38, ERK, JNK) P2X7R->MAPK ROS ROS Production P2X7R->ROS AZD9056 AZD9056 AZD9056->P2X7R Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Assembly Ion_Flux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B Mature IL-1β (Release) Pro_IL1B->IL1B Inflammation Pro-inflammatory Effects IL1B->Inflammation MAPK->Inflammation ROS->Inflammation

Caption: P2X7 Receptor Signaling Pathway and Inhibition by AZD9056.

Experimental Workflow for Primary Cell Culture Experiments

The following diagram outlines a general workflow for investigating the effects of AZD9056 in primary cell culture.

Experimental_Workflow start Start cell_isolation Isolate Primary Cells (e.g., Monocytes, Melanocytes) start->cell_isolation cell_culture Culture and Expand Primary Cells cell_isolation->cell_culture cell_priming Prime Cells (optional) (e.g., LPS for monocytes) cell_culture->cell_priming azd9056_treatment Pre-incubate with This compound cell_priming->azd9056_treatment agonist_stimulation Stimulate with P2X7 Agonist (e.g., ATP, BzATP) azd9056_treatment->agonist_stimulation incubation Incubate for Defined Period agonist_stimulation->incubation data_collection Collect Supernatant/Lysates incubation->data_collection analysis Perform Downstream Assays (ELISA, Western Blot, etc.) data_collection->analysis end End analysis->end

Caption: General experimental workflow for AZD9056 studies in primary cells.

Experimental Protocols

Protocol 1: Inhibition of IL-1β Release from Primary Human Peripheral Blood Monocytes

This protocol details the steps to assess the inhibitory effect of AZD9056 on P2X7R-mediated IL-1β release from primary human monocytes.[7][10]

Materials:

  • This compound

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • ATP or BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate)

  • Human IL-1β ELISA kit

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with PBS.

  • Monocyte Enrichment:

    • Enrich for monocytes by plating PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in 96-well plates at a density of 2 x 10⁵ cells/well.

    • Incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.

    • Gently wash the plates with warm PBS to remove non-adherent lymphocytes.

  • Cell Priming:

    • Add fresh RPMI-1640 with 10% FBS to the adherent monocytes.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.[7]

  • AZD9056 Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.

    • After LPS priming, wash the cells once with warm PBS.

    • Pre-incubate the cells with varying concentrations of AZD9056 for 30-60 minutes.[7] Include a vehicle control (medium with DMSO).

  • P2X7R Agonist Stimulation:

    • Stimulate the cells with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[7]

  • Supernatant Collection:

    • Centrifuge the plates at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatants.

  • Cytokine Quantification:

    • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each AZD9056 concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the antagonist concentration.

Protocol 2: Investigation of AZD9056 Effects on ATP-Induced Melanogenesis in Primary Human Epidermal Melanocytes

This protocol is designed to study the role of P2X7R in melanogenesis and the inhibitory potential of AZD9056.[6][9]

Materials:

  • This compound

  • Primary Human Epidermal Melanocytes (and recommended growth medium, e.g., Melanocyte Growth Medium M2)[11]

  • ATP

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Antibodies for Western blot (e.g., anti-MITF, anti-tyrosinase, anti-gp100)

  • Sodium hydroxide (NaOH)

  • Spectrophotometer

Procedure:

  • Culture of Primary Human Epidermal Melanocytes:

    • Culture primary human epidermal melanocytes according to the supplier's instructions.[2][11] Maintain the cells in a 37°C, 5% CO₂ incubator.

  • AZD9056 Treatment and ATP Stimulation:

    • Seed melanocytes in appropriate culture plates (e.g., 6-well plates).

    • Once the cells reach 70-80% confluency, pre-treat with AZD9056 (e.g., 10 nM) for 1 hour.[6]

    • Stimulate the cells with ATP (concentration to be optimized, e.g., 1 mM) for the desired duration (e.g., 24-72 hours).

  • Analysis of Melanogenesis-Related Proteins (Western Blot):

    • After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Perform SDS-PAGE and Western blotting to analyze the expression levels of melanogenesis-related proteins such as MITF, tyrosinase, and gp100.

  • Melanin Content Assay:

    • After treatment, wash the cells with PBS and detach them.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Dissolve the pellet in 1 N NaOH at 80°C for 1 hour.

    • Measure the absorbance of the solution at 475 nm using a spectrophotometer.

    • Normalize the melanin content to the total protein concentration.

  • Tyrosinase Activity Assay:

    • Lyse the treated cells and determine the protein concentration.

    • Incubate the cell lysates with L-DOPA (2 mg/mL) at 37°C for 1 hour.

    • Measure the formation of dopachrome by reading the absorbance at 475 nm.

    • Normalize the tyrosinase activity to the total protein concentration.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the P2X7 receptor in primary cell cultures. The protocols provided herein offer a framework for investigating its effects on inflammatory cytokine release and other cellular processes. Researchers should optimize the specific concentrations and incubation times for their particular primary cell type and experimental setup. Careful consideration of appropriate controls is essential for the robust interpretation of results.

References

Troubleshooting & Optimization

AZD9056 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for AZD9056 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your experimental work.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common solubility problems encountered during the handling of this compound and provides step-by-step solutions.

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Solutions This compound has low water solubility.1. For in vitro studies, prepare a high-concentration stock solution in DMSO (e.g., 50 mg/mL).[1] 2. Further dilute the DMSO stock solution in your aqueous experimental medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 1.0% v/v).[1] 3. If direct dissolution in water is necessary, solubility is limited to approximately 1.67 mg/mL. This can be aided by ultrasonication and warming the solution to 60°C.[1]
Compound Crashes Out of Solution During Storage Improper storage conditions or solvent evaporation.1. Store stock solutions at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] 2. Ensure vials are tightly sealed to prevent solvent evaporation, which can increase the compound concentration and lead to precipitation.[1] 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Difficulty Dissolving the Solid Compound The compound may be hygroscopic or require energy input for dissolution.1. Use newly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[1] 2. Employ ultrasonication to aid in the dissolution of the solid powder in the solvent.[1] 3. Gentle heating can also be applied to facilitate dissolution, particularly in aqueous solutions.[1]
Inconsistent Results in Biological Assays Poor solubility leading to inaccurate final concentrations.1. Visually inspect your final solution for any signs of precipitation before adding it to your assay. 2. Consider using a pre-formulated solvent system for in vivo studies to ensure consistent bioavailability. Examples include formulations with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The highly recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO). A concentration of 50 mg/mL (109.78 mM) in DMSO can be achieved, though it may require ultrasonication to fully dissolve.[1] It is also advised to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]

Q2: Can I dissolve this compound directly in water or saline?

A2: Direct dissolution in water is challenging due to the compound's low aqueous solubility. The maximum solubility in water is approximately 1.67 mg/mL (3.67 mM), and achieving this requires ultrasonication and heating to 60°C.[1] For most applications, preparing a concentrated stock in DMSO and then diluting it into your aqueous medium is the preferred method.

Q3: What are suitable formulations for in vivo studies?

A3: Several formulations can be used for in vivo administration of this compound to achieve a clear solution at concentrations of ≥ 2.5 mg/mL.[1] Three common protocols are:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

  • Protocol 3: 10% DMSO, 90% Corn Oil.[1]

Q4: How should I store my this compound solutions?

A4: For long-term storage (up to 2 years), stock solutions should be stored at -80°C.[1] For shorter periods (up to 1 year), -20°C is acceptable.[1] It is crucial to store the solutions in tightly sealed containers to prevent moisture absorption and solvent evaporation.[1] Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.

Q5: What is the mechanism of action of AZD9056?

A5: AZD9056 is a selective and orally active antagonist of the P2X7 receptor (P2X7R).[1][2] The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammation and pain pathways.[1][3] By blocking this receptor, AZD9056 can inhibit downstream inflammatory processes, such as the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β and IL-18.[4][5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 455.46 g/mol ), you would need 4.55 mg.

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Vortex the mixture thoroughly for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear.[1]

    • Store the stock solution in aliquots at -20°C or -80°C.[1]

In Vivo Formulation using PEG300 and Tween-80
  • Materials:

    • 10 mM this compound in DMSO stock solution

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile tubes for mixing

  • Procedure (for a final concentration of ≥ 2.5 mg/mL):

    • This protocol is based on a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • To prepare 1 mL of the final formulation, add the solvents in the following order:

      • Start with 100 µL of the DMSO stock solution.

      • Add 400 µL of PEG300 and mix thoroughly.

      • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

      • Add 450 µL of saline to reach the final volume of 1 mL and mix well.

    • The resulting solution should be clear.[1]

Visual Diagrams

G cluster_0 P2X7 Receptor Signaling Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates AZD9056 AZD9056 AZD9056->P2X7R Blocks Pore Pore Formation P2X7R->Pore K_efflux K+ Efflux Pore->K_efflux Ca_influx Ca2+ Influx Pore->Ca_influx NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b IL18 Pro-IL-18 → IL-18 Casp1->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: AZD9056 blocks the P2X7 receptor signaling pathway.

G cluster_workflow Experimental Workflow: In Vitro Assay prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO dilute 2. Dilute Stock in Cell Culture Medium (Final DMSO <= 1%) prep_stock->dilute treat_cells 3. Add Diluted AZD9056 to Cells dilute->treat_cells add_agonist 4. Add P2X7 Agonist (e.g., ATP, BzATP) treat_cells->add_agonist incubate 5. Incubate at 37°C add_agonist->incubate measure 6. Measure Endpoint (e.g., Cell Viability, Cytokine Release) incubate->measure

Caption: Workflow for a typical in vitro experiment with AZD9056.

G cluster_logic Troubleshooting Logic for Solubility start Precipitate Observed? aqueous In Aqueous Medium? start->aqueous Yes stock In DMSO Stock? start->stock No use_dmso Prepare Stock in DMSO and Dilute aqueous->use_dmso Yes heat_sonicate Use Ultrasonication and/or Gentle Heat aqueous->heat_sonicate If direct dissolution is required new_dmso Use New, Anhydrous DMSO stock->new_dmso Yes check_storage Check Storage Conditions (Temp, Sealing) stock->check_storage Also consider

Caption: Decision tree for troubleshooting AZD9056 precipitation.

References

Technical Support Center: AZD9056 Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and administering AZD9056 hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is highly recommended. This compound is soluble in DMSO at a concentration of 50 mg/mL (109.78 mM).[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]

Q2: What are suitable vehicles for preparing this compound for oral gavage in animal studies?

A2: Several vehicle formulations are suitable for preparing this compound for in vivo administration. Common vehicles include mixtures of DMSO, PEG300, Tween-80, and saline; DMSO and SBE-β-CD in saline; or DMSO and corn oil.[1] The choice of vehicle may depend on the specific experimental requirements and the desired final concentration.

Q3: What is the maximum achievable concentration of this compound in these in vivo formulations?

A3: With the recommended vehicle formulations, a concentration of at least 2.5 mg/mL (5.49 mM) can be achieved, resulting in a clear solution.[1]

Q4: Can I dissolve this compound directly in water or saline?

A4: While this compound has some solubility in water (1.67 mg/mL or 3.67 mM), achieving a stable and sufficiently concentrated solution for most in vivo studies can be challenging.[1] It often requires sonication and heating to 60°C.[1] For reliable and consistent dosing, using a co-solvent system as detailed in the experimental protocols is recommended.

Troubleshooting Guide

Issue: The compound is not fully dissolving in the chosen vehicle.

  • Solution 1: Apply gentle heat and sonication. Use an ultrasonic bath and gently warm the solution. This can help to break down any precipitate and aid in dissolution.[1]

  • Solution 2: Ensure the DMSO is anhydrous. If using a formulation containing DMSO, ensure it is of high quality and has not absorbed moisture. Hygroscopic DMSO can significantly reduce the solubility of this compound.[1]

  • Solution 3: Prepare the formulation in the correct order. When using a multi-component vehicle, add and mix each solvent one by one as described in the protocols. This ensures the compound is fully dissolved in the initial solvent before adding components in which it is less soluble.[1]

Issue: The solution appears cloudy or has precipitated after preparation.

  • Solution 1: Re-sonicate and warm the solution. The precipitate may have formed upon cooling or standing. Gentle heating and sonication can often bring it back into solution.

  • Solution 2: Check the final concentration. If the desired concentration is at the upper limit of solubility, a slight variation in temperature or vehicle composition can lead to precipitation. Consider preparing a slightly lower concentration if the issue persists.

  • Solution 3: Evaluate the stability of the formulation over time. It is advisable to prepare the dosing solution fresh for each experiment. If storage is necessary, conduct a small-scale stability test to determine if the compound remains in solution under the intended storage conditions.

Data Presentation

Solvent/VehicleSolubilityNotes
DMSO50 mg/mL (109.78 mM)Need ultrasonic; Hygroscopic.[1]
Water1.67 mg/mL (3.67 mM)Requires sonication and heating to 60°C.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.49 mM)Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.49 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.49 mM)Results in a clear solution.[1]

Experimental Protocols

Protocol 1: Formulation with PEG300 and Tween-80

This protocol yields a clear solution suitable for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by adding each solvent one by one in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • First, dissolve the this compound powder in DMSO.

  • Add PEG300 to the DMSO-AZD9056 hydrochloride mixture and mix thoroughly.

  • Add Tween-80 and continue to mix until the solution is clear.

  • Finally, add Saline to reach the final volume and mix until a homogenous solution is achieved.

Example for a 1 mL working solution of 2.5 mg/mL:

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • Take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix evenly.

  • Add 50 µL of Tween-80 and mix evenly.

  • Add 450 µL of Saline to adjust the final volume to 1 mL.

Protocol 2: Formulation with SBE-β-CD

This protocol provides an alternative vehicle using a cyclodextrin to enhance solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD (Sulfobutyl ether-β-cyclodextrin)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by adding each component sequentially: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • First, dissolve the this compound in DMSO.

  • In a separate tube, prepare a 20% SBE-β-CD solution in Saline.

  • Add the SBE-β-CD solution to the DMSO-AZD9056 hydrochloride mixture to achieve the final desired concentration and volume. Mix thoroughly until a clear solution is obtained.

Protocol 3: Formulation with Corn Oil

This protocol is suitable for compounds that are better solubilized in a lipid-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by adding each component sequentially: 10% DMSO and 90% Corn Oil.

  • First, dissolve the this compound in DMSO to create a stock solution.

  • Add the desired volume of the DMSO stock solution to the corn oil to achieve the final target concentration. Mix thoroughly to ensure a homogenous suspension or solution.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Dosing Solution start Weigh AZD9056 Hydrochloride Powder dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso add_peg Add PEG300 & Mix dissolve_dmso->add_peg add_tween Add Tween-80 & Mix add_peg->add_tween add_saline Add Saline & Mix add_tween->add_saline final_solution Clear Dosing Solution add_saline->final_solution

Caption: Experimental workflow for dissolving this compound.

troubleshooting_dissolution start Compound Not Fully Dissolving check_dmso Is the DMSO anhydrous? start->check_dmso use_new_dmso Use new, anhydrous DMSO check_dmso->use_new_dmso No apply_heat Apply gentle heat and sonication check_dmso->apply_heat Yes use_new_dmso->apply_heat check_order Was the vehicle prepared sequentially? apply_heat->check_order reprepare Re-prepare following the correct order of solvent addition check_order->reprepare No dissolved Compound Dissolved check_order->dissolved Yes reprepare->dissolved

Caption: Troubleshooting guide for this compound dissolution.

References

AZD9056 Hydrochloride in Solution: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of AZD9056 hydrochloride in solution. The following information is designed to help users design and execute experiments to assess and improve the stability of this compound for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO but not readily soluble in water.[1] For long-term storage, it is recommended to prepare stock solutions in DMSO and store them at -20°C for up to one year or at -80°C for up to two years in sealed containers, protected from moisture.[2] Short-term storage of stock solutions can be at 0-4°C for days to weeks.[1]

Q2: I need to use an aqueous solution for my cell-based assay. How should I prepare it?

A2: While this compound has poor water solubility, you can prepare aqueous working solutions by diluting a DMSO stock solution. It is crucial to ensure the final DMSO concentration is low (e.g., not exceeding 1.0% v/v) to avoid solvent effects in your experiment.[2] After dilution, it is recommended to filter-sterilize the aqueous solution using a 0.22 μm filter before use.[2] Be aware that the stability in aqueous buffers may be limited and should be determined experimentally.

Q3: My AZD9056 solution appears to be losing activity over time. What could be the cause?

A3: Loss of activity can be due to chemical degradation or physical instability (e.g., precipitation). Several factors can influence the stability of a compound in solution, including pH, temperature, light exposure, and the presence of oxidative or hydrolytic conditions. It is essential to conduct systematic stability studies to identify the cause.

Q4: What are the potential degradation pathways for a molecule like AZD9056?

A4: While specific degradation pathways for AZD9056 are not extensively published, molecules with similar functional groups (amides, ethers, amines) can be susceptible to:

  • Hydrolysis: The amide bond could be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The molecule could be sensitive to oxidative stress.

  • Photodegradation: Exposure to light, especially UV, can sometimes lead to degradation.

Forced degradation studies are the standard approach to identify these potential pathways.

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause Recommended Action
Precipitation in Aqueous Buffer Poor aqueous solubility, pH-dependent solubility, or exceeding the solubility limit after dilution from organic stock.1. Decrease the final concentration of AZD9056.2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system.3. Evaluate the effect of pH on solubility and adjust the buffer pH if possible.4. Consider using solubility-enhancing excipients like cyclodextrins.[3]
Loss of Potency in Stored Solutions Chemical degradation due to factors like pH, temperature, light, or oxidation.1. Perform a forced degradation study (see Experimental Protocols) to identify instability triggers.2. Optimize the pH of the buffer; many compounds are most stable within a specific pH range.[4]3. Store solutions protected from light and at lower temperatures (e.g., 4°C or -20°C).4. If oxidation is suspected, consider degassing buffers or adding antioxidants.[3]
Inconsistent Results Between Experiments Inconsistent solution preparation, variable storage times, or use of degraded material.1. Prepare fresh working solutions for each experiment from a frozen stock.2. Standardize solution preparation and handling protocols.3. Qualify a single batch of AZD9056 for a series of experiments.4. Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of the solution before use.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify the intrinsic stability of AZD9056 and its potential degradation pathways.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of AZD9056 in a suitable solvent (e.g., DMSO or acetonitrile/water mixture).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the solution to a light source (e.g., 1.2 million lux hours and 200 W h/m² UV light).

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acid/base-stressed samples.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method (e.g., Reverse-Phase HPLC with UV detection). This method should be able to separate the parent AZD9056 peak from any degradation products.[5]

  • Data Evaluation: Quantify the remaining percentage of AZD9056 and the formation of any degradation products over time.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the stability of AZD9056 in aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Dilute the AZD9056 stock solution into each buffer to a fixed final concentration.

  • Incubation: Store the solutions at a constant, controlled temperature.

  • Sample Analysis: At various time points over a set period (e.g., several days or weeks), analyze the concentration of AZD9056 in each buffer using a validated HPLC method.

  • Data Analysis: Plot the logarithm of the observed degradation rate constant (k) against the pH. The pH at which the rate constant is lowest is the pH of maximum stability.

Visual Guides

G cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting stock Prepare AZD9056 Stock in DMSO working Dilute to Working Solution in Aqueous Buffer stock->working filter Filter-Sterilize (0.22 µm filter) working->filter precip Precipitation? working->precip assay Add to Cell Culture or Assay Plate filter->assay Use Immediately incubate Incubate assay->incubate readout Measure Results incubate->readout loss Activity Loss? incubate->loss

Caption: Workflow for preparing and using AZD9056 aqueous solutions.

G start Instability Observed (e.g., Potency Loss) forced_deg Perform Forced Degradation Study start->forced_deg identify Identify Stress Factors (pH, Light, Temp, Oxid.) forced_deg->identify ph_issue pH-Dependent Degradation identify->ph_issue Acid/Base Stress? light_issue Photodegradation identify->light_issue Light Stress? temp_issue Thermal Degradation identify->temp_issue Heat Stress? optimize_ph Optimize Buffer pH & Use Buffers (Citrate, Phosphate) ph_issue->optimize_ph protect_light Store in Amber Vials or Protect from Light light_issue->protect_light control_temp Store at Lower Temp (e.g., 4°C or -20°C) temp_issue->control_temp end Improved Stability optimize_ph->end protect_light->end control_temp->end

Caption: Troubleshooting logic for improving AZD9056 solution stability.

G cluster_pathway Cellular Signaling P2X7R P2X7 Receptor Inflammasome Inflammasome Activation (e.g., NLRP3) P2X7R->Inflammasome NFkB NF-κB Pathway Activation P2X7R->NFkB ATP ATP ATP->P2X7R Activates AZD9056 AZD9056 (Antagonist) AZD9056->P2X7R Blocks Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1B IL-1β Release Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation MMP13 MMP-13 Upregulation NFkB->MMP13 MMP13->Inflammation

Caption: AZD9056 mechanism of action via the P2X7R signaling pathway.[6]

References

AZD9056 hydrochloride off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD9056 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their cell-based assays involving this selective P2X7 receptor antagonist. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] It is often used in research to investigate the role of the P2X7 receptor in inflammation and other cellular processes.

Q2: What are the known on-target IC50 values for AZD9056?

A2: The inhibitory potency of AZD9056 varies between species and cell types. In HEK293 cells expressing human P2X7 (HEK-hP2X7), the IC50 is approximately 11.2 nM.[1] In the BV2 mouse microglial cell line, the IC50 is in the range of 1-3 µM.[1]

Q3: Are there any known off-target effects of AZD9056?

A3: Yes, AZD9056 has been shown to be a weak inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, with an IC50 of 92 µM.[1] This interaction is important to consider in experimental systems where BCRP-mediated transport is a factor. At present, comprehensive public data on its selectivity against a broad panel of other receptors, ion channels, and kinases is limited.

Q4: In which types of cell-based assays is AZD9056 commonly used?

A4: AZD9056 is frequently used in functional assays that measure the consequences of P2X7 receptor activation. These include, but are not limited to, ATP-induced calcium influx assays, cytokine release assays (particularly for IL-1β), and cell viability or cytotoxicity assays.

Quantitative Data Summary

For easy reference, the following tables summarize the known quantitative data for this compound.

Table 1: On-Target Potency of AZD9056

Cell LineSpeciesIC50Reference
HEK-hP2X7Human11.2 nM[1]
BV2 microgliaMouse1-3 µM[1]

Table 2: Known Off-Target Activity of AZD9056

Off-TargetAssay TypeIC50Reference
BCRP (ABCG2)Transporter Inhibition92 µM[1]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues that may arise in cell-based assays using AZD9056.

Issue 1: Unexpected or Inconsistent Inhibition of P2X7 Receptor Activity

You may observe weaker than expected, or highly variable, inhibition of ATP-induced responses (e.g., calcium influx, cytokine release) in your experiments.

start Start: Unexpected P2X7 Inhibition check_conc Verify AZD9056 Concentration and Agonist (ATP/BzATP) Concentration start->check_conc check_solubility Assess AZD9056 Solubility in Assay Medium check_conc->check_solubility If concentrations are correct cell_health Evaluate Cell Health and P2X7R Expression check_solubility->cell_health If soluble assay_conditions Review Assay Conditions (Incubation Time, Temperature) cell_health->assay_conditions If cells are healthy and express P2X7R positive_control Run Positive Control (e.g., another known P2X7 antagonist) assay_conditions->positive_control If conditions are optimal outcome Problem Resolved positive_control->outcome If positive control works

Caption: Troubleshooting workflow for unexpected P2X7 inhibition.

  • Incorrect Reagent Concentration:

    • Solution: Double-check the calculations for your AZD9056 and ATP/BzATP dilutions. Ensure your stock solutions are not degraded. It is advisable to prepare fresh dilutions for each experiment.

  • Compound Solubility Issues:

    • Solution: AZD9056 is typically dissolved in DMSO for a stock solution.[1] Ensure the final DMSO concentration in your assay medium is low (e.g., <0.5%) to prevent solvent effects and compound precipitation. Visually inspect the medium for any signs of precipitation after adding AZD9056.

  • Low P2X7 Receptor Expression or Function:

    • Solution: Confirm P2X7 receptor expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. Cell passage number can affect receptor expression; use cells within a consistent and low passage range. Ensure cells are healthy and not overly confluent, as this can alter receptor signaling.

  • Suboptimal Assay Conditions:

    • Solution: Optimize the pre-incubation time with AZD9056 before adding the agonist. A 15-30 minute pre-incubation is often a good starting point. Ensure the assay temperature is appropriate and stable.

Issue 2: Off-Target Effects Observed

You may observe cellular effects that are not consistent with P2X7 receptor blockade, particularly at higher concentrations of AZD9056.

start Start: Suspected Off-Target Effect dose_response Perform a Dose-Response Curve with AZD9056 start->dose_response compare_ic50 Compare Observed EC50 with Known On-Target (P2X7) and Off-Target (BCRP) IC50s dose_response->compare_ic50 structurally_unrelated Use a Structurally Unrelated P2X7 Antagonist as a Control compare_ic50->structurally_unrelated rescue_experiment Perform a Rescue Experiment (if a specific off-target pathway is suspected) structurally_unrelated->rescue_experiment conclusion Conclude if Effect is On-Target, BCRP-related, or a Novel Off-Target rescue_experiment->conclusion

Caption: Investigating suspected off-target effects of AZD9056.

  • Inhibition of BCRP Transporter:

    • Context: This is most relevant in assays where your cells express BCRP and you are measuring the transport of a known BCRP substrate.

    • Solution: Be aware that at concentrations approaching 92 µM, AZD9056 may inhibit BCRP-mediated efflux.[1] If your assay involves fluorescent dyes or other compounds that are BCRP substrates, you may observe increased intracellular accumulation, which could be misinterpreted as a direct effect of AZD9056 on your primary endpoint. To confirm this, you can use a known BCRP inhibitor (e.g., Ko143) as a positive control.

  • General Cytotoxicity at High Concentrations:

    • Solution: Perform a standard cytotoxicity assay (e.g., LDH release or a viability dye) in parallel with your functional assay to determine the concentration at which AZD9056 becomes toxic to your cells. Ensure that the concentrations used in your functional assays are well below the cytotoxic threshold.

  • Uncharacterized Off-Target Effects:

    • Solution: If you observe an unexpected phenotype that cannot be explained by P2X7 or BCRP inhibition, consider using a structurally different P2X7 antagonist as a control. If the effect is unique to AZD9056, it is more likely to be an off-target effect. Further investigation using broader pharmacological profiling may be necessary.

Experimental Protocols

Protocol 1: ATP-Induced Calcium Influx Assay

This protocol is for measuring P2X7-mediated intracellular calcium changes using a fluorescent calcium indicator.

start Start: Calcium Influx Assay cell_seeding Seed cells in a 96-well plate start->cell_seeding dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading pre_incubation Pre-incubate with AZD9056 or vehicle control dye_loading->pre_incubation agonist_addition Add ATP or BzATP to stimulate P2X7R pre_incubation->agonist_addition measurement Measure fluorescence intensity over time agonist_addition->measurement analysis Analyze data (e.g., peak fluorescence, area under the curve) measurement->analysis end End analysis->end

Caption: Workflow for an ATP-induced calcium influx assay.

  • Cell Plating: Seed your cells of interest (e.g., HEK-hP2X7, BV2) in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer such as Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with HBSS to remove excess dye.

  • Pre-incubation with AZD9056: Add HBSS containing various concentrations of AZD9056 or a vehicle control (e.g., DMSO) to the wells. Incubate for 15-30 minutes at room temperature or 37°C.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence using a plate reader equipped with the appropriate filters for your chosen dye.

  • Agonist Stimulation: Add a solution of ATP or BzATP to each well to achieve the desired final concentration (e.g., EC80) to stimulate P2X7 receptor-mediated calcium influx.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of several minutes.

  • Data Analysis: Analyze the change in fluorescence over time. Common parameters include the peak fluorescence intensity, the time to peak, and the area under the curve.

Protocol 2: ATP-Induced IL-1β Release Assay

This protocol is for measuring the release of IL-1β from immune cells (e.g., macrophages, microglia) following P2X7 activation.

  • Cell Priming (if necessary): Many immune cells require a "priming" step to induce the expression of pro-IL-1β. This is often achieved by treating the cells with lipopolysaccharide (LPS) for several hours (e.g., 4 hours) before the experiment.

  • Pre-incubation with AZD9056: After priming, wash the cells and replace the medium with fresh medium containing various concentrations of AZD9056 or a vehicle control. Incubate for 30-60 minutes.

  • Agonist Stimulation: Add a high concentration of ATP (typically in the millimolar range) to activate the P2X7 receptor and trigger the processing and release of mature IL-1β. Incubate for a defined period (e.g., 30-60 minutes).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol.

  • Cell Viability Control: It is crucial to assess cell viability in parallel, as ATP-induced P2X7 activation can lead to cell death, which can non-specifically release cellular contents. An LDH assay on the supernatants is a common method for this.

  • Data Analysis: Normalize the IL-1β release to the total protein content or cell number and compare the levels in AZD9056-treated wells to the vehicle control.

References

Optimizing AZD9056 Hydrochloride Concentration for Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of AZD9056 hydrochloride in their experiments. AZD9056 is a selective and orally active antagonist of the P2X7 receptor, a key player in inflammation and pain pathways.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate effective research and development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[3] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[4] This ion exchange initiates downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[4][5] AZD9056 blocks these ATP-induced events by inhibiting the P2X7 receptor.[4]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on available data, a good starting point for in vitro experiments is in the nanomolar to low micromolar range. For example, AZD9056 has an IC50 of 11.2 nM in a HEK-hP2X7 cell line.[1] In mouse microglial BV2 cells, the IC50 for its inhibitory effect is in the range of 1-3 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For experimental use, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[1] Ensure the final DMSO concentration in your experiments does not exceed a level that could affect your cells, typically below 1.0% (v/v).[1] Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: What are the potential off-target effects of AZD9056?

A4: While AZD9056 is a selective P2X7 receptor antagonist, like many small molecule inhibitors, it may have off-target effects, particularly at higher concentrations.[4][6] It has been shown to be a weak inhibitor of the breast cancer resistance protein (BCRP), with an IC50 of 92 µM for BCRP-mediated transport of methotrexate.[1] It is crucial to include appropriate controls in your experiments to differentiate between on-target and off-target effects.

Q5: Has AZD9056 been used in clinical trials?

A5: Yes, AZD9056 has been evaluated in Phase II clinical trials for the treatment of rheumatoid arthritis and Crohn's disease.[2][7][8] However, in the rheumatoid arthritis trial, it did not demonstrate a clinically or statistically significant effect compared to placebo.[7][9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or no effect of AZD9056 Suboptimal Concentration: The concentration of AZD9056 may be too low or too high for the specific cell line or experimental setup.Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your system. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).[1]
Compound Instability: The compound may have degraded due to improper storage or handling.Prepare fresh stock solutions of AZD9056. Avoid repeated freeze-thaw cycles.
Cell Line Specificity: The expression or sensitivity of the P2X7 receptor can vary between cell lines.Confirm P2X7 receptor expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have robust P2X7 receptor expression, such as HEK293 cells transfected with the human P2X7 receptor (HEK-hP2X7).[1]
Unexpected Phenotype Observed Off-Target Effects: The observed effect may be due to the inhibition of other cellular targets by AZD9056.[4]Use a structurally different P2X7 antagonist as a control. If the unexpected phenotype is unique to AZD9056, it is more likely an off-target effect.[4] Perform a rescue experiment by activating a downstream component of the P2X7 signaling pathway to see if the phenotype can be reversed.[4]
Downstream Consequences: The observed phenotype might be an uncharacterized downstream effect of P2X7 receptor inhibition in your specific model.Consult the literature for known downstream effects of P2X7 inhibition.
High Background Signal in Assays Non-specific Binding: The compound may be binding non-specifically to assay components.Optimize assay conditions, such as washing steps and blocking buffers.
Solvent Effects: The solvent used to dissolve AZD9056 (e.g., DMSO) may be affecting the assay.Include a vehicle control (solvent only) in your experiments to assess its effect. Ensure the final solvent concentration is consistent across all experimental conditions.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineAssayAgonistIC50Reference
HEK-hP2X7P2X7 Receptor BlockadeATP or BzATP11.2 nM[1]
Mouse Microglia BV2Inhibitory EffectNot Specified1-3 µM[1]
Human MonocytesIL-1β ReleaseATPpIC50: 7.2 ± 0.1[10]
Human MonocytesIL-18 ReleaseBzATPpIC50: 8.0 ± 0.1[10]
Human RA Synovial CellsIL-1β ReleaseBzATPpIC50: 8.4 ± 0.2[10]

Table 2: In Vivo Dosing Information for AZD9056

Animal ModelDisease ModelDosing RegimenObserved EffectsReference
Wistar RatsOsteoarthritis (MIA-induced)Intra-articular injectionPain-relieving and anti-inflammatory effects; reversal of MIA-induced increases in IL-1β, IL-6, TNF-α, MMP-13, SP, and PGE2.[1][11]
RatsStreptococcal Cell Wall (SCW) ArthritisOral prophylactic dosing (10, 30, and 60 mg/kg)Reduced articular inflammation and erosive progression.[10]

Experimental Protocols

In Vitro Cell Viability and P2X7 Inhibition Assay

This protocol is adapted from methods used to assess the effect of AZD9056 on cell viability in the presence of P2X7 receptor agonists.[1]

1. Cell Culture:

  • Culture parental HEK293 cells and HEK cells stably expressing the human P2X7 receptor (HEK-hP2X7) in appropriate media.

2. Cell Plating:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

3. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of AZD9056 in culture media. The final DMSO concentration should not exceed 1.0% (v/v).

4. Inhibition Experiment:

  • Pre-incubate the cells with varying concentrations of AZD9056 (e.g., up to 10 µM) for 5 minutes at 37°C.[1]

  • Add the P2X7 receptor agonist, such as ATP (e.g., 2.5 mM) or BzATP (e.g., 0.25 mM), to the wells.[1]

  • Include appropriate controls: cells with agonist only, cells with AZD9056 only, and untreated cells.

5. Incubation and Viability Assessment:

  • Incubate the plate for 30 minutes at 37°C.[1]

  • Add a cell viability reagent (e.g., CellTiter-Blue) and incubate for 1 hour at 37°C.[1]

  • Measure the fluorescence signal according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the cell viability against the concentration of AZD9056 to determine the IC50 value.

In Vivo Osteoarthritis Model in Rats

This protocol is based on a study investigating the effects of AZD9056 in a rat model of osteoarthritis.[1][11]

1. Animal Model Induction:

  • Use Wistar rats.

  • Induce osteoarthritis by a single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint.

2. Treatment:

  • After the induction of osteoarthritis, treat the rats with intra-articular injections of AZD9056.

  • Include a control group of osteoarthritic rats receiving vehicle injections.

3. Assessment of Pain and Inflammation:

  • Monitor pain-related behaviors at regular intervals.

  • At the end of the study, sacrifice the animals and collect cartilage tissue from the knee joints.

4. Biomarker Analysis:

  • Analyze the expression of inflammatory and cartilage degradation markers in the cartilage tissue using methods such as:

    • ELISA for cytokines (IL-1β, IL-6, TNF-α), substance P (SP), and prostaglandin E2 (PGE2).[11]

    • Western blot for proteins involved in the NF-κB pathway (IKKα, IKKβ, IκBα, NF-κB p65) and matrix metalloproteinase-13 (MMP-13).[11]

5. Data Analysis:

  • Compare the levels of pain, inflammation, and biomarkers between the AZD9056-treated group and the control group.

Mandatory Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IonFlux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->IonFlux Opens Channel AZD9056 AZD9056 AZD9056->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release (Inflammation) Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Caspase1

Caption: P2X7 receptor signaling pathway and inhibition by AZD9056.

InVitro_Workflow start Start culture Culture HEK-hP2X7 Cells start->culture plate Plate Cells in 96-well Plate culture->plate prepare Prepare AZD9056 Dilutions plate->prepare preincubate Pre-incubate Cells with AZD9056 prepare->preincubate add_agonist Add P2X7 Agonist (ATP/BzATP) preincubate->add_agonist incubate Incubate for 30 min add_agonist->incubate add_reagent Add Viability Reagent incubate->add_reagent measure Measure Fluorescence add_reagent->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for in vitro P2X7 inhibition assay.

References

troubleshooting inconsistent results with AZD9056 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD9056 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory processes.[4][5] Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective cation channel, leading to downstream events including the release of pro-inflammatory cytokines like IL-1β and IL-18.[5][6] this compound blocks this channel, thereby inhibiting these inflammatory responses.[7]

Q2: What are the main research applications for this compound?

This compound is primarily used in pre-clinical research to investigate the role of the P2X7 receptor in various disease models. Key research areas include inflammatory diseases, neuropathic pain, cancer, and neurodegeneration.[4][8][9] It has been studied in the context of rheumatoid arthritis, Crohn's disease, osteoarthritis, and gastric cancer.[7][10][11][12][13]

Q3: How should I store this compound?

For long-term storage (months to years), this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1] Stock solutions are typically stored at -80°C for up to two years or -20°C for up to one year in a sealed container, protected from moisture.[14][15]

Troubleshooting Inconsistent Results

Q4: I am observing high variability in my experimental results. What could be the cause?

Inconsistent results with this compound can stem from several factors. Here are some common areas to investigate:

  • Solubility Issues: this compound has limited solubility in aqueous solutions.[1] Incomplete dissolution or precipitation of the compound during your experiment will lead to inaccurate concentrations and variable effects.

  • Compound Stability: While stable under proper storage, repeated freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions upon preparation.[15]

  • Cell Line and Passage Number: The expression of the P2X7 receptor can vary significantly between different cell lines and even with increasing passage number of the same cell line. This can lead to inconsistent responses to this compound.

  • Experimental Conditions: Factors such as pH, temperature, and incubation times can all influence the activity of this compound and the response of your experimental system.

Q5: My this compound solution appears cloudy or has visible precipitate. What should I do?

This indicates a solubility issue. To address this:

  • Use the correct solvent: this compound is soluble in DMSO.[1] For aqueous-based assays, it is crucial to first prepare a concentrated stock solution in DMSO and then dilute it in your experimental media. The final DMSO concentration should be kept low (typically ≤ 1% v/v) and consistent across all experimental conditions, including vehicle controls.[14]

  • Aid dissolution: Gentle warming and sonication can help to dissolve the compound.[14]

  • Prepare fresh dilutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[14]

Q6: I am not observing the expected inhibitory effect of this compound. What are some potential reasons?

If this compound is not producing the expected inhibitory effect, consider the following:

  • Sub-optimal concentration: Ensure you are using a concentration of this compound that is appropriate for your experimental system. The IC50 can vary between cell lines. For example, the IC50 is 11.2 nM in a HEK-hP2X7 cell line, but 1-3 µM in mouse microglia BV2 cells.[14] A dose-response experiment is recommended to determine the optimal concentration for your specific model.

  • P2X7 receptor expression: Verify the expression level of the P2X7 receptor in your cell line or tissue model. Low or absent expression will result in a lack of response to a P2X7 antagonist.

  • Agonist concentration: The inhibitory effect of this compound can be overcome by very high concentrations of the P2X7 agonist (e.g., ATP or BzATP). Ensure your agonist concentration is appropriate for the assay.

  • Incorrect experimental protocol: Review your protocol carefully. For inhibition experiments, this compound should be added to the cells for a pre-incubation period (e.g., 5 minutes) before the addition of the agonist.[14]

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50HEK-hP2X711.2 nM[14]
IC50Mouse Microglia BV21-3 µM[14]
IC50BCRP-mediated methotrexate transport92 µM[14]

Table 2: Solubility of this compound

SolventConcentrationObservationsReference
DMSO50 mg/mL (109.78 mM)Ultrasonic needed; hygroscopic[14]
Water1.67 mg/mL (3.67 mM)Ultrasonic and warming to 60°C needed[14]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.49 mM)Clear solution[14]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.49 mM)Clear solution[14]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.49 mM)Clear solution[14]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is adapted from a method used to assess the effect of P2X7 agonists and antagonists on cell viability.[14]

  • Cell Plating: Seed parental HEK293 cells and HEK-hP2X7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Addition: For inhibition experiments, add this compound to the cells at the desired concentrations (up to 10 µmol/L). Incubate for 5 minutes at 37°C.

  • Agonist Addition: Add the P2X7 agonist, such as ATP (2.5 mM) or BzATP (0.25 mM), to the wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Viability Reagent: Add 20 µL of pre-warmed CellTiter-Blue reagent to each well.

  • Final Incubation: Incubate the plate for 1 hour at 37°C.

  • Measurement: Measure the fluorescence signals according to the manufacturer's instructions.

Protocol 2: In Vivo Administration in a Rat Model of Osteoarthritis

This protocol is based on a study investigating the effects of this compound in a rat model of osteoarthritis.[7]

  • Animal Model: Induce osteoarthritis in Wistar rats via intra-articular injection of monosodium iodoacetate (MIA).

  • Treatment: Treat the rats with this compound. The specific dose and route of administration should be optimized for the study.

  • Assessment of Pain and Inflammation: Evaluate pain-relieving and anti-inflammatory effects using appropriate behavioral tests and biomarker analysis.

  • Tissue Analysis: At the end of the study, collect cartilage tissue for analysis of inflammatory markers (e.g., IL-1β, IL-6, TNF-α), matrix metalloproteinases (e.g., MMP-13), and signaling pathways (e.g., NF-κB) by methods such as Western blot.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Leads to AZD9056 This compound AZD9056->P2X7R Inhibits Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1B Mature IL-1β (Secretion) Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B

Caption: Simplified P2X7 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow prep 1. Prepare AZD9056 Stock (DMSO) dilute 2. Prepare Working Dilutions (in media) prep->dilute treat 3. Pre-incubate Cells with AZD9056 dilute->treat stim 4. Add P2X7 Agonist (e.g., ATP) treat->stim incubate 5. Incubate stim->incubate analyze 6. Analyze Endpoint (e.g., Cytokine Release) incubate->analyze

Caption: General experimental workflow for in vitro studies using this compound.

Troubleshooting_Tree start Inconsistent Results? solubility Check for Precipitation/ Cloudiness start->solubility efficacy No Expected Effect? solubility->efficacy No sol_actions Review Solvent/Preparation Use Sonication/Warming Prepare Fresh Solutions solubility->sol_actions Yes eff_actions Verify P2X7 Expression Optimize Concentration Check Protocol Timing efficacy->eff_actions Yes variability Consider Other Factors: Cell Passage Number Assay Conditions efficacy->variability No sol_yes Yes sol_no No eff_yes Yes eff_no No

References

impact of hygroscopic DMSO on AZD9056 hydrochloride solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the solubility of AZD9056 hydrochloride, with a specific focus on the impact of hygroscopic dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in DMSO. What are the initial troubleshooting steps?

A1: When encountering solubility issues with this compound in DMSO, a systematic approach is recommended. First, verify the purity and integrity of both the compound and the solvent. Ensure that the DMSO is of high purity and anhydrous, as the presence of water can significantly hinder dissolution.[1] For initial dissolution, vigorous vortexing followed by sonication in a water bath for 10-15 minutes can be effective.[1] If solubility remains an issue, gentle warming of the solution to 37°C for 5-10 minutes may also aid in the process.[1]

Q2: How does the hygroscopic nature of DMSO affect the solubility of this compound?

A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] For this compound, the presence of water in DMSO has a significant negative impact on its solubility.[2][3] Water alters the solvent properties of DMSO, making it more structured and increasing the difficulty of solvating lipophilic compounds.[4] This can lead to incomplete dissolution or precipitation of the compound from the solution, especially after freeze-thaw cycles.[4] Therefore, using fresh, anhydrous DMSO is crucial for preparing stock solutions of this compound.[2][3]

Q3: What is the recommended storage procedure for this compound stock solutions in DMSO?

A3: To maintain the integrity and solubility of this compound stock solutions, it is recommended to store them in small aliquots at -20°C for up to one year or -80°C for up to two years.[2][5] Always use tightly sealed containers to minimize moisture absorption.[1] Avoiding repeated freeze-thaw cycles is critical, as this can promote compound precipitation, especially if the DMSO has absorbed water.[4][5]

Q4: Can I use co-solvents if I continue to have solubility problems with this compound?

A4: Yes, if solubility in DMSO alone is insufficient for your experimental needs, co-solvents can be employed, particularly for in vivo formulations. Common co-solvents used with DMSO include PEG300, Tween-80, and saline.[2] For instance, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution of at least 2.5 mg/mL.[2] The choice of co-solvent will depend on the specific requirements of your experiment, such as compatibility with cell cultures or animal models.

Q5: How can I detect and mitigate water contamination in my DMSO?

A5: The most accurate method for quantifying water content in DMSO is Karl Fischer titration.[6] For a qualitative assessment in the lab, if you observe that a typically soluble compound is difficult to dissolve, it could indicate water contamination in your DMSO. To mitigate this issue, always use fresh, anhydrous, high-purity DMSO from a sealed container.[1] Store DMSO in a dry environment and minimize its exposure to the atmosphere by quickly sealing the container after use.

Troubleshooting Guides

Guide 1: this compound Fails to Dissolve Completely in DMSO

If you observe particulate matter or cloudiness in your this compound solution, follow these steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO from a recently opened and properly sealed container.[1]

  • Mechanical Agitation: Vortex the solution vigorously for 2-3 minutes.

  • Sonication: Place the vial in a water bath sonicator for 15-20 minutes to break down any compound aggregates.[1]

  • Gentle Warming: If the solution is still not clear, warm it in a 37°C water bath for 10-15 minutes.[1] Avoid excessive heat, which could degrade the compound.

  • Re-evaluation of Concentration: If the above steps fail, your desired concentration may exceed the solubility limit of this compound in your specific batch of DMSO. Consider preparing a more dilute stock solution.

Guide 2: Precipitation Observed After Preparing an Aqueous Dilution from a DMSO Stock

This is a common issue when diluting a DMSO stock into an aqueous buffer for cell-based assays or other experiments.

  • Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing. Alternatively, perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer.

  • Pre-warm the Aqueous Buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically ≤ 0.5% for cell-based assays) while still maintaining the solubility of this compound.[5]

  • Use of Pluronic F-68: For cell culture applications, the addition of a small amount of Pluronic F-68 to the aqueous medium can sometimes help to stabilize the compound in solution.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO50109.78Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is critical.[2][3]
Water1.673.67Requires ultrasonic treatment and warming to 60°C.[2][3]

Table 2: Illustrative Impact of Water Content in DMSO on the Estimated Solubility of this compound

This table provides an estimated representation of the expected trend in solubility based on the known hygroscopic nature of DMSO and its impact on similar compounds. Actual values may vary and should be determined experimentally.

Water Content in DMSO (% v/v)Estimated Solubility of AZD9056 HCl (mg/mL)Expected Observations
0 (Anhydrous)~50Clear solution with standard dissolution techniques (vortexing, sonication).
1~35-45May require more extensive sonication or gentle warming to fully dissolve.
5~15-25Significant difficulty in dissolving at higher concentrations. High risk of precipitation.
10<10Unlikely to form a stable, concentrated stock solution.

Experimental Protocols

Protocol 1: Standard Method for Preparing a 50 mg/mL Stock Solution of this compound in Anhydrous DMSO
  • Preparation: Allow the vial of this compound and a new, sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Dissolution:

    • Vortex the vial vigorously for 2-3 minutes.

    • Place the vial in a water bath sonicator for 15-20 minutes.

    • Visually inspect the solution for any remaining solid particles.

    • If necessary, place the vial in a 37°C water bath for 10-15 minutes with intermittent vortexing.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Experimental Determination of this compound Solubility in DMSO-Water Mixtures (Shake-Flask Method)

This protocol is designed to quantitatively assess the impact of water on the solubility of this compound.

  • Preparation of DMSO-Water Mixtures: Prepare a series of DMSO-water solutions with varying water content (e.g., 1%, 2%, 5%, 10% v/v water in DMSO).

  • Sample Preparation: In separate, sealed glass vials for each DMSO-water mixture, add an excess amount of this compound (enough to ensure a saturated solution with visible solid remaining).

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) and agitate for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect a known volume of the supernatant from each vial. Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the determined solubility (in mg/mL or mM) against the percentage of water in the DMSO to visualize the impact of water content.

Visualizations

AZD9056_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X7R->Ion_Influx Opens Channel K_Efflux K⁺ Efflux P2X7R->K_Efflux Opens Channel NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_Release IL-1β Release (Inflammation) Caspase1->IL1b_Release Cleaves pro-IL-1β to AZD9056 AZD9056 Hydrochloride AZD9056->P2X7R Blocks Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_check Verification cluster_outcome Outcome start Start: Weigh AZD9056 HCl add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate vortex->sonicate warm Gentle Warming (37°C) sonicate->warm check_clarity Is Solution Clear? warm->check_clarity end_success End: Store Aliquots at -20°C / -80°C check_clarity->end_success Yes end_fail Troubleshoot: - Check DMSO quality - Lower concentration check_clarity->end_fail No Hygroscopic_Impact DMSO Hygroscopic DMSO Wet_DMSO DMSO + Water Mixture DMSO->Wet_DMSO Water Atmospheric Moisture Water->DMSO Absorbed by Reduced_Solvation Reduced Solvating Power Wet_DMSO->Reduced_Solvation Solubility_Issues Poor AZD9056 HCl Solubility / Precipitation Reduced_Solvation->Solubility_Issues Anhydrous_DMSO Use Anhydrous DMSO Solubility_Issues->Anhydrous_DMSO Mitigated by Proper_Storage Proper Storage (Sealed Containers) Solubility_Issues->Proper_Storage Mitigated by Good_Solubility Optimal Solubility Anhydrous_DMSO->Good_Solubility Leads to Proper_Storage->Good_Solubility Maintains

References

preventing AZD9056 hydrochloride precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of AZD9056 hydrochloride precipitation in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is a selective, orally active antagonist of the P2X7 receptor, which is involved in inflammation and pain.[1] As a hydrochloride salt of a weakly basic compound, its solubility in aqueous solutions is highly dependent on pH. Precipitation can occur when the pH of the solution increases, leading to the conversion of the more soluble hydrochloride salt to the less soluble free base form. This phenomenon is known as salt disproportionation. Inaccurate compound concentration due to precipitation can lead to unreliable experimental results.

Q2: What is the aqueous solubility of this compound?

The solubility of this compound in water is limited. One supplier reports a solubility of 1.67 mg/mL (approximately 3.67 mM), which may require ultrasonication and warming to 60°C to achieve.[1] In contrast, its solubility in DMSO is significantly higher, at 50 mg/mL (approximately 109.78 mM).[1]

Q3: How does pH affect the solubility of this compound?

AZD9056 is a weakly basic compound with a predicted strongest basic pKa of 9.94.[2] As a hydrochloride salt, it is more soluble in acidic conditions where the molecule is protonated. As the pH of the solution approaches and exceeds the pKa of the free base, the equilibrium shifts towards the unprotonated, less soluble form, increasing the risk of precipitation. Therefore, maintaining a sufficiently low pH is critical for keeping this compound in solution.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

Due to its low aqueous solubility, it is highly recommended to prepare stock solutions of this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[1] A high-concentration stock solution in DMSO can then be diluted into the aqueous experimental buffer. It is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of the compound.

Q5: What is the maximum recommended final concentration of DMSO in my aqueous buffer?

For most cell-based assays, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of less than 1.0% (v/v) is generally recommended for in vitro experiments.[1]

Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues encountered with this compound precipitation in aqueous buffers.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock into aqueous buffer. "Crashing out" due to rapid solvent exchange: The compound is highly soluble in DMSO but poorly soluble in the aqueous buffer, leading to rapid precipitation upon dilution.1. Use a serial dilution method: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous buffer. 2. Slow addition with mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid dispersal. 3. Warm the aqueous buffer: Pre-warming the aqueous buffer to 37°C can increase the solubility of this compound.
Precipitation observed over time after preparing the aqueous solution. Salt disproportionation: The hydrochloride salt is slowly converting to the less soluble free base due to the pH of the buffer.1. Lower the pH of the buffer: If experimentally permissible, adjust the pH of the aqueous buffer to a more acidic value (e.g., pH 6.0-6.5) to maintain the protonated, more soluble form of the compound. 2. Use a freshly prepared solution: Prepare the final aqueous solution of this compound immediately before use to minimize the time for precipitation to occur. 3. Reduce the final concentration: The desired concentration may be above the solubility limit in the specific buffer. Perform a solubility test to determine the maximum achievable concentration.
Precipitation is observed at lower temperatures. Temperature-dependent solubility: The solubility of this compound may decrease at lower temperatures.1. Maintain a constant temperature: Perform experiments at a consistent and, if possible, slightly elevated temperature (e.g., 37°C). 2. Store solutions appropriately: If short-term storage of the aqueous solution is necessary, consider if cooling is the best option. While cooling can slow down disproportionation for some compounds, for others it may decrease solubility. The stability of this compound at different temperatures in aqueous buffer should be empirically determined. Stock solutions in DMSO are best stored at -20°C or -80°C.[1]
Inconsistent results between experiments. Variable precipitation: Inconsistent preparation methods may lead to varying amounts of dissolved compound.1. Standardize the protocol: Ensure that the same detailed protocol for preparing the this compound solution is followed for every experiment. 2. Visual inspection: Always visually inspect the solution for any signs of precipitation before use. If precipitation is observed, the solution should not be used.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water1.67~3.67May require ultrasonication and heating to 60°C.[1]
DMSO50~109.78Ultrasonication may be needed. Use of newly opened DMSO is recommended.[1]

Note: The solubility of this compound in common biological buffers such as PBS, Tris, and HEPES has not been publicly reported. It is strongly recommended that researchers empirically determine the solubility in their specific experimental buffer and conditions.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (Example for a 10 µM final concentration)

  • Thaw a frozen aliquot of the this compound DMSO stock solution (e.g., 10 mM) at room temperature.

  • Pre-warm the desired aqueous buffer (e.g., cell culture medium) to 37°C.

  • Perform a serial dilution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 990 µL of pre-warmed aqueous buffer. This results in a 100 µM solution with 1% DMSO. b. Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed aqueous buffer. This results in a 10 µM solution with 0.1% DMSO.

  • Gently vortex the solution after each dilution step.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately in your experiment.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep 1. Prepare High-Concentration Stock in 100% DMSO storage 2. Aliquot and Store at -20°C or -80°C stock_prep->storage thaw 3. Thaw DMSO Stock storage->thaw dilution 5. Perform Serial Dilution into Aqueous Buffer thaw->dilution prewarm 4. Pre-warm Aqueous Buffer (e.g., to 37°C) prewarm->dilution mix 6. Mix Gently dilution->mix inspect 7. Visually Inspect for Precipitation mix->inspect use 8. Use Immediately inspect->use troubleshooting_logic Troubleshooting Precipitation of this compound start Precipitation Observed? cause1 Immediate Precipitation ('Crashing Out') start->cause1 Yes, immediately cause2 Precipitation Over Time start->cause2 Yes, over time solution1a Use Serial Dilution cause1->solution1a solution1b Add Dropwise with Mixing cause1->solution1b solution1c Warm the Buffer cause1->solution1c solution2a Lower Buffer pH (if possible) cause2->solution2a solution2b Use Freshly Made Solution cause2->solution2b solution2c Decrease Final Concentration cause2->solution2c signaling_pathway Mechanism of this compound Action atp Extracellular ATP p2x7 P2X7 Receptor atp->p2x7 activates channel Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) p2x7->channel azd9056 This compound azd9056->p2x7 inhibits downstream Downstream Signaling (e.g., NLRP3 inflammasome activation, IL-1β release) channel->downstream inflammation Inflammation & Pain downstream->inflammation

References

Technical Support Center: AZD9056 Hydrochloride Vehicle Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful formulation and administration of AZD9056 hydrochloride in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and orally active antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammation and pain pathways.[3][4] By blocking this receptor, AZD9056 can inhibit the release of pro-inflammatory cytokines, such as IL-1β, making it a compound of interest for inflammatory diseases.[5]

Q2: What are the solubility properties of this compound?

A2: this compound is a poorly water-soluble compound. Its solubility in different solvents is summarized in the table below. This low aqueous solubility presents a challenge for achieving desired concentrations in vehicle formulations for in vivo studies.

Q3: Are there any ready-to-use vehicle formulations for this compound for animal studies?

A3: Yes, several vehicle formulations have been established to achieve a clear solution of this compound suitable for animal administration. These formulations typically use a combination of solvents and excipients to enhance solubility. The compositions of these formulations are detailed in the tables below.

Troubleshooting Guide

Issue: Precipitation or cloudiness is observed in the formulation.

  • Possible Cause: Incomplete dissolution of this compound.

  • Troubleshooting Steps:

    • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.

    • Gentle Warming: Gently warm the solution to 60°C.[1] Be cautious and monitor for any signs of compound degradation.

    • Fresh Solvents: Ensure that the DMSO used is new and not hygroscopic, as water content can significantly impact solubility.[1]

    • pH Adjustment: While not a primary strategy for this compound, ensuring the final pH of aqueous-based formulations is within a range of 5-9 can sometimes help with stability.[6]

Issue: The desired concentration of this compound cannot be reached with a specific formulation.

  • Possible Cause: The chosen vehicle has reached its maximum solubilization capacity for AZD9056.

  • Troubleshooting Steps:

    • Try an Alternative Formulation: Refer to the quantitative data tables below and select a different formulation with a reported higher solubility. For example, if a formulation with PEG300 is not sufficient, a formulation with SBE-β-CD or corn oil might be more effective.[1]

    • Particle Size Reduction: For suspension formulations, reducing the particle size of the solid drug can increase the dissolution rate and improve bioavailability. This can be achieved through techniques like micronization.

Issue: The formulation is too viscous for administration.

  • Possible Cause: High concentration of certain excipients like polymers or oils.

  • Troubleshooting Steps:

    • Adjust Excipient Ratios: If possible, slightly decrease the percentage of the viscosity-inducing agent while ensuring the compound remains in solution. This may require re-optimization of the formulation.

    • Gentle Warming: Slightly warming the formulation before administration can reduce its viscosity. Ensure the temperature is safe for the animal.

Quantitative Data

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityNotes
DMSO50 mg/mL (109.78 mM)Requires sonication; use newly opened DMSO as it is hygroscopic.[1]
Water1.67 mg/mL (3.67 mM)Requires sonication and warming to 60°C.[1]

Table 2: Vehicle Formulations for this compound

Formulation ComponentProtocol 1Protocol 2Protocol 3
DMSO10%10%10%
PEG30040%--
Tween-805%--
Saline45%--
20% SBE-β-CD in Saline-90%-
Corn Oil--90%
Resulting Solubility ≥ 2.5 mg/mL (5.49 mM) ≥ 2.5 mg/mL (5.49 mM) ≥ 2.5 mg/mL (5.49 mM)
Observation Clear SolutionClear SolutionClear Solution

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Formulation

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Dissolve in DMSO: Add 10% of the final volume of DMSO to the AZD9056 powder. Vortex and sonicate until the compound is fully dissolved.

  • Add PEG300: Add 40% of the final volume of PEG300 to the solution. Mix thoroughly.

  • Add Tween-80: Add 5% of the final volume of Tween-80. Mix until the solution is homogeneous.

  • Add Saline: Slowly add 45% of the final volume of saline to the mixture while continuously stirring.

  • Final Check: Ensure the final solution is clear. If any precipitation occurs, sonicate and/or gently warm the solution.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Channel Ion Channel Opening P2X7R->Ion_Channel AZD9056 AZD9056 (Antagonist) AZD9056->P2X7R Blocks Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release (Inflammation) Caspase1->IL1B Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1

Caption: P2X7 Receptor Signaling Pathway and Inhibition by AZD9056.

Formulation_Troubleshooting_Workflow Start Start: Prepare Formulation Check_Clarity Is the solution clear? Start->Check_Clarity Precipitation Precipitation / Cloudiness Observed Check_Clarity->Precipitation No Proceed Proceed with Experiment Check_Clarity->Proceed Yes Sonication Apply Sonication Precipitation->Sonication Warming Gently Warm (60°C) Sonication->Warming Check_Again Is it clear now? Warming->Check_Again Use_Fresh_Solvents Use Fresh Solvents (especially DMSO) Check_Again->Use_Fresh_Solvents No Check_Again->Proceed Yes Try_Alternative Try Alternative Formulation Use_Fresh_Solvents->Try_Alternative

Caption: Troubleshooting Workflow for Formulation Issues.

References

long-term storage conditions for AZD9056 hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting of AZD9056 hydrochloride powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound powder?

A1: For long-term stability, the solid powder should be stored at temperatures between 2°C and 8°C.[1] It is crucial to keep the container tightly sealed and protected from moisture.[2]

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be stored under desiccated conditions. For storage up to one year, a temperature of -20°C is recommended. For longer-term storage of up to two years, -80°C is preferable.[2] Always ensure the container is sealed to prevent moisture absorption.[2]

Q3: How is this compound shipped, and should I be concerned about its stability upon arrival?

A3: Within the continental United States, this compound is typically shipped at room temperature.[2] This short-term exposure to ambient temperatures is generally not expected to compromise the compound's integrity. However, upon receipt, it is imperative to transfer the powder to the recommended 2°C to 8°C storage conditions for long-term stability.

Q4: What is the physical appearance of this compound powder?

A4: this compound is a white to off-white solid powder.[2] Any significant deviation from this appearance could indicate potential degradation or contamination.

Q5: I need to prepare an aqueous stock solution. Are there any special considerations?

A5: If you prepare a stock solution using water, it is recommended to dilute it to the final working concentration, and then sterilize it by passing it through a 0.22 μm filter before use.[2]

Storage Conditions Summary

FormStorage TemperatureDurationKey Requirements
Solid Powder 2°C to 8°CLong-termTightly sealed container, protect from moisture.[1][2]
In Solvent -20°CUp to 1 yearTightly sealed container, protect from moisture.[2]
In Solvent -80°CUp to 2 yearsTightly sealed container, protect from moisture.[2]

Troubleshooting Guide

Issue 1: The powder appears discolored, clumpy, or has changed in appearance.

  • Possible Cause: This could be due to exposure to moisture, light, or elevated temperatures, leading to degradation or hydration. The hydrochloride salt is hygroscopic.

  • Troubleshooting Steps:

    • Assess Storage: Verify that the compound has been stored consistently at 2-8°C in a tightly sealed container, away from light.

    • Solubility Check: Attempt to dissolve a small amount in a recommended solvent like DMSO. Poor solubility or the presence of particulates in a normally clear solution may indicate degradation.

    • Functional Assay: The most definitive way to assess activity is through a functional assay. You can evaluate the compound's ability to inhibit the P2X7 receptor, for example, by measuring its effect on ATP-induced IL-1β release in a relevant cell line.[3]

    • Analytical Confirmation (Advanced): If the experimental results are critical, consider analytical techniques such as HPLC to check for the appearance of degradation peaks or a shift in the retention time of the parent compound.

Issue 2: I am observing reduced or no activity of the compound in my experiments.

  • Possible Cause: The compound may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles of stock solutions, prolonged exposure to light, or contamination).

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a stock solution that has been stored correctly. If in vivo, it is recommended to prepare solutions on the day of use.[4] For stock solutions, minimize freeze-thaw cycles by aliquoting.

    • Verify Solvent Quality: Ensure the solvent used for dissolution has not degraded. For instance, DMSO is hygroscopic and can absorb water, which might affect the stability of the dissolved compound. Using a newly opened bottle of anhydrous DMSO is recommended.[2]

    • Confirm Experimental Protocol: Review the experimental protocol to ensure that the final concentration of the compound and any solvents (e.g., DMSO should not exceed 1.0% v/v in many cell-based assays) are appropriate for the assay.[4]

    • Use a New Vial: If you suspect degradation of a specific vial, use a fresh, unopened vial of this compound powder to prepare new solutions and repeat the experiment.

Experimental Protocols

While specific forced degradation studies for this compound are not publicly available, a generalized protocol based on ICH guidelines can be employed to assess its stability. This involves subjecting the compound to stress conditions to predict its degradation pathways.

Objective: To perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Methodology: Stability-Indicating HPLC Method Development

  • Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a Diode Array Detector (DAD) is typically used.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Dissolve AZD9056 in 0.1 M HCl and incubate at 60°C for a set period (e.g., 2 to 24 hours). Neutralize the solution before injection.

    • Base Hydrolysis: Dissolve AZD9056 in 0.1 M NaOH and incubate at 60°C for a set period. Neutralize the solution before injection. The amide bond in the AZD9056 structure may be susceptible to hydrolysis.

    • Oxidative Degradation: Dissolve AZD9056 in a solution of 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for a set period.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for an extended period (e.g., 24-48 hours).

    • Photolytic Degradation: Expose a solution of AZD9056 and the solid powder to UV light (e.g., 254 nm) and visible light for a defined duration.

  • Analysis: Analyze the stressed samples by HPLC-DAD. The goal is to develop a method that separates the main AZD9056 peak from all degradation product peaks. Peak purity analysis using the DAD can confirm that the parent peak is free from co-eluting impurities.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_check Initial Checks cluster_decision Decision Point cluster_action Corrective Actions & Further Testing cluster_end Outcome start Suspected AZD9056 Degradation (e.g., poor results, changed appearance) check_storage Verify Storage Conditions (2-8°C, sealed, dry) start->check_storage check_appearance Inspect Physical Appearance (White to off-white solid?) check_storage->check_appearance improper_storage Storage Improper or Appearance Changed? check_appearance->improper_storage new_vial Use a Fresh, Unopened Vial improper_storage->new_vial Yes fresh_solution Prepare Fresh Stock & Working Solutions (Use new anhydrous solvent) improper_storage->fresh_solution No, but results are poor new_vial->fresh_solution functional_assay Perform Functional Assay (e.g., IL-1β release inhibition) fresh_solution->functional_assay analytical_chem Advanced: Run HPLC Analysis (Check for degradation peaks) functional_assay->analytical_chem If results still poor continue_exp Activity Confirmed: Continue Experiments functional_assay->continue_exp Activity OK discard No/Low Activity: Discard Suspect Stock/Vial functional_assay->discard Activity Low analytical_chem->discard Degradation Confirmed

Caption: Troubleshooting workflow for suspected this compound powder degradation.

References

Validation & Comparative

A Comparative Guide to P2X7 Receptor Antagonists: AZD9056 Hydrochloride vs. JNJ-54175446 and CE-224,535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2X7 receptor antagonist AZD9056 hydrochloride with two other notable antagonists, JNJ-54175446 and CE-224,535. The information presented is collated from various preclinical and clinical studies to aid in the evaluation and selection of these compounds for research and development purposes.

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has been implicated in a range of pathologies, including inflammatory disorders, chronic pain, and neurological conditions.[1][2] Consequently, the development of potent and selective P2X7 antagonists has been an area of intense research.[3] This guide focuses on a comparative analysis of the performance of this compound against other key P2X7 antagonists.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound, JNJ-54175446, and CE-224,535, covering their in vitro potency and pharmacokinetic properties. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into account when making direct comparisons.

Table 1: In Vitro Potency of P2X7 Receptor Antagonists

CompoundTargetAssayCell Line/SystemSpeciesIC50 / pIC50Reference
This compound P2X7Not SpecifiedHEK-hP2X7HumanIC50: 11.2 nM[4]
P2X7Not SpecifiedBV2MouseIC50: 1-3 µM[4]
JNJ-54175446 P2X7Not SpecifiedRecombinantHumanpIC50: 8.46[3]
P2X7Not SpecifiedRecombinantRatpIC50: 8.81[3]
P2X7IL-1β releasePeripheral BloodHumanIC50: 82 ng/mL[5]
CE-224,535 P2X7Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][6]

Table 2: Pharmacokinetic Properties of P2X7 Receptor Antagonists

CompoundParameterSpeciesValueRoute of AdministrationReference
This compound Half-life (t½)Human~20.5 hoursOral[7]
JNJ-54175446 CNS PenetrationHumanUnbound Cmax,plasma and Cmax,CSF are comparableOral[5]
BioavailabilityHumanIncreased with foodOral[5]
CE-224,535 Oral Bioavailability (F)Rat2.6%Oral
Oral Bioavailability (F)Dog59%Oral
Oral Bioavailability (F)Monkey22%Oral
Half-life (t½)Rat2.4 hoursOral

Clinical Trial Overview

Both AZD9056 and CE-224,535 have been evaluated in Phase II clinical trials for the treatment of rheumatoid arthritis. However, neither compound demonstrated significant efficacy compared to placebo, leading to the discontinuation of their development for this indication. In contrast, JNJ-54175446 is a brain-penetrant antagonist that has been investigated in clinical trials for major depressive disorder, highlighting a different therapeutic strategy for P2X7 antagonism.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and evaluation of these antagonists, the following diagrams illustrate the P2X7 signaling pathway and a general experimental workflow for assessing antagonist activity.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular P2X7 P2X7 Receptor Pannexin1 Pannexin-1 P2X7->Pannexin1 Opens Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux ATP Extracellular ATP ATP->P2X7 Activates Antagonist P2X7 Antagonist (e.g., AZD9056) Antagonist->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleaves IL1b Mature IL-1β Release pro_IL1b->IL1b

P2X7 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Antagonist Evaluation start Start cell_culture Cell Culture (e.g., HEK293-hP2X7, THP-1) start->cell_culture antagonist_incubation Pre-incubation with P2X7 Antagonist cell_culture->antagonist_incubation agonist_stimulation Stimulation with P2X7 Agonist (e.g., ATP, BzATP) antagonist_incubation->agonist_stimulation readout Measurement of Response agonist_stimulation->readout ca_influx Calcium Influx Assay (e.g., Fluo-4) readout->ca_influx il1b_release IL-1β Release Assay (e.g., ELISA) readout->il1b_release data_analysis Data Analysis (IC50 determination) ca_influx->data_analysis il1b_release->data_analysis end End data_analysis->end

Experimental Workflow for P2X7 Antagonist Evaluation

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key in vitro assays used to characterize P2X7 receptor antagonists.

Calcium Influx Assay (Fluo-4)

This assay measures the ability of a P2X7 antagonist to inhibit agonist-induced intracellular calcium elevation.

Materials:

  • HEK293 cells stably expressing human P2X7 receptor (HEK-hP2X7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • P2X7 receptor antagonist (e.g., this compound)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed HEK-hP2X7 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Antagonist Incubation: Add serial dilutions of the P2X7 antagonist to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader (e.g., FlexStation).

    • Record baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • Add the P2X7 agonist to the wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the agonist for each antagonist concentration.

    • Determine the IC50 value by plotting the percentage of inhibition of the calcium response against the antagonist concentration.

IL-1β Release Assay (ELISA)

This assay quantifies the inhibitory effect of a P2X7 antagonist on the release of the pro-inflammatory cytokine IL-1β from immune cells.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • P2X7 receptor antagonist (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Human IL-1β ELISA kit

Procedure:

  • Cell Culture and Priming:

    • Culture THP-1 cells and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.

    • Prime the differentiated THP-1 cells or PBMCs with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Treatment:

    • Wash the cells with PBS to remove the LPS-containing medium.

    • Pre-incubate the cells with varying concentrations of the P2X7 antagonist for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

  • Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.

  • Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

Conclusion

This compound, JNJ-54175446, and CE-224,535 are all potent P2X7 receptor antagonists that have been advanced to clinical trials. While AZD9056 and CE-224,535 did not demonstrate sufficient efficacy for rheumatoid arthritis, their development has provided valuable insights into the role of P2X7 in inflammatory diseases. JNJ-54175446, with its brain-penetrant properties, represents a shift in the therapeutic application of P2X7 antagonists towards neurological and psychiatric disorders. The selection of a particular antagonist for research or development should be guided by the specific therapeutic area of interest and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other novel P2X7 receptor antagonists.

References

In Vitro Efficacy Showdown: AZD9056 Hydrochloride vs. A-438079 in P2X7 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, neuroscience, and oncology, the selective antagonism of the P2X7 receptor, an ATP-gated ion channel, presents a compelling therapeutic target. Two prominent antagonists, AZD9056 hydrochloride and A-438079, have been extensively utilized in preclinical research to probe the function of this receptor in various pathological processes. This guide provides a detailed in vitro comparison of these two compounds, summarizing their performance in key functional assays and providing the underlying experimental methodologies to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Head-to-Head Performance

ParameterThis compoundA-438079Key Insights
Target P2X7 ReceptorP2X7 ReceptorBoth are selective antagonists of the P2X7 receptor.
Potency (IC50) 11.2 nM (HEK-hP2X7 cells)[1]~100-321 nM (1321N1 cells expressing human or rat P2X7)[2][3][4]AZD9056 demonstrates higher potency in HEK cells expressing the human P2X7 receptor.
Inhibition of ATP-Induced Calcium Influx Effective in decreasing ATP-induced calcium influx in gastric cancer cells.[5]Effective in decreasing ATP-induced calcium influx in gastric cancer cells.[5]Both compounds effectively block this primary downstream signaling event of P2X7 receptor activation.
Anti-proliferative Activity Inhibits proliferation of gastric cancer cells.[5]Inhibits proliferation of gastric cancer cells.[5]Both antagonists show efficacy in curbing cancer cell growth in vitro.
Anti-migratory & Anti-invasive Activity Inhibits migration and invasion of gastric cancer cells.[5]Inhibits migration and invasion of gastric cancer cells.[5]Both compounds demonstrate the ability to reduce the metastatic potential of cancer cells in vitro.

Delving into the Data: Key In Vitro Assays

The following sections detail the experimental protocols for the key in vitro assays used to characterize and compare this compound and A-438079.

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events, primarily the influx of calcium ions (Ca2+). This increase in intracellular calcium acts as a second messenger, triggering various downstream signaling pathways that can lead to inflammation, cell proliferation, and migration. Both AZD9056 and A-438079 act by blocking this initial ATP-binding event, thereby inhibiting the subsequent signaling cascade.

P2X7_Signaling cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ca_influx Ca2+ Influx P2X7->Ca_influx ATP Extracellular ATP ATP->P2X7 Activates AZD9056 AZD9056 AZD9056->P2X7 Inhibits A438079 A-438079 A438079->P2X7 Inhibits Downstream Downstream Signaling (e.g., Inflammation, Proliferation, Migration) Ca_influx->Downstream

P2X7 receptor signaling and points of inhibition.
Experimental Protocol: ATP-Induced Calcium Influx Assay

This assay measures the ability of the antagonists to block the influx of calcium into cells following stimulation of the P2X7 receptor with ATP.

1. Cell Culture:

  • Gastric cancer cell lines (e.g., AGS and HGC-27) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]

  • Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

2. Dye Loading:

  • The culture medium is removed, and cells are washed with a balanced salt solution (e.g., HBSS).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

3. Compound Incubation:

  • After dye loading, cells are washed to remove excess dye.

  • Cells are then pre-incubated with various concentrations of this compound, A-438079, or vehicle control for a specified period (e.g., 30 minutes).

4. Agonist Stimulation and Data Acquisition:

  • The plate is placed in a fluorescence microplate reader.

  • A baseline fluorescence reading is taken before the addition of a P2X7 receptor agonist (e.g., ATP or BzATP).

  • The agonist is then added to the wells, and fluorescence is measured kinetically over time to monitor the change in intracellular calcium concentration.

5. Data Analysis:

  • The increase in fluorescence intensity following agonist stimulation is calculated.

  • The inhibitory effect of the antagonists is determined by comparing the fluorescence increase in treated wells to that of the vehicle control.

  • IC50 values can be calculated by plotting the percent inhibition against the antagonist concentration.

Calcium_Influx_Workflow A Seed cells in 96-well plate B Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with AZD9056 or A-438079 B->C D Measure baseline fluorescence C->D E Stimulate with ATP/BzATP D->E F Measure fluorescence kinetics E->F G Analyze data and calculate IC50 F->G

Workflow for the ATP-induced calcium influx assay.
Experimental Protocol: Cell Proliferation Assay

This assay assesses the impact of the P2X7 receptor antagonists on the growth of cancer cells.

1. Cell Seeding:

  • Gastric cancer cells are seeded into 96-well plates at a low density and allowed to attach.

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, A-438079, or vehicle control.

3. Incubation:

  • Cells are incubated for a period of 48-72 hours to allow for cell proliferation.

4. Viability Measurement:

  • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • The absorbance or fluorescence is measured using a microplate reader.

5. Data Analysis:

  • The percentage of cell growth inhibition is calculated by comparing the viability of treated cells to that of vehicle-treated cells.

  • IC50 values for growth inhibition can be determined.

Experimental Protocol: Cell Migration and Invasion Assays

These assays evaluate the ability of the antagonists to inhibit the migratory and invasive potential of cancer cells.

1. Transwell Setup:

  • For migration assays, Transwell inserts with a porous membrane are used. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

2. Cell Seeding:

  • Gastric cancer cells, pre-treated with this compound, A-438079, or vehicle control, are seeded into the upper chamber of the Transwell inserts in serum-free medium.

3. Chemoattractant:

  • The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell movement.

4. Incubation:

  • The plates are incubated for a period (e.g., 24-48 hours) to allow cells to migrate or invade through the membrane.

5. Cell Staining and Counting:

  • Non-migrated/invaded cells on the upper surface of the membrane are removed.

  • Cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

  • The number of migrated/invaded cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.

6. Data Analysis:

  • The percentage of inhibition of migration or invasion is calculated by comparing the number of cells in the treated groups to the vehicle control group.

Migration_Invasion_Workflow A Pre-treat cells with AZD9056 or A-438079 B Seed cells in upper chamber of Transwell insert (with or without Matrigel) A->B C Add chemoattractant to lower chamber B->C D Incubate to allow migration/invasion C->D E Remove non-migrated cells D->E F Fix, stain, and count migrated/invaded cells E->F G Calculate percent inhibition F->G

Workflow for cell migration and invasion assays.

Conclusion

Both this compound and A-438079 are effective in vitro antagonists of the P2X7 receptor, capable of inhibiting key cellular processes such as calcium influx, proliferation, migration, and invasion. The choice between these two compounds may depend on the specific requirements of the experimental system. This compound appears to exhibit higher potency in certain cell systems. Researchers should consider the specific cell type, receptor species (human vs. rodent), and the desired potency when selecting the most appropriate antagonist for their in vitro studies. The detailed protocols provided in this guide offer a foundation for the rigorous and reproducible evaluation of these and other P2X7 receptor antagonists.

References

P2X7 Receptor Antagonists in Rheumatoid Arthritis: A Comparative Analysis of AZD9056 Hydrochloride and CE-224,535

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the efficacy, mechanism of action, and clinical trial data for two investigational P2X7 receptor antagonists, AZD9056 hydrochloride and CE-224,535, reveals a challenging path for this therapeutic target in rheumatoid arthritis. Despite promising preclinical rationale, both compounds ultimately failed to demonstrate significant clinical benefit in patients with active disease.

This guide provides a detailed comparison of AZD9056 and CE-224,535, summarizing their pharmacological profiles, clinical trial outcomes, and the underlying biological pathways. The information is intended for researchers, scientists, and drug development professionals interested in the P2X7 receptor as a therapeutic target for inflammatory diseases.

Mechanism of Action: Targeting the P2X7 Receptor-Mediated Inflammatory Cascade

Both this compound and CE-224,535 are small molecule antagonists of the P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP). ATP is often released in response to cellular stress and tissue injury, acting as a danger signal that initiates and amplifies the inflammatory response.

The activation of the P2X7 receptor on immune cells, particularly macrophages and monocytes, triggers a cascade of downstream signaling events. This includes the opening of a non-selective pore, leading to potassium efflux and the assembly of the NLRP3 inflammasome. The activated inflammasome then cleaves pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secretable forms. These cytokines are key mediators of inflammation and joint destruction in rheumatoid arthritis. By blocking the P2X7 receptor, AZD9056 and CE-224,535 aim to inhibit this entire signaling pathway, thereby reducing the production and release of IL-1β and IL-18 and mitigating the inflammatory process.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway in Inflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates Pore Pore Formation P2X7R->Pore AZD9056 AZD9056 AZD9056->P2X7R Blocks CE224535 CE-224,535 CE224535->P2X7R Blocks K_efflux K+ Efflux Pore->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Casp1 Active Caspase-1 NLRP3->Casp1 Activates ProCasp1 Pro-Caspase-1 ProCasp1->Casp1 IL1b Mature IL-1β Casp1->IL1b Cleaves IL18 Mature IL-18 Casp1->IL18 Cleaves ProIL1b Pro-IL-1β ProIL1b->IL1b Inflammation Inflammation & Joint Damage IL1b->Inflammation ProIL18 Pro-IL-18 ProIL18->IL18 IL18->Inflammation

P2X7 Receptor Signaling Pathway and Antagonist Action

In Vitro Potency

Both AZD9056 and CE-224,535 have demonstrated high potency in blocking the P2X7 receptor in in vitro assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

CompoundAssayCell LineAgonistIC50 (nM)
This compound P2X7 Receptor BlockadeHEK-hP2X7ATP/BzATP11.2
CE-224,535 P2X7 Receptor Antagonist ActivityHEK293ATP4

Pharmacokinetic Properties

Detailed human pharmacokinetic data for both compounds is not extensively published. Preclinical data for CE-224,535 showed variable oral bioavailability across different species.

CompoundParameterSpeciesValue
CE-224,535 Oral BioavailabilityRat2.6%
Dog59%
Monkey22%
Half-life (t1/2)Rat2.4 hours

Clinical Efficacy in Rheumatoid Arthritis

Both AZD9056 and CE-224,535 progressed to Phase II clinical trials for the treatment of rheumatoid arthritis in patients with an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs) like methotrexate. The primary endpoint in these studies was the American College of Rheumatology 20% improvement criteria (ACR20), a composite measure of clinical response.

This compound Clinical Trial Results

A Phase IIa study of AZD9056 showed some initial promise. In this ascending-dose trial, 65% of patients receiving 400 mg/day of AZD9056 achieved an ACR20 response after 4 weeks, compared to 27% of patients in the placebo group.[1] A significant reduction in swollen and tender joint counts was also observed in the treatment group.[1]

However, a subsequent, larger Phase IIb study did not confirm these findings. In this 6-month trial, AZD9056, at any of the tested doses (50, 100, 200, or 400 mg daily), did not show a clinically or statistically significant effect on ACR20 response rates compared to placebo.[1] Furthermore, there were no significant effects on secondary endpoints, including ACR50 and ACR70 responses, or on the Disease Activity Score in 28 joints (DAS28).[1]

AZD9056 Clinical Trial Efficacy Data
Phase IIa (4 weeks) ACR20 Response
AZD9056 (400 mg/day)65%
Placebo27%
Phase IIb (6 months) ACR20 Response
AZD9056 (all doses)No significant difference vs. Placebo
Secondary Endpoints (Phase IIb) Outcome
ACR50 ResponseNo significant difference vs. Placebo
ACR70 ResponseNo significant difference vs. Placebo
Change in DAS28No significant difference vs. Placebo
CE-224,535 Clinical Trial Results

A Phase IIa, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of CE-224,535 in patients with active rheumatoid arthritis who had an inadequate response to methotrexate. The results of this trial were also disappointing. At week 12, the ACR20 response rate for patients receiving CE-224,535 was not significantly different from the placebo group (34.0% vs. 36.2%, respectively).[2]

Similarly, there were no significant differences observed for the secondary endpoints, including ACR50 and ACR70 response rates, and the change from baseline in the DAS28-CRP was also not significant compared to placebo.[2]

CE-224,535 Phase IIa Clinical Trial Efficacy Data (12 weeks)
Primary Endpoint ACR20 Response
CE-224,53534.0%
Placebo36.2%
Secondary Endpoints Outcome
ACR50 ResponseNo significant difference vs. Placebo
ACR70 ResponseNo significant difference vs. Placebo
Change in DAS28-CRPNo significant difference vs. Placebo

Experimental Protocols

In Vitro P2X7 Receptor Antagonist Assay

A common method to determine the in vitro potency of P2X7 receptor antagonists involves the following steps:

  • Cell Culture: Human embryonic kidney (HEK) cells stably expressing the human P2X7 receptor (HEK-hP2X7) are cultured under standard conditions.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., AZD9056 or CE-224,535) for a specified period.

  • Agonist Stimulation: The P2X7 receptor is activated by adding a potent agonist, such as ATP or benzoyl-ATP (BzATP).

  • Signal Detection: The influx of calcium or the uptake of a fluorescent dye (e.g., YO-PRO-1 or ethidium bromide) through the opened P2X7 channel/pore is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition of the agonist-induced signal is calculated for each concentration of the antagonist. The IC50 value is then determined by fitting the data to a dose-response curve.

Phase II Clinical Trial Workflow in Rheumatoid Arthritis

The clinical trials for both AZD9056 and CE-224,535 followed a similar, standard workflow for a Phase II, randomized, double-blind, placebo-controlled study in rheumatoid arthritis.

Clinical_Trial_Workflow Typical Phase II Clinical Trial Workflow in Rheumatoid Arthritis cluster_screening Patient Recruitment cluster_randomization Study Initiation cluster_treatment Treatment Period cluster_analysis Study Conclusion & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Disease Activity, Labs, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group (e.g., AZD9056 or CE-224,535) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_Up_Visits Regular Follow-Up Visits (e.g., Weeks 2, 4, 8, 12) Treatment_Group->Follow_Up_Visits Placebo_Group->Follow_Up_Visits End_of_Treatment End of Treatment Assessment (Primary & Secondary Endpoints) Follow_Up_Visits->End_of_Treatment Data_Analysis Data Analysis (Statistical Comparison) End_of_Treatment->Data_Analysis Results Results Reporting Data_Analysis->Results

Generalized Phase II Clinical Trial Workflow

Conclusion

The clinical development of both this compound and CE-224,535 for rheumatoid arthritis highlights the significant challenges in translating a strong preclinical rationale into clinical efficacy. While both molecules are potent antagonists of the P2X7 receptor, they failed to demonstrate a meaningful clinical benefit over placebo in patients with active rheumatoid arthritis.

References

AZD9056 Hydrochloride vs. Etanercept: A Comparative Analysis in Rheumatoid Arthritis Trials

Author: BenchChem Technical Support Team. Date: December 2025

Adisappointing outcome for a novel mechanism of action against an established biologic marks the landscape of rheumatoid arthritis (RA) treatment development. Clinical trials directly comparing the orally available P2X7 receptor antagonist, AZD9056 hydrochloride, with the widely used injectable tumor necrosis factor (TNF) inhibitor, etanercept, have demonstrated a clear disparity in efficacy, ultimately leading to the discontinuation of AZD9056's development for RA.

While initial Phase IIa results for AZD9056 showed a glimmer of promise, these findings were not replicated in a more extensive Phase IIb study.[1][2] In stark contrast, etanercept's efficacy and safety profile in treating RA has been consistently demonstrated in numerous clinical trials over the past two decades.[3] This guide provides a detailed comparison of AZD9056 and etanercept, focusing on their mechanisms of action, clinical trial data, and experimental protocols.

Mechanisms of Action: Targeting Different Inflammatory Pathways

The fundamental difference between AZD9056 and etanercept lies in their distinct molecular targets within the inflammatory cascade of rheumatoid arthritis.

This compound: This agent is a selective antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[4][5] Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers the activation of the NLRP3 inflammasome.[4][6] This, in turn, leads to the processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[6][7] By blocking the P2X7 receptor, AZD9056 was hypothesized to inhibit this key inflammatory pathway. Preclinical studies showed that AZD9056 could inhibit IL-1β release from human monocytes and synovial cells.[8]

Etanercept: As a biologic disease-modifying antirheumatic drug (DMARD), etanercept is a fusion protein that acts as a decoy receptor for tumor necrosis factor-alpha (TNF-α).[9][10] TNF-α is a pivotal cytokine in the pathogenesis of RA, driving inflammation, joint destruction, and systemic symptoms.[11][12][13] Etanercept binds to both soluble and membrane-bound TNF-α, preventing it from interacting with its natural receptors (TNFR1 and TNFR2) on the surface of cells.[9][10][14] This blockade effectively neutralizes the biological activity of TNF-α, leading to a reduction in the downstream inflammatory cascade, including the production of other pro-inflammatory cytokines and the recruitment of immune cells to the synovium.[10][15]

Head-to-Head Clinical Trial Evidence

A key source of comparative data comes from a Phase IIb clinical trial (NCT00520572) that included arms for AZD9056 at various doses, a placebo, and an open-label etanercept group.[1] This allows for a direct, albeit open-label for the etanercept arm, comparison of the two agents in a similar patient population.

Efficacy Data

The primary endpoint in these trials was the American College of Rheumatology 20% response criteria (ACR20), which indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of five other criteria.

Table 1: Comparison of ACR20 Response Rates in Phase IIa and IIb Trials

Treatment GroupPhase IIa ACR20 Response (4 weeks)Phase IIb ACR20 Response (6 months)
AZD9056 (400 mg/day)65%[1][2]No statistically significant difference from placebo[1][2]
Placebo27%[1][2]-
Etanercept (50 mg/week)Not includedIncluded as an open-label arm[1]

In the initial, smaller Phase IIa study, AZD9056 at a dose of 400 mg/day showed a significantly higher ACR20 response rate compared to placebo after 4 weeks (65% vs. 27%).[1][2] However, this promising result was not confirmed in the larger, longer-term Phase IIb study. In the Phase IIb trial, none of the AZD9056 doses (50, 100, 200, or 400 mg once daily) demonstrated a clinically or statistically significant effect on RA signs and symptoms compared to placebo at 6 months, as measured by the ACR20 response.[1][2]

While specific ACR20 data for the etanercept arm in the Phase IIb study is not detailed in the primary publication, numerous other clinical trials have consistently demonstrated the high efficacy of etanercept. For instance, in a separate trial, 50% of patients receiving 50 mg of etanercept once weekly achieved an ACR20 response at week 8, compared to 19% in the placebo group.[16] Long-term studies have shown sustained efficacy with etanercept treatment.[17]

Table 2: Secondary Efficacy Endpoints from the AZD9056 Phase IIb Trial

EndpointAZD9056 (all doses)Placebo
Swollen Joint CountNo significant reduction[1]No significant reduction[1]
Tender Joint CountNo significant reduction[1]No significant reduction[1]
Acute-Phase Response (e.g., CRP)No effect[1]No effect[1]

Secondary endpoints in the Phase IIb trial for AZD9056, including changes in swollen and tender joint counts and acute-phase reactants, also showed no significant improvement over placebo.[1]

Safety and Tolerability

AZD9056 was generally well-tolerated in both the Phase IIa and IIb studies, with no major safety concerns identified at doses up to 400 mg per day.[1][2] The safety profile of etanercept is also well-established, with the most common adverse events being injection site reactions and an increased risk of infections.[18]

Experimental Protocols

The clinical trials for AZD9056 were randomized, double-blind, placebo-controlled, parallel-group studies involving patients with active RA who were already receiving methotrexate or sulphasalazine.[1]

Phase IIa Study (NCT00520572):

  • Design: Ascending-dose trial in two cohorts (n=75).[1]

  • Treatment: AZD9056 administered daily over 4 weeks.[1]

  • Primary Outcome: ACR20 response.[1]

Phase IIb Study (NCT00520572):

  • Design: Randomized, double-blind, placebo-controlled, parallel-group study with an open-label etanercept arm (n=385).[1]

  • Treatment Arms:

    • AZD9056 (50, 100, 200, or 400 mg, oral, once a day) for 6 months.[1]

    • Matching placebo (oral, once a day) for 6 months.[1]

    • Etanercept (50 mg, subcutaneous, once a week) for 6 months.[1]

  • Primary Outcome: ACR20 response at 6 months.[1]

Signaling Pathways and Experimental Workflow Diagrams

To visualize the underlying biological mechanisms and the clinical trial design, the following diagrams are provided in DOT language.

AZD9056_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Triggers AZD9056 AZD9056 AZD9056->P2X7R Blocks Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Caspase1

Caption: Mechanism of action of this compound.

Etanercept_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling TNFa TNF-α TNFR TNF Receptor (TNFR1/TNFR2) TNFa->TNFR Activates Etanercept Etanercept (Decoy Receptor) Etanercept->TNFa Binds and Neutralizes NFkB NF-κB Pathway TNFR->NFkB Activates MAPK MAPK Pathway TNFR->MAPK Activates Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB->Inflammation MAPK->Inflammation

Caption: Mechanism of action of etanercept.

Clinical_Trial_Workflow cluster_treatment 6-Month Double-Blind Treatment Screening Patient Screening (Active RA on MTX/SSZ) Randomization Randomization Screening->Randomization AZD9056_Group AZD9056 (Oral, Once Daily) 50, 100, 200, or 400 mg Randomization->AZD9056_Group Placebo_Group Placebo (Oral, Once Daily) Randomization->Placebo_Group Etanercept_Group Etanercept (Subcutaneous, Once Weekly) 50 mg (Open-Label) Randomization->Etanercept_Group Endpoint Primary Endpoint Assessment at 6 Months (ACR20 Response) AZD9056_Group->Endpoint Placebo_Group->Endpoint Etanercept_Group->Endpoint

Caption: Simplified workflow of the Phase IIb comparative trial.

Conclusion

References

AZD9056 Hydrochloride: A Comparative Guide to P2X7 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of AZD9056 hydrochloride, a potent and selective antagonist of the P2X7 receptor. The information is intended for researchers, scientists, and professionals in drug development who are interested in the cross-reactivity and selectivity profile of this compound. While development of AZD9056 has been discontinued, it remains a valuable tool for investigating the role of the P2X7 receptor in various physiological and pathological processes.

Executive Summary

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound against P2X7 receptors. A complete selectivity panel against other P2X subtypes is not publicly available.

Receptor SubtypeSpeciesCell LineAssay TypeIC50Reference
P2X7 HumanHEK293Not Specified11.2 nM[1]
P2X7 MouseMicroglia BV2Not Specified1 - 3 µM[1]
P2X1 Not Publicly Available
P2X2 Not Publicly Available
P2X3 Not Publicly Available
P2X4 Not Publicly Available
P2X5 Not Publicly Available
P2X6 Not Publicly Available

IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's response.

Signaling Pathway and Experimental Workflow

To understand the context of AZD9056's action and the methods used to characterize it, the following diagrams illustrate the P2X7 receptor signaling pathway and a general experimental workflow for assessing antagonist selectivity.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7 P2X7 Receptor ATP->P2X7 Binds to Ion_Channel Ion Channel Opening P2X7->Ion_Channel Activates Pore_Formation Macropore Formation P2X7->Pore_Formation Prolonged Activation Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation and Release Caspase1->IL1b

P2X7 Receptor Signaling Pathway.

Experimental_Workflow start Start: Select Cell Lines Expressing Different P2X Subtypes prepare_cells Prepare and Plate Cells start->prepare_cells add_antagonist Add Varying Concentrations of this compound prepare_cells->add_antagonist incubate Incubate for a Defined Period add_antagonist->incubate add_agonist Add P2X Receptor Agonist (e.g., ATP, BzATP) incubate->add_agonist measure_response Measure Receptor Response (e.g., Ca²⁺ influx, dye uptake) add_agonist->measure_response analyze_data Data Analysis: Calculate IC50 Values measure_response->analyze_data compare Compare IC50 Values Across P2X Subtypes to Determine Selectivity analyze_data->compare

Generalized workflow for assessing P2X antagonist selectivity.

Experimental Protocols

The following are generalized experimental protocols for key assays used to determine the selectivity of P2X receptor antagonists.

Cell Culture and Preparation
  • Cell Lines: Use a panel of stable cell lines, each engineered to express a single subtype of the P2X receptor family (e.g., HEK293-hP2X1, HEK293-hP2X2, etc.).

  • Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics. Culture at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells into 96-well or 384-well microplates at a density suitable for the specific assay.

Calcium Influx Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration triggered by agonist activation of P2X receptors.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a P2X receptor agonist (e.g., ATP or BzATP) at a concentration that elicits a submaximal response (e.g., EC80).

  • Data Acquisition: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of the antagonist. Determine the IC50 value by fitting the data to a dose-response curve.

Pore Formation Assay (Ethidium Bromide or YO-PRO-1 Uptake)

This assay is specific for the P2X7 receptor, which forms a large pore upon prolonged activation, allowing the entry of larger molecules like fluorescent dyes.

  • Dye and Compound Incubation: Add the fluorescent dye (e.g., Ethidium Bromide or YO-PRO-1) and varying concentrations of this compound to the cells.

  • Agonist Stimulation: Add a high concentration of a P2X7 agonist (e.g., BzATP).

  • Data Acquisition: Measure the increase in fluorescence over time as the dye enters the cells through the formed pores.

  • Data Analysis: Determine the rate of dye uptake and calculate the percentage of inhibition at each antagonist concentration to determine the IC50 value.

Conclusion

This compound is a highly potent antagonist of the human P2X7 receptor. The significant difference in potency between human and mouse orthologs underscores the importance of considering species differences in preclinical studies. While its selectivity against other P2X receptor subtypes is not extensively documented in publicly available literature, the experimental protocols outlined in this guide provide a framework for researchers to conduct their own comprehensive selectivity profiling. Such studies are crucial for accurately interpreting experimental results and for the development of new, highly selective P2X receptor modulators.

References

Validating the Specificity of AZD9056 Hydrochloride for the P2X7 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD9056 hydrochloride's specificity for the P2X7 receptor (P2X7R) against other commonly used P2X7R antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their experimental needs, with a focus on experimental data and detailed protocols to validate antagonist specificity.

Introduction to P2X7R and the Importance of Specificity

The P2X7 receptor is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells, where it plays a crucial role in inflammation and apoptosis. Its activation by high concentrations of extracellular ATP triggers downstream signaling cascades, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18. This pivotal role in the inflammatory response has made the P2X7R a compelling therapeutic target for a range of inflammatory and neurological disorders.

Given the structural homology among the seven P2X receptor subtypes (P2X1-7), the specificity of an antagonist is of paramount importance to ensure that the observed biological effects are solely attributable to the inhibition of P2X7R. Off-target effects can lead to misinterpretation of experimental results and potential undesirable side effects in a clinical setting. This guide focuses on the validation of this compound, a selective and orally active P2X7R inhibitor, in comparison to other antagonists.

Comparative Analysis of P2X7R Antagonists

The following tables summarize the available quantitative data on the potency of AZD9056 and other P2X7R antagonists. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Potency of P2X7R Antagonists at Human, Rat, and Mouse Receptors

AntagonistHuman P2X7R IC50Rat P2X7R IC50Mouse P2X7R IC50Species Selectivity NotesMechanism of Action
This compound 11.2 nM[1]Not specified1-3 µM[1]Significant species-dependent potency difference.Selective Inhibitor / Allosteric Regulator
A-740003 40 nM18 nMNot specifiedPotent across human and rat.Allosteric Inhibitor
A-438079 ~100 nM (pIC50 6.9)~100 nMNot specifiedSimilar potency at human and rat.Allosteric Inhibitor
JNJ-47965567 ~12.6 nM (pKi 7.9)~2.0 nM (pKi 8.7)54 nMHigh affinity for human and rat receptors.Selective Antagonist
Brilliant Blue G (BBG) 200 nM[1]10 nM[1]Not specifiedMore potent at rat P2X7R.Non-competitive Antagonist[1]

Table 2: Selectivity Profile of this compound

TargetIC50Notes
P2X7R (human) 11.2 nM[1]High-affinity inhibition.
P2X7R (mouse) 1-3 µM[1]Demonstrates lower affinity for the murine receptor.
BCRP (Breast Cancer Resistance Protein) 92 µM[1]Weak inhibition, indicating a degree of selectivity.
Other P2X Subtypes (P2X1-6) Not publicly availableA complete selectivity panel for AZD9056 against other P2X subtypes is not readily available in the public domain.

Experimental Protocols for Validating P2X7R Antagonist Specificity

Accurate determination of antagonist specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key in vitro assays.

Calcium Influx Assay

Principle: Activation of the P2X7R ion channel leads to a rapid influx of extracellular calcium (Ca²⁺). This assay measures the ability of an antagonist to inhibit this agonist-induced Ca²⁺ influx using a fluorescent calcium indicator.

Methodology:

  • Cell Culture:

    • Plate cells endogenously expressing or recombinantly overexpressing the P2X7 receptor (e.g., HEK293-hP2X7R) in a 96-well black, clear-bottom microplate.

    • Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer such as Hank's Balanced Salt Solution (HBSS).

    • Remove the culture medium and incubate the cells with the dye-loading solution for 45-60 minutes at 37°C in the dark.

    • Gently wash the cells with HBSS to remove any extracellular dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound or other test antagonists in HBSS.

    • Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of a P2X7R agonist, typically ATP or the more potent BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).

    • Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.

    • Measure fluorescence intensity before and after agonist addition. The change in fluorescence is proportional to the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium influx for each antagonist concentration.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Dye Uptake Assay (e.g., YO-PRO-1)

Principle: Prolonged activation of P2X7R leads to the formation of a large, non-selective pore that allows the passage of molecules up to 900 Da. This assay utilizes a fluorescent dye, such as YO-PRO-1, that is normally membrane-impermeant but can enter the cell through the P2X7R pore and fluoresce upon binding to nucleic acids.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the P2X7 receptor in a 96-well plate and culture overnight.

  • Antagonist Incubation:

    • Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) or vehicle control for a specified period (e.g., 30 minutes).

  • Pore Formation and Dye Uptake:

    • Prepare a solution containing a P2X7R agonist (e.g., BzATP) and the fluorescent dye (e.g., YO-PRO-1).

    • Add the agonist/dye solution to the wells to initiate P2X7R activation and pore formation.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~491/509 nm for YO-PRO-1).

  • Data Analysis:

    • Determine the percentage of inhibition of dye uptake for each antagonist concentration relative to the agonist-only control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP / BzATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Pore Pore Formation (YO-PRO-1 uptake) P2X7R->Pore AZD9056 AZD9056 AZD9056->P2X7R Inhibits Inflammasome NLRP3 Inflammasome Activation Ca_influx->Inflammasome Cytokines IL-1β / IL-18 Release Inflammasome->Cytokines

Caption: P2X7R signaling pathway and point of inhibition by AZD9056.

Experimental_Workflow cluster_assay In Vitro Specificity Assay Workflow start Seed P2X7R-expressing cells in 96-well plate dye_loading Load cells with fluorescent indicator (e.g., Fluo-4 AM) start->dye_loading antagonist_incubation Pre-incubate with AZD9056 or other antagonists dye_loading->antagonist_incubation agonist_stimulation Stimulate with P2X7R agonist (e.g., BzATP) antagonist_incubation->agonist_stimulation data_acquisition Measure fluorescence (Ca²⁺ influx or dye uptake) agonist_stimulation->data_acquisition analysis Calculate % inhibition and determine IC50 data_acquisition->analysis

Caption: General experimental workflow for validating P2X7R antagonist specificity.

Conclusion

This compound is a potent inhibitor of the human P2X7 receptor.[1] The available data demonstrates high affinity for the human receptor and indicates a degree of selectivity, as evidenced by its weak inhibition of the BCRP transporter.[1] However, a complete selectivity profile against other P2X receptor subtypes is not currently available in the public domain, which is a critical consideration for definitively validating its specificity. The significant species-dependent variation in potency highlights the importance of selecting appropriate animal models for preclinical studies. The provided experimental protocols offer a robust framework for researchers to independently validate the specificity and potency of AZD9056 and other P2X7R antagonists in their specific cellular systems. For conclusive validation of specificity, it is recommended to perform counter-screening against other P2X receptor subtypes.

References

AZD9056 Hydrochloride in Crohn's Disease: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of AZD9056 hydrochloride, a P2X7 receptor antagonist, with other therapeutic alternatives for the treatment of Crohn's disease. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of AZD9056's performance based on available experimental data.

Executive Summary

AZD9056, an oral inhibitor of the P2X7 receptor, has been investigated for its potential to manage symptoms in patients with moderately to severely active Crohn's disease. Clinical trial data from a Phase IIa study suggest a beneficial risk profile and a potential for symptom improvement, particularly in chronic abdominal pain, though it did not significantly alter inflammatory biomarkers. This guide compares the efficacy and safety of AZD9056 with established and emerging treatments for Crohn's disease, including the Janus kinase (JAK) inhibitor upadacitinib, and the interleukin inhibitors risankizumab and ustekinumab. While direct head-to-head trials are unavailable, this comparison of data from separate clinical trials provides valuable insights into the relative performance of these agents.

Mechanism of Action: AZD9056 and the P2X7 Receptor

AZD9056 is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] In the context of inflammatory bowel disease (IBD), extracellular ATP, released during cell stress and inflammation, acts as a danger signal.[2] Activation of the P2X7 receptor on immune cells, such as macrophages and dendritic cells, triggers a cascade of downstream signaling events. This includes the influx of calcium and sodium ions, efflux of potassium ions, and the formation of the NLRP3 inflammasome.[2] The subsequent activation of caspase-1 leads to the processing and release of pro-inflammatory cytokines, notably IL-1β and IL-18, which are key mediators in the pathogenesis of Crohn's disease.[3] By blocking the P2X7 receptor, AZD9056 aims to inhibit this inflammatory cascade.[1]

P2X7 Receptor Signaling Pathway in Crohn's Disease

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Ca²⁺ Influx, K⁺ Efflux) P2X7R->Ion_Flux Induces AZD9056 AZD9056 AZD9056->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Leads to Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B IL-1β Release Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

Caption: P2X7 receptor signaling pathway and the inhibitory action of AZD9056.

Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety data from the Phase IIa trial of AZD9056 and Phase III trials of upadacitinib, risankizumab, and ustekinumab in patients with moderately to severely active Crohn's disease. It is important to note that these are not head-to-head comparisons and trial populations and designs may differ.

Efficacy Data
Drug (Trial)DosagePrimary EndpointResult vs. Placebo
AZD9056 (Phase IIa)200 mg once dailyChange in CDAI from baseline at day 28Mean CDAI drop from 311 to 242 (AZD9056) vs. 262 to 239 (placebo) (P = 0.049)[4]
Upadacitinib (U-EXCEL & U-EXCEED)45 mg once daily (induction)Clinical Remission (CDAI <150) at Week 12U-EXCEL: 49.5% vs. 29.1% (P<0.001)[5]U-EXCEED: 38.9% vs. 21.1% (P<0.001)[5]
Endoscopic Response at Week 12U-EXCEL: 45.5% vs. 13.1% (P<0.001)[5]U-EXCEED: 34.6% vs. 3.5% (P<0.001)[5]
Risankizumab (ADVANCE & MOTIVATE)600 mg IV at weeks 0, 4, 8 (induction)Clinical Remission (CDAI) at Week 12ADVANCE: 45% vs. 25% (P ≤0.0001)[6]MOTIVATE: 42% vs. 20% (P ≤0.0001)[6]
Endoscopic Response at Week 12ADVANCE: 40% vs. 12% (P ≤0.0001)[6]MOTIVATE: 29% vs. 11% (P ≤0.0001)[6]
Ustekinumab (UNITI-1 & UNITI-2)~6 mg/kg IV single dose (induction)Clinical Response at Week 6UNITI-1: 33.7% vs. 21.5% (P=0.003)[7]UNITI-2: 55.5% vs. 28.7% (P<0.001)[7]
Clinical Remission at Week 8UNITI-1: 20.9% vs. 7.3% (P<0.001)UNITI-2: 40.2% vs. 20.0% (P<0.001)
Safety Data
DrugCommon Adverse EventsSerious Adverse Events
AZD9056 Well-tolerated in the Phase IIa study.No serious adverse events were reported in the Crohn's disease trial.[4]
Upadacitinib Herpes zoster infections, hepatic disorders, neutropenia.[5]Gastrointestinal perforations were observed in a small number of patients.[5]
Risankizumab Overall incidence of treatment-emergent adverse events was similar to placebo.[6]No new safety risks were identified in the induction trials.[8]
Ustekinumab Adverse event rates were similar to placebo in induction trials.[9]No new safety signals were identified in long-term extension studies.[9]

Experimental Protocols

Detailed, step-by-step experimental protocols for these clinical trials are extensive documents and are not fully available in the public domain. The following provides a summary of the methodologies based on published literature and clinical trial registry information.

AZD9056 Phase IIa Study
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]

  • Patient Population: Adult patients with moderately to severely active Crohn's disease, defined by a Crohn's Disease Activity Index (CDAI) of at least 220.[4]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either 200 mg of AZD9056 orally once daily for 28 days or a matching placebo.[4]

  • Primary Endpoint: Change in CDAI from baseline at day 28.[4]

  • Secondary Endpoints: Included clinical remission (CDAI < 150), CDAI 70 response, and improvement in quality of life measures.[4]

  • Biomarker Analysis: Changes in serum C-reactive protein and fecal calprotectin were assessed.[4]

Upadacitinib Phase III Induction Studies (U-EXCEL & U-EXCEED)
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled induction studies.[5]

  • Patient Population: Adult patients with moderately to severely active Crohn's disease who had an inadequate response to or were intolerant to conventional or biologic therapies.[10]

  • Intervention: Patients were randomized (2:1) to receive upadacitinib 45 mg once daily or placebo for 12 weeks.[5]

  • Primary Endpoints: Clinical remission (defined by CDAI and by stool frequency/abdominal pain score) and endoscopic response at week 12.[5]

  • Randomization Stratification: Stratified by baseline corticosteroid use, endoscopic disease severity, and number of prior failed biologics.[11]

Risankizumab Phase III Induction Studies (ADVANCE & MOTIVATE)
  • Study Design: Randomized, double-masked, placebo-controlled, phase 3 induction studies.[6]

  • Patient Population: Eligible patients were aged 16-80 years with moderately to severely active Crohn's disease who had previously shown intolerance or inadequate response to conventional or biologic therapies.[6]

  • Intervention: Patients were randomly assigned to receive intravenous risankizumab (600 mg or 1200 mg) or placebo at weeks 0, 4, and 8.[6]

  • Primary Endpoints: Clinical remission (defined by CDAI and patient-reported outcomes) and endoscopic response at week 12.[6]

  • Randomization: Used interactive response technology with stratification by the number of previous failed biologics, corticosteroid use at baseline, and Simple Endoscopic Score for Crohn's disease (SES-CD).[6]

Ustekinumab Phase III Induction Studies (UNITI-1 & UNITI-2)
  • Study Design: Two 8-week, randomized, double-blind, placebo-controlled intravenous induction studies.[7]

  • Patient Population: Adult patients with moderately to severely active Crohn's disease (CDAI score of 220 to 450). UNITI-1 enrolled patients who had failed or were intolerant to TNF antagonists, while UNITI-2 enrolled patients who had failed conventional therapies.[7]

  • Intervention: Patients received a single intravenous infusion of placebo, ustekinumab 130 mg, or a weight-based dose approximating 6 mg/kg.[12]

  • Primary Endpoint: Clinical response at week 6.[7]

  • Major Secondary Endpoint: Clinical remission at week 8.[7]

Experimental Workflow for a Typical Crohn's Disease Clinical Trial

G start Patient Screening inclusion Inclusion/Exclusion Criteria Met start->inclusion randomization Randomization inclusion->randomization treatment Treatment Arm (e.g., AZD9056) randomization->treatment placebo Placebo Arm randomization->placebo followup Follow-up Visits (e.g., Weeks 4, 8, 12) treatment->followup placebo->followup data_collection Data Collection (CDAI, Endoscopy, Biomarkers) followup->data_collection analysis Statistical Analysis data_collection->analysis results Efficacy & Safety Results analysis->results

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial in Crohn's disease.

Discussion and Future Directions

The Phase IIa trial of AZD9056 demonstrated a statistically significant improvement in the Crohn's Disease Activity Index (CDAI) compared to placebo, suggesting a potential role in symptom management, particularly for pain and general well-being.[4] However, the lack of change in inflammatory biomarkers such as C-reactive protein and fecal calprotectin raises questions about its anti-inflammatory efficacy.[4]

In comparison, newer agents like upadacitinib, risankizumab, and ustekinumab have shown robust efficacy in achieving both clinical remission and endoscopic response in Phase III trials, targeting different inflammatory pathways (JAK-STAT and IL-23).[5][6][7] These agents have become important options for patients with moderate to severe Crohn's disease, including those who have failed previous biologic therapies.

The distinct mechanism of action of AZD9056, targeting the P2X7 receptor and the inflammasome pathway, may offer a novel therapeutic approach. Future research could explore its potential in specific patient subpopulations, perhaps those with a predominant pain phenotype or in combination with other therapies. Larger and longer-term clinical trials are necessary to fully elucidate the efficacy and safety profile of AZD9056 and to determine its place in the evolving treatment landscape of Crohn's disease.

References

Failure of P2X7 Receptor Antagonist AZD9056 in Rheumatoid Arthritis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of novel oral therapies for rheumatoid arthritis (RA) has been marked by both successes and setbacks. One such setback was the clinical development of AZD9056 hydrochloride, a selective antagonist of the P2X7 receptor, which despite a promising preclinical rationale, ultimately failed to demonstrate efficacy in Phase IIb clinical trials. This guide provides a detailed interpretation of the negative clinical trial data for AZD9056, comparing its performance with an established biologic therapy, etanercept. By examining the experimental protocols, clinical outcomes, and underlying signaling pathways, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this clinical failure and its implications for future RA drug development.

Executive Summary

AZD9056, an orally administered antagonist of the P2X7 receptor, showed initial promise in a Phase IIa study, suggesting a potential role in mitigating the inflammatory cascade in RA. However, a subsequent, larger Phase IIb trial failed to confirm these findings, with AZD9056 demonstrating no statistically significant improvement in the signs and symptoms of RA compared to placebo.[1][2][3] This outcome, mirrored by the failure of another P2X7 antagonist, CE-224,535, suggests a potential class-wide lack of efficacy for this mechanism of action in the broad RA patient population studied. In contrast, etanercept, a well-established tumor necrosis factor (TNF) inhibitor, has consistently demonstrated robust efficacy in numerous clinical trials, serving as a benchmark for therapeutic success in RA. This guide will dissect the available data to illuminate the potential reasons for the disparity in these outcomes.

Comparative Clinical Efficacy

The clinical development of AZD9056 for RA was halted after a Phase IIb study (NCT00520572) showed a lack of efficacy.[1][2] The primary endpoint for this trial was the American College of Rheumatology 20% improvement criteria (ACR20) at 6 months. Across all tested doses (50, 100, 200, and 400 mg once daily), AZD9056 did not achieve a statistically significant difference in ACR20 response rates compared to placebo in patients with active RA who had an inadequate response to methotrexate or sulfasalazine.[1][2] Furthermore, the secondary endpoints, which included ACR50 and ACR70 responses, as well as the Disease Activity Score in 28 joints (DAS28), also showed no significant benefit.[1][2]

In stark contrast, etanercept, a TNF inhibitor, has consistently demonstrated significant efficacy in a similar patient population. The TEMPO (Trial of Etanercept and Methotrexate with Radiographic Patient Outcomes) study, a pivotal trial for etanercept, provides a robust dataset for comparison.

Efficacy EndpointAZD9056 (Phase IIb, 6 months)Etanercept + Methotrexate (TEMPO, 2 years)Placebo + Methotrexate (TEMPO, 2 years)
ACR20 No statistically significant difference vs. placeboSignificantly higher than placebo + MTX-
ACR50 Not reported, but no significant effectSignificantly higher than placebo + MTX-
ACR70 Not reported, but no significant effectSignificantly higher than placebo + MTX-

Note: Specific ACR50 and ACR70 data for the AZD9056 Phase IIb trial are not publicly available, however, reports consistently state a lack of statistically significant effect on all secondary endpoints.[1][2]

Experimental Protocols

A detailed examination of the clinical trial methodologies is crucial for interpreting the divergent outcomes of AZD9056 and etanercept.

AZD9056 Phase IIb Study (NCT00520572)
  • Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase IIb study.[2][4]

  • Patient Population: Patients with active rheumatoid arthritis who had been receiving a stable dose of methotrexate or sulfasalazine for at least 6 months.[2][5] Inclusion criteria stipulated the presence of at least 4 swollen joints and 6 tender/painful joints, along with elevated inflammatory markers (ESR or CRP).[5]

  • Treatment Arms:

    • AZD9056 (50 mg, 100 mg, 200 mg, or 400 mg) administered orally once daily.[2]

    • Placebo administered orally once daily.[2]

    • An open-label etanercept arm (50 mg subcutaneously once weekly) was included as a comparator.[2]

  • Primary Outcome: ACR20 response at 6 months.[2]

  • Secondary Outcomes: ACR50 and ACR70 responses, change in DAS28, and Health Assessment Questionnaire - Disability Index (HAQ-DI) at 6 months.[4]

Etanercept TEMPO Study
  • Study Design: A 2-year, double-blind, randomized, controlled trial.[6]

  • Patient Population: Patients with active rheumatoid arthritis who had failed previous treatment with a disease-modifying antirheumatic drug (DMARD) other than methotrexate.[6]

  • Treatment Arms:

    • Etanercept (25 mg subcutaneously twice weekly) plus oral methotrexate (up to 20 mg weekly).[6]

    • Etanercept monotherapy (25 mg subcutaneously twice weekly).[6]

    • Methotrexate monotherapy (up to 20 mg weekly).[6]

  • Primary Outcomes: ACR20, ACR50, and ACR70 responses, and remission rates (DAS < 1.6).[6]

  • Secondary Outcomes: Improvement in disability (HAQ) and radiographic progression.[6]

dot

experimental_workflow cluster_azd9056 AZD9056 Phase IIb Workflow cluster_etanercept Etanercept TEMPO Workflow azd_screening Patient Screening (Active RA on MTX/SSZ) azd_randomization Randomization azd_screening->azd_randomization azd_treatment 6-Month Treatment azd_randomization->azd_treatment Placebo or AZD9056 (4 doses) or Etanercept (open-label) azd_outcome Primary Outcome: ACR20 @ 6 Months azd_treatment->azd_outcome eta_screening Patient Screening (Active RA, DMARD-IR) eta_randomization Randomization eta_screening->eta_randomization eta_treatment 2-Year Treatment eta_randomization->eta_treatment Etanercept + MTX or Etanercept alone or MTX alone eta_outcome Primary Outcomes: ACR20/50/70, DAS Remission eta_treatment->eta_outcome p2x7_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects atp Extracellular ATP (Danger Signal) p2x7 P2X7 Receptor atp->p2x7 binds & activates pannexin Pannexin-1 Channel p2x7->pannexin opens ca_influx Ca2+ Influx p2x7->ca_influx k_efflux K+ Efflux pannexin->k_efflux nlrp3 NLRP3 Inflammasome Assembly k_efflux->nlrp3 triggers pro_cas1 Pro-Caspase-1 nlrp3->pro_cas1 activates cas1 Active Caspase-1 pro_cas1->cas1 cleavage pro_il1b Pro-IL-1β cas1->pro_il1b cleaves pro_il18 Pro-IL-18 cas1->pro_il18 cleaves il1b Mature IL-1β pro_il1b->il1b inflammation Synovial Inflammation & Joint Damage il1b->inflammation il18 Mature IL-18 pro_il18->il18 il18->inflammation azd9056 AZD9056 azd9056->p2x7 antagonizes logical_relationship cluster_premise Premise cluster_observation Clinical Observation cluster_interpretation Potential Interpretations premise1 Preclinical data supports P2X7 as an RA target observation Phase IIb trial shows no significant efficacy of AZD9056 vs. Placebo premise1->observation premise2 AZD9056 is a potent P2X7 antagonist premise2->observation interp1 Redundancy of inflammatory pathways in RA observation->interp1 interp2 Patient heterogeneity (non-responders to MTX) observation->interp2 interp3 Insufficient target engagement or downstream effect observation->interp3 interp4 P2X7 is not a critical driver in established RA observation->interp4

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of AZD9056 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to rigorous safety protocols. The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of AZD9056 hydrochloride, a selective P2X7 receptor antagonist used in inflammation and pain research. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Chemical and Physical Properties

A thorough understanding of a compound's properties is foundational to its safe handling and disposal. Below is a summary of key data for this compound.

PropertyData
CAS Number 345303-91-5
Molecular Formula C₂₄H₃₅ClN₂O₂ · HCl
Molecular Weight 455.46 g/mol
Appearance Solid powder
Storage Conditions -20°C for 1 year, -80°C for 2 years

Disposal Procedures for this compound

The following procedures are based on general best practices for the disposal of solid chemical waste from a laboratory setting. It is imperative to consult your institution's specific hazardous waste management guidelines and the compound's Safety Data Sheet (SDS) for any unique disposal requirements.

Step 1: Waste Identification and Classification

Before disposal, all chemical waste must be properly identified. Treat this compound as a chemical waste. Do not dispose of it in the regular trash or down the drain.[1][2]

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A lab coat

Step 3: Waste Collection and Segregation
  • Solid Waste Container :

    • Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3][4]

    • The container should be made of a material compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • Ensure the container is kept closed except when adding waste.[3][5]

  • Segregation :

    • Store the waste container in a designated satellite accumulation area within the laboratory.[6]

    • Segregate the this compound waste from other incompatible waste streams to prevent accidental reactions.[1][6] For instance, keep it separate from acids, bases, and oxidizers.[6]

Step 4: Labeling the Waste Container

Proper labeling is crucial for safe disposal. The hazardous waste label must include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound".

  • The name and contact information of the generating laboratory or researcher.

  • The date when the waste was first added to the container.

Step 5: Disposal of Empty Containers
  • Thoroughly Empty : Ensure the original container is completely empty of any residual powder. If any solid remains, it must be disposed of as hazardous waste.[3]

  • Rinsing : For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3] While the acute toxicity of this compound is not specified in the available results, it is best practice to collect at least the first rinse with a suitable solvent (e.g., water or an organic solvent in which it is soluble) and dispose of it as liquid chemical waste.

  • Deface Label : Completely remove or deface the original product label from the empty container.[3][5]

  • Final Disposal : Once rinsed and with the label removed, the container can typically be disposed of in the regular laboratory glass or solid waste stream, depending on the material.[3]

Step 6: Arranging for Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][3] Do not transport hazardous waste outside of your laboratory.[5]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for experiments involving this compound and the logical steps for its proper disposal.

G cluster_experiment Experimental Workflow cluster_disposal Disposal Workflow A Weighing AZD9056 hydrochloride B Solution Preparation A->B C Cell Treatment or Animal Dosing B->C D Collect Solid Waste (unused compound) C->D E Collect Liquid Waste (contaminated media, etc.) C->E F Segregate and Label Waste D->F E->F G Store in Satellite Accumulation Area F->G H Schedule EHS Pickup G->H

Fig. 1: Experimental and Disposal Workflow for this compound.

G start Disposal of This compound is_solid Is it the solid compound? start->is_solid is_empty_container Is it the original empty container? is_solid->is_empty_container No collect_solid Collect in labeled solid hazardous waste container is_solid->collect_solid Yes rinse_container Triple rinse container, collect first rinse as hazardous waste is_empty_container->rinse_container Yes contact_ehs Contact EHS for waste pickup collect_solid->contact_ehs deface_label Deface original label rinse_container->deface_label dispose_container Dispose of container in appropriate lab trash deface_label->dispose_container

References

Personal protective equipment for handling AZD9056 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of AZD9056 hydrochloride, a selective P2X7 receptor antagonist. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. As a potent pharmaceutical compound, stringent controls are necessary.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Respiratory Protection A powered air-purifying respirator (PAPR) is recommended, especially when handling powders or if engineering controls are insufficient.[1] An N95 respirator may be suitable for low-dust activities.[2]Protects against inhalation of fine particles, which is a primary route of exposure for potent compounds.[1][3]
Hand Protection Double-gloving with nitrile gloves is recommended.[4]Provides a barrier against direct skin contact and reduces the risk of contamination in case of a breach in the outer glove.
Eye Protection Chemical safety goggles or a full-face shield should be worn.[2][3]Prevents eye irritation and absorption of the compound through mucous membranes.[2]
Body Protection A disposable, long-sleeved, seamless gown that closes in the back.[2] A "bunny suit" or coveralls offer more complete protection.[2][5]Minimizes skin exposure and prevents contamination of personal clothing.
Foot Protection Disposable shoe covers should be worn over footwear.[2]Prevents the tracking of contaminants out of the handling area.

Operational Plan for Handling

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe gather_mats Gather Materials & Equipment gather_ppe->gather_mats don_ppe Don PPE gather_mats->don_ppe weigh_handle Weigh & Handle Compound in a Ventilated Enclosure don_ppe->weigh_handle prepare_solution Prepare Solution (if applicable) weigh_handle->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[6][7]

Disposal Guidelines:

Waste TypeDisposal Method
Unused/Expired this compound Should be treated as hazardous pharmaceutical waste and disposed of via incineration at a licensed facility.[6] This ensures the complete destruction of the active pharmaceutical ingredient.[6]
Contaminated Labware (e.g., vials, tips) Dispose of in a designated hazardous waste container. These items should also be incinerated.
Contaminated PPE All disposable PPE (gloves, gown, shoe covers, mask) should be considered contaminated and disposed of as hazardous waste immediately after use.[8]
Liquid Waste (Solutions containing AZD9056) Collect in a clearly labeled, sealed waste container. This waste must be disposed of through a certified hazardous waste management company. Do not pour down the drain.[7]

The Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[8] It is imperative to adhere to all federal, state, and local regulations.[8][9]

cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal unused_compound Unused AZD9056 HCl hazardous_waste_bin Designated Hazardous Waste Container unused_compound->hazardous_waste_bin contaminated_ppe Contaminated PPE contaminated_ppe->hazardous_waste_bin lab_waste Contaminated Labware lab_waste->hazardous_waste_bin incineration Licensed Incineration Facility hazardous_waste_bin->incineration

Caption: Disposal Pathway for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD9056 hydrochloride
Reactant of Route 2
Reactant of Route 2
AZD9056 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.